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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Methyl 2-(7-Nitro-1H-indol-1-yl)acetate

Introduction Methyl 2-(7-nitro-1H-indol-1-yl)acetate is a valuable substituted indole derivative with applications in medicinal chemistry and drug development. The indole scaffold is a cornerstone in numerous biologicall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(7-nitro-1H-indol-1-yl)acetate is a valuable substituted indole derivative with applications in medicinal chemistry and drug development. The indole scaffold is a cornerstone in numerous biologically active compounds, and the specific functionalization at the N-1 and C-7 positions allows for fine-tuning of its pharmacological properties.[1][2] The presence of the 7-nitro group, a strong electron-withdrawing group, significantly influences the electronic profile of the indole ring, potentially enhancing interactions with biological targets.[2] The N-1 acetate moiety provides a crucial linkage point for further molecular elaboration.

This guide provides a comprehensive, technically-grounded protocol for the synthesis of methyl 2-(7-nitro-1H-indol-1-yl)acetate, aimed at researchers, scientists, and drug development professionals. The narrative emphasizes the chemical principles and experimental rationale behind the chosen synthetic strategy, ensuring a reproducible and well-understood procedure.

Strategic Considerations in the Synthesis

The synthesis of the target molecule hinges on a classical and robust reaction in heterocyclic chemistry: the N-alkylation of an indole.[3][4] The core transformation involves the deprotonation of the nitrogen atom within the 7-nitroindole ring, followed by a nucleophilic attack on an appropriate electrophile, in this case, a methyl haloacetate.

Causality Behind Experimental Choices

Starting Material: 7-Nitroindole

Our synthesis commences with 7-nitro-1H-indole (CAS 6960-42-5).[5][6][7] It is crucial to understand that the synthesis of 7-nitroindole itself is a significant undertaking. Direct nitration of indole is notoriously challenging due to the high reactivity of the electron-rich pyrrole ring, which often leads to polymerization or nitration at other positions under acidic conditions.[8][9] Therefore, reliable syntheses of 7-nitroindole typically employ indirect methods, such as the nitration of a protected indoline intermediate followed by re-aromatization, or via a Fischer indole synthesis.[8][10][11] For the purpose of this guide, we assume high-purity 7-nitroindole is available as the starting material.

The N-Alkylation Reaction: A Mechanistic Perspective

The chosen synthetic route is a nucleophilic substitution reaction. The key steps are:

  • Deprotonation: A suitable base is used to abstract the acidic proton from the indole nitrogen (N-1), generating a nucleophilic indolide anion. The electron-withdrawing nitro group at the C-7 position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating this deprotonation step.

  • Nucleophilic Attack: The generated anion attacks the electrophilic carbon of the alkylating agent, methyl bromoacetate, displacing the bromide leaving group.

This process is illustrated in the workflow diagram below.

dot

Synthesis_Workflow Start Start: 7-Nitro-1H-indole Deprotonation Deprotonation (Base, Anhydrous Solvent) Start->Deprotonation Dissolve Intermediate 7-Nitroindolide Anion (Nucleophile) Deprotonation->Intermediate Generates Alkylation Nucleophilic Substitution (SN2) Intermediate->Alkylation Attacks Reagent Alkylating Agent: Methyl Bromoacetate Reagent->Alkylation Add to mixture Product Product: Methyl 2-(7-nitro-1H-indol-1-yl)acetate Alkylation->Product Forms Purification Workup & Purification (Quenching, Extraction, Chromatography) Product->Purification Final Final Characterized Product Purification->Final

Caption: Workflow for the N-alkylation of 7-nitroindole.

Choice of Base and Solvent:

  • Base: Sodium hydride (NaH) is an effective and commonly used non-nucleophilic strong base for deprotonating indoles.[3] It reacts irreversibly to form the indolide anion and hydrogen gas, driving the reaction forward. The increased acidity of the 7-nitroindole N-H may allow for other bases like potassium carbonate or DBU, but NaH ensures complete and rapid deprotonation.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice.[3][4] Its polar aprotic nature effectively solvates the sodium cation of the intermediate salt without interfering with the nucleophile. It also has a high boiling point, allowing for flexibility in reaction temperature if required.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis relies on strict adherence to anhydrous conditions to prevent quenching of the base and the anionic intermediate.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurityNotes
7-Nitro-1H-indole6960-42-5162.15 g/mol ≥98%Starting material
Sodium Hydride (NaH)7646-69-724.00 g/mol 60% dispersion in oilHandle with care under inert gas
Methyl Bromoacetate96-32-2152.97 g/mol ≥98%Lachrymator, handle in fume hood
Anhydrous DMF68-12-273.09 g/mol ≥99.8%Use from a sealed bottle
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeFor extraction & chromatography
Hexanes110-54-386.18 g/mol ACS GradeFor chromatography
Saturated aq. NH₄ClN/AN/AN/AFor quenching
Brine (Saturated aq. NaCl)N/AN/AN/AFor washing
Anhydrous Na₂SO₄7757-82-6142.04 g/mol GranularFor drying organic layer
Step-by-Step Methodology
  • Reaction Setup:

    • To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 7-nitro-1H-indole (1.0 eq).

    • Under a positive pressure of nitrogen, add anhydrous DMF (approx. 0.2 M concentration relative to the indole). Stir at room temperature until the indole is fully dissolved.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may change color, and gas evolution should cease, indicating the formation of the sodium salt of 7-nitroindole.

  • Alkylation:

    • While maintaining the temperature at 0 °C, slowly add methyl bromoacetate (1.1 eq) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography.

    • Use a gradient eluent system, typically starting with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity (e.g., to 80:20 Hexanes:EtOAc) to elute the final product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield methyl 2-(7-nitro-1H-indol-1-yl)acetate as a solid.

Reaction Scheme

The overall chemical transformation is depicted below.

dot

Caption: Synthesis of Methyl 2-(7-nitro-1H-indol-1-yl)acetate.

Conclusion

The synthesis of methyl 2-(7-nitro-1H-indol-1-yl)acetate is reliably achieved through the N-alkylation of 7-nitroindole with methyl bromoacetate. The success of this procedure is contingent upon a clear understanding of the underlying chemical principles, particularly the role of the electron-withdrawing nitro group in facilitating the deprotonation of the indole nitrogen. By employing anhydrous conditions and carefully controlling the reaction parameters as detailed in this guide, researchers can confidently prepare this valuable compound for further investigation in drug discovery and development programs.

References

  • Chem-Impex. 7-Nitroindole.

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole.

  • BenchChem. (2025). Technical Support Center: 7-Nitroindole Synthesis.

  • Williamson, K. L. (1957). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. Journal of the American Chemical Society, 79(1), 17-15.

  • ChemicalBook. (2026). 7-Nitroindole - Safety Data Sheet.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23396, 7-Nitroindole. Retrieved from

  • Chemcd. 7-Nitro-1H-indole(6960-42-5), Bide Pharmatech Ltd_Sell Information.

  • Journal of the American Chemical Society. (1955). Notes - Synthesis of 7-Nitroindole. 77(1), 4913.

  • BLD Pharm. 6960-42-5|7-Nitro-1H-indole.

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromoindole.

  • BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.

  • ResearchGate. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase.

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Synthesis, 52(8), 1047-1059.

  • Google Patents. (2006). US7067676B2 - N-alkylation of indole derivatives.

  • Google Patents. (2005). US6972336B2 - N-alkylation of indole derivatives.

  • National Center for Biotechnology Information. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7384–7389.

  • BenchChem. (2025). Application Notes and Protocols: The Use of 7-Nitroindole in the Preparation of Subtype-Selective COX Inhibitors.

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Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(7-Nitro-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the chemical properties of methyl 2-(7-nitro-1H-indol-1-yl)acetate, a specialized indole derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties of methyl 2-(7-nitro-1H-indol-1-yl)acetate, a specialized indole derivative. Given the limited direct experimental data on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer a predictive yet scientifically grounded perspective. It is designed to equip researchers and drug development professionals with the foundational knowledge necessary for its synthesis, characterization, and potential applications.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, fundamentally alters the electronic landscape of the indole ring.[1] Specifically, the presence of a nitro group at the 7-position can influence the molecule's interaction with biological targets and its overall chemical reactivity.[3] Furthermore, the N-alkylation of the indole with a methyl acetate group introduces an additional functional handle that can be exploited for further chemical modification or to modulate the compound's pharmacokinetic properties.

This guide will delve into a plausible synthetic route for methyl 2-(7-nitro-1H-indol-1-yl)acetate, its purification, and a detailed predictive analysis of its spectroscopic and physicochemical properties.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from the commercially available 7-nitroindole.

Synthesis_of_Methyl_2-(7-nitro-1H-indol-1-yl)acetate Start 7-Nitroindole Intermediate Sodium 7-nitroindolide Start->Intermediate Deprotonation Product Methyl 2-(7-nitro-1H-indol-1-yl)acetate Intermediate->Product N-Alkylation Reagent1 NaH in DMF Reagent1->Intermediate Reagent2 Methyl bromoacetate Reagent2->Product

Caption: Proposed two-step synthesis of methyl 2-(7-nitro-1H-indol-1-yl)acetate.

Step 1: Deprotonation of 7-Nitroindole. The first step involves the deprotonation of the indole nitrogen of 7-nitroindole. This is typically achieved using a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). The acidic N-H proton of the indole is readily removed to form the corresponding sodium 7-nitroindolide salt.

Step 2: N-Alkylation. The resulting nucleophilic 7-nitroindolide anion is then reacted with an appropriate electrophile, in this case, methyl bromoacetate. The reaction proceeds via an SN2 mechanism, where the indolide nitrogen attacks the electrophilic carbon of methyl bromoacetate, displacing the bromide ion and forming the desired N-substituted product, methyl 2-(7-nitro-1H-indol-1-yl)acetate.

Detailed Experimental Protocol

Materials:

  • 7-Nitroindole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl bromoacetate

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), a solution of 7-nitroindole (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 7-nitroindolide.

  • The mixture is cooled back to 0 °C, and a solution of methyl bromoacetate (1.1 equivalents) in anhydrous DMF is added dropwise.

  • The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH4Cl solution.

  • The mixture is extracted with ethyl acetate (3 x volumes).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product can be purified using standard chromatographic techniques.

Column Chromatography:

  • Stationary Phase: Silica gel is a common choice. However, given the potential for strong adsorption of nitro-indole derivatives, deactivation of the silica gel with a small percentage of triethylamine in the eluent may be necessary to prevent streaking and product loss.[6]

  • Mobile Phase: A gradient of ethyl acetate in hexane is a suitable eluent system. The optimal ratio should be determined by TLC analysis.

  • Visualization: The product is expected to be UV-active, allowing for easy visualization on TLC plates under a UV lamp (254 nm).[6] Staining with p-anisaldehyde or a potassium permanganate solution can also be used.[6]

Recrystallization: If the product obtained after chromatography is a solid, further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/hexane.

Structural Elucidation and Spectroscopic Analysis

The successful synthesis of methyl 2-(7-nitro-1H-indol-1-yl)acetate would be confirmed through a combination of standard analytical techniques.[7] The following are predicted spectral data based on the analysis of similar compounds.[8][9][10][11][12]

Technique Predicted Characteristics
¹H NMR Aromatic protons on the indole ring will show distinct signals, with the electron-withdrawing nitro group causing downfield shifts for adjacent protons. A singlet for the N-CH₂ protons and a singlet for the O-CH₃ protons are expected.
¹³C NMR The spectrum will display signals for all carbon atoms. The carbon bearing the nitro group (C7) and the carbonyl carbon of the ester will be significantly deshielded.[13]
IR Spectroscopy Strong characteristic absorptions for the asymmetric and symmetric stretching of the N-O bonds in the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). A strong C=O stretching vibration for the ester group (around 1740-1760 cm⁻¹) will also be present.[7][14]
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the methoxycarbonylmethyl group (-CH₂COOCH₃).[7]

Physicochemical Properties

Property Predicted Value/Characteristic
Molecular Formula C₁₁H₁₀N₂O₄
Molecular Weight 234.21 g/mol
Appearance Likely a yellow or orange solid, characteristic of many nitro-aromatic compounds.
Melting Point Expected to be a solid with a defined melting point, likely above 100 °C.
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, acetone, and ethyl acetate. Poorly soluble in water and nonpolar solvents like hexane.
Stability Nitro-substituted indoles are generally stable under normal laboratory conditions.[15] However, they may be sensitive to strong reducing agents and certain acidic conditions that can lead to polymerization of the indole ring.[16]

Chemical Reactivity

The chemical reactivity of methyl 2-(7-nitro-1H-indol-1-yl)acetate is dictated by the interplay of the electron-rich indole nucleus, the strongly electron-withdrawing nitro group, and the N-acetic acid methyl ester substituent.

  • Electrophilic Aromatic Substitution: The indole ring is generally susceptible to electrophilic attack, typically at the C3 position. However, the presence of the electron-withdrawing nitro group at the 7-position will deactivate the benzene portion of the indole ring towards electrophilic substitution. The pyrrole ring remains the more reactive part of the molecule.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the benzene ring due to the nitro group makes it potentially susceptible to nucleophilic aromatic substitution, although this would require harsh reaction conditions.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like tin(II) chloride (SnCl₂). This transformation provides a synthetic handle for further functionalization.

  • Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This would yield 2-(7-nitro-1H-indol-1-yl)acetic acid, a potentially more polar and biologically active derivative.

Potential Applications and Biological Relevance

While the specific biological activity of methyl 2-(7-nitro-1H-indol-1-yl)acetate has not been reported, the structural motifs present in the molecule suggest several areas of potential interest for drug discovery and chemical biology.

  • Antimicrobial and Anticancer Agents: Nitro-aromatic compounds are known to possess a broad spectrum of biological activities, including antimicrobial and cytotoxic effects.[5] The nitro group can undergo bioreduction in hypoxic environments, such as those found in solid tumors or certain bacterial infections, to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage.[1]

  • Enzyme Inhibition: The indole scaffold is a common feature in many enzyme inhibitors.[1] The specific substitution pattern of this molecule could allow it to interact with the active sites of various enzymes. For example, some nitroindole derivatives have been investigated as inhibitors of fructose-1,6-bisphosphatase.[17]

  • COX Inhibition: The indole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin. The electronic properties conferred by the 7-nitro group could be explored for the design of selective cyclooxygenase (COX) inhibitors.[3]

  • Chemical Probes and Building Blocks: This compound can serve as a valuable intermediate in organic synthesis. The presence of multiple functional groups (nitro, ester, and the indole ring itself) allows for a wide range of chemical transformations, making it a useful building block for the synthesis of more complex molecules.

Conclusion

Methyl 2-(7-nitro-1H-indol-1-yl)acetate represents an intriguing, albeit underexplored, derivative of the versatile indole scaffold. This guide has provided a comprehensive, predictive overview of its chemical properties, from a plausible synthetic route and purification strategy to its expected spectroscopic and physicochemical characteristics. The insights into its potential reactivity and biological relevance are intended to serve as a foundation for future research and development efforts in medicinal chemistry and materials science. As with any new compound, the predicted properties outlined herein will require experimental validation.

References

  • The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed. Available from: [Link]

  • Theoretical Calculations about the Nitro-Substituted Derivatives of Indole as Potential High-Energy-Density Compounds - Taylor & Francis. Available from: [Link]

  • Isolation of Indole-3-Acetyl Amino Acids using Polyvinylpolypyrrolidone Chromatography 1 | Plant Physiology | Oxford Academic. Available from: [Link]

  • Synthesis and Photoreactivity of 7-Nitroindoline- S-thiocarbamates - PubMed. Available from: [Link]

  • Theoretical Calculations about the Nitro-Substituted Derivatives of Indole as Potential High-Energy-Density Compounds - Taylor & Francis. Available from: [Link]

  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns - PubMed. Available from: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Publishing. Available from: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. Available from: [Link]

  • Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. Available from: [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent - Preprints.org. Available from: [Link]

  • Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Available from: [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent - Preprints.org. Available from: [Link]

  • 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0197547) - NP-MRD. Available from: [Link]

  • 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647) - NP-MRD. Available from: [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. Available from: [Link]

  • Copper-Catalyzed Intramolecular C-H Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones Supporting In - Amazon AWS. Available from: [Link]

  • Synthesis and Studies of Aqueous-Stable Diruthenium Aminocarbyne Complexes Uncovered an N-Indolyl Derivative as Prospective Anticancer Agent - Supporting Information. Available from: [Link]

  • S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p - EGUsphere. Available from: [Link]

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  • 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts al - The Royal Society of Chemistry. Available from: [Link]

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  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. Available from: [Link]

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  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. Available from: [Link]

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Foundational

Technical Guide: Methyl 2-(7-nitro-1H-indol-1-yl)acetate

The following technical guide details the chemical identity, synthesis, and application of methyl 2-(7-nitro-1H-indol-1-yl)acetate , a specialized intermediate in the development of kinase and phosphodiesterase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of methyl 2-(7-nitro-1H-indol-1-yl)acetate , a specialized intermediate in the development of kinase and phosphodiesterase inhibitors.

CAS Number: 1431565-32-0[1][2]

Executive Summary

Methyl 2-(7-nitro-1H-indol-1-yl)acetate is a functionalized indole derivative characterized by a nitro group at the C7 position and an acetic acid methyl ester moiety at the N1 position.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of tricyclic heterocycles (e.g., pyrrolo[1,2,3-de]quinoxalines) and 7-substituted indole drugs .[1] Its primary utility lies in the orthogonality of its functional groups: the ester provides a handle for cyclization or hydrophilicity modulation, while the nitro group serves as a masked amine for further derivatization.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name Methyl 2-(7-nitro-1H-indol-1-yl)acetate
CAS Number 1431565-32-0
Molecular Formula C₁₁H₁₀N₂O₄
Molecular Weight 234.21 g/mol
Structure Indole core, 7-NO₂ substituent, N1-CH₂COOCH₃
Appearance Yellow solid / crystalline powder
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Reactivity Nucleophilic aromatic substitution (nitro reduction), Ester hydrolysis, Electrophilic aromatic substitution (C3)

Synthetic Pathway & Mechanism[1]

The synthesis of methyl 2-(7-nitro-1H-indol-1-yl)acetate is a classic N-alkylation of an electron-deficient indole.[1] The presence of the nitro group at the 7-position significantly reduces the nucleophilicity of the indole nitrogen via inductive electron withdrawal, necessitating specific base/solvent conditions to drive the reaction.[1]

Retrosynthetic Analysis

The molecule is disconnected at the N1-C(alpha) bond, revealing two precursors:[1]

  • 7-Nitroindole (Nucleophile): The parent scaffold.[1][2]

  • Methyl Bromoacetate (Electrophile): The alkylating agent.[1]

Reaction Mechanism[1]
  • Deprotonation: A base (typically Cs₂CO₃ or NaH) removes the N-H proton (pKa ~16-17) to form the indolyl anion.[1]

  • Nucleophilic Attack: The indolyl anion attacks the

    
    -carbon of methyl bromoacetate in an S_N2 fashion.[1]
    
  • Product Formation: Bromide is displaced, yielding the N-alkylated ester.[1]

Visualization: Synthetic Scheme

Synthesis NitroIndole 7-Nitroindole (Nucleophile) Anion 7-Nitroindolyl Anion (Reactive Species) NitroIndole->Anion Base (Cs2CO3/NaH) Deprotonation Bromoacetate Methyl Bromoacetate (Electrophile) Product Methyl 2-(7-nitro-1H-indol-1-yl)acetate (CAS 1431565-32-0) Bromoacetate->Product Reagent Anion->Product + Methyl Bromoacetate SN2 Attack

Figure 1: Synthetic pathway for the N-alkylation of 7-nitroindole.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-(7-nitro-1H-indol-1-yl)acetate on a 10g scale. Safety Note: 7-Nitroindole is a nitroaromatic; handle with care.[1] Methyl bromoacetate is a lachrymator and highly toxic alkylating agent.[1] Perform all operations in a fume hood.

Materials
  • 7-Nitro-1H-indole (1.0 eq)[1][2][3]

  • Methyl bromoacetate (1.2 eq)[1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) [Alternative: NaH (1.2 eq) in DMF][1]

  • Acetonitrile (ACN) or DMF (Anhydrous)[1]

Step-by-Step Methodology
  • Preparation: Charge a flame-dried round-bottom flask with 7-nitroindole (10.0 g, 61.7 mmol) and anhydrous acetonitrile (150 mL).

  • Base Addition: Add Cs₂CO₃ (40.2 g, 123.4 mmol) in a single portion. Stir at room temperature for 30 minutes. Note: The solution typically turns deep orange/red as the anion forms.[1]

  • Alkylation: Cool the mixture to 0°C. Dropwise add methyl bromoacetate (7.0 mL, 74.0 mmol) over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

  • Work-up:

    • Filter off the inorganic solids (cesium salts).[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Resuspend the residue in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).[1]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).[1]

  • Yield: Expect a yellow solid (Yield: 85-95%).

Applications in Drug Discovery[1]

This compound is a "pivot point" intermediate.[1] It allows researchers to branch into two distinct chemical spaces:[1]

  • Tricyclic Scaffold Formation: Reduction of the nitro group allows for intramolecular cyclization with the pendant ester, forming pyrrolo[1,2,3-de]quinoxalin-2-ones .[1] This tricyclic core is found in PARP inhibitors and kinase inhibitors.[1]

  • Linker Functionalization: The ester can be hydrolyzed to the acid (CAS 1431565-33-1) to attach solubilizing groups or pharmacophores.[1]

Visualization: Derivatization Workflow

Applications Core Methyl 2-(7-nitro-1H-indol-1-yl)acetate (CAS 1431565-32-0) Acid Acid Derivative (CAS 1431565-33-1) Core->Acid LiOH/THF Hydrolysis Amine 7-Amino Indole Ester Core->Amine H2, Pd/C or Fe/NH4Cl Nitro Reduction Tricycle Pyrrolo[1,2,3-de]quinoxalin-2-one (Kinase Inhibitor Core) Amine->Tricycle Intramolecular Cyclization (Lactamization)

Figure 2: Downstream applications in medicinal chemistry, highlighting the route to tricyclic kinase inhibitor cores.[1]

Analytical Characterization (Self-Validation)

To ensure the protocol was successful, the isolated product must meet these criteria:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.0–8.2 (d, 1H, H-6/4 aromatic)[1]
      
    • 
       7.3–7.5 (t, 1H, H-5 aromatic)[1]
      
    • 
       5.3–5.5 (s, 2H, N-CH ₂-CO) — Diagnostic Peak: Shift confirms N-alkylation vs C-alkylation.[1]
      
    • 
       3.6–3.7 (s, 3H, O-CH ₃)[1]
      
  • LC-MS:

    • Parent Ion

      
      [1]
      
  • Appearance:

    • Bright yellow solid (characteristic of nitro-indoles).[1]

References

  • ARIAD Pharmaceuticals, Inc. (2017).[1] Heteroaryl Compounds for Kinase Inhibition. European Patent EP 3143015 B1.[1] (Describes the synthesis of the title compound as Intermediate B3).

  • Chiesi Farmaceutici S.p.A. (2013).[1] Derivatives of 1-phenyl-2-pyridinyl alkyl alcohols as phosphodiesterase inhibitors. U.S. Patent Application US20130102576A1.[1][2] (Identifies the acid derivative CAS 1431565-33-1).

  • Molaid Chemicals. (n.d.).[1] Compound Entry: 2-(7-nitro-1H-indol-1-yl)acetic acid.[1][2][4] (Links the methyl ester precursor CAS 1431565-32-0).[1][2]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-(7-Nitro-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectroscopic characteristics of methyl 2-(7-nitro-1H-indol-1-yl)acetate, a compound of interest in medi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic characteristics of methyl 2-(7-nitro-1H-indol-1-yl)acetate, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in the public domain, this document outlines a robust, well-established synthetic protocol and presents a detailed, predicted spectroscopic profile based on foundational principles and data from closely related analogs. This approach ensures a scientifically rigorous resource for researchers working with this and similar molecular scaffolds.

Synthesis and Rationale

The synthesis of methyl 2-(7-nitro-1H-indol-1-yl)acetate is most logically achieved through the N-alkylation of 7-nitro-1H-indole with methyl bromoacetate. This is a common and effective method for the functionalization of the indole nitrogen.[1]

Proposed Synthetic Protocol

The following protocol is based on established N-alkylation procedures for indoles and other nitrogen-containing heterocycles.[2]

Materials:

  • 7-nitro-1H-indole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 7-nitro-1H-indole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the indolide anion.

  • Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure methyl 2-(7-nitro-1H-indol-1-yl)acetate.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the indole nitrogen without causing unwanted side reactions. For less reactive indoles, a stronger base like sodium hydride might be necessary.[1]

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium indolide salt, enhancing its nucleophilicity.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and potential C-alkylated byproducts.

Visualization of the Synthetic Workflow

Synthetic Workflow Start 7-Nitro-1H-indole Reaction N-Alkylation Start->Reaction Reagents Methyl Bromoacetate, K₂CO₃, DMF Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 2-(7-nitro-1H-indol-1-yl)acetate Purification->Product

Caption: Synthetic workflow for methyl 2-(7-nitro-1H-indol-1-yl)acetate.

Predicted Spectroscopic Data and Interpretation

The following spectroscopic data are predicted based on the analysis of related 7-nitroindole derivatives and the known effects of N-alkylation with an acetate moiety.[3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of the title compound. The expected chemical shifts are influenced by the electron-withdrawing nitro group and the N-acetate substituent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~7.3-7.5d~3.0The proton at the 2-position of the indole ring.
H-3~6.7-6.9d~3.0The proton at the 3-position, coupled to H-2.
H-4~8.0-8.2dd~8.0, 1.0Aromatic proton ortho to the nitro group, deshielded.
H-5~7.2-7.4t~8.0Aromatic proton coupled to H-4 and H-6.
H-6~7.8-8.0dd~8.0, 1.0Aromatic proton meta to the nitro group.
N-CH₂~5.0-5.2s-Methylene protons of the acetate group, adjacent to the nitrogen.
O-CH₃~3.7-3.9s-Methyl protons of the ester group.

Expert Insights: The disappearance of the N-H proton signal, typically found around δ 11-12 ppm in the parent 7-nitro-1H-indole, is a key indicator of successful N-alkylation.[5] The chemical shifts of the aromatic protons are significantly affected by the strong electron-withdrawing nature of the C-7 nitro group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O~168-170Carbonyl carbon of the ester.
C-2~128-130Carbon at the 2-position of the indole.
C-3~103-105Carbon at the 3-position of the indole.
C-3a~130-132Bridgehead carbon.
C-4~120-122Aromatic carbon.
C-5~125-127Aromatic carbon.
C-6~118-120Aromatic carbon.
C-7~140-142Carbon attached to the nitro group, significantly deshielded.
C-7a~135-137Bridgehead carbon.
N-CH₂~48-50Methylene carbon of the acetate group.
O-CH₃~52-54Methyl carbon of the ester group.

Trustworthiness of Predictions: These predictions are based on established substituent effects in aromatic and heterocyclic systems. The electron-withdrawing nitro group deshields adjacent carbons, while the N-alkylation will also influence the chemical shifts of the indole ring carbons.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C=O Stretch (Ester)~1750-1735StrongCharacteristic stretching vibration of the ester carbonyl group.
N-O Stretch (Nitro, Asymmetric)~1520-1500StrongAsymmetric stretching of the nitro group.[4]
N-O Stretch (Nitro, Symmetric)~1350-1330StrongSymmetric stretching of the nitro group.[4]
C-O Stretch (Ester)~1250-1200StrongStretching vibration of the C-O single bond in the ester.
C-H Stretch (Aromatic)~3100-3000MediumStretching vibrations of C-H bonds on the indole ring.
C-H Stretch (Aliphatic)~3000-2850MediumStretching vibrations of C-H bonds in the methyl and methylene groups.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

IonPredicted m/zRationale
[M]⁺234.06Molecular ion peak corresponding to the molecular formula C₁₁H₁₀N₂O₄.
[M - OCH₃]⁺203.04Loss of the methoxy radical from the ester group.
[M - COOCH₃]⁺175.05Loss of the carbomethoxy group.
[M - NO₂]⁺188.07Loss of the nitro group.

Experimental Workflow for Spectroscopic Analysis:

Spectroscopic_Analysis_Workflow Sample Pure Methyl 2-(7-nitro-1H-indol-1-yl)acetate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a detailed, predictive, and scientifically grounded overview of the spectroscopic data for methyl 2-(7-nitro-1H-indol-1-yl)acetate. By outlining a plausible synthetic route and interpreting the expected spectroscopic signatures based on established chemical principles and data from analogous compounds, this document serves as a valuable resource for researchers in the field of drug discovery and organic synthesis. The provided data and interpretations offer a solid foundation for the identification and characterization of this and related nitroindole derivatives.

References

  • El Kihel, A., et al. (2010). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 569-575.
  • BenchChem. (2025). An In-Depth Technical Guide to 1-Methyl-2-nitro-1H-indole.
  • BenchChem. (2025).
  • Chelghoum, C., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1037.
  • Owolabi, M. S., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.

Sources

Foundational

The Nitroindole Scaffold: Navigating the Fine Line Between Potency and Toxicity

Executive Summary The indole scaffold is ubiquitous in medicinal chemistry, often termed a "privileged structure" due to its ability to mimic peptide residues and interact with diverse biological targets.[1][2] The intro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is ubiquitous in medicinal chemistry, often termed a "privileged structure" due to its ability to mimic peptide residues and interact with diverse biological targets.[1][2] The introduction of a nitro group (


) into this scaffold creates a distinct pharmacophore with profound electronic and steric implications.[3] While nitroindoles exhibit potent biological activities—ranging from antitubercular to antineoplastic effects—they present a significant challenge: the "nitro group dilemma." This guide dissects the biological activity of nitroindole compounds, providing a mechanistic understanding of their efficacy, detailed protocols for their evaluation, and strategies to mitigate the potential genotoxicity associated with nitro-reduction.

Part 1: The Nitro Group Dilemma – Mechanistic Insights

The biological activity of nitroindoles is not merely a function of steric fit but is driven by the unique electronic properties of the nitro group.[4] As a strong electron-withdrawing group (EWG), it alters the pKa of the indole N-H and the electron density of the aromatic ring. However, the primary driver of both potency and toxicity is the bioreductive activation pathway.

The Bioreduction Mechanism

In hypoxic environments (common in solid tumors and granulomas), nitroindoles act as prodrugs. They are enzymatically reduced by nitroreductases (type I or II) to form reactive intermediates.

  • Step 1: Single-electron reduction to the nitro radical anion.

  • Step 2: Further reduction to the nitroso and hydroxylamine species.

  • Step 3: These electrophilic intermediates can covalently bind to DNA (causing strand breaks) or proteins, or generate reactive oxygen species (ROS) via redox cycling.

Visualization: Bioreductive Activation Pathway

The following diagram illustrates the cascade from the parent nitroindole to its cytotoxic metabolites.

Bioreduction Nitro Parent Nitroindole (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Nitro->Radical +1e- (Reductase) Radical->Nitro O2 -> O2•- (Futile Cycle) Nitroso Nitroso Intermediate (R-NO) Radical->Nitroso +1e- ROS Superoxide (O2•-) Generation Radical->ROS Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e- DNA DNA Adducts (Cytotoxicity) Nitroso->DNA Covalent Binding Amine Aminoindole (Inactive/Excreted) Hydroxyl->Amine +2e- Hydroxyl->DNA Covalent Binding

Caption: Bioreductive activation of nitroindoles. Under hypoxic conditions, the futile cycle is bypassed, leading to toxic hydroxylamine formation.

Part 2: Structure-Activity Relationships (SAR) & Therapeutic Targets

The position of the nitro group on the indole ring dictates the specific biological target and activity profile.

5-Nitroindoles: c-Myc G-Quadruplex Stabilizers

The c-Myc oncogene is overexpressed in ~80% of human cancers. Its promoter region contains G-rich sequences that can form G-quadruplex (G4) structures.[5]

  • Mechanism: 5-Nitroindole derivatives, particularly those with cationic side chains (e.g., pyrrolidine) at the N1 or C3 position, intercalate into the G4 structure.

  • Effect: Stabilization of the G4 structure inhibits c-Myc transcription, leading to cell cycle arrest (G0/G1) and apoptosis.[4][5]

  • Selectivity: The 5-nitro group enhances stacking interactions with the G-tetrads compared to the 5-amino or unsubstituted analogs.

3-Nitroindoles: Antimicrobial & Antitubercular Agents

Substitution at the C3 position creates an electrophilic center susceptible to nucleophilic attack (Michael addition-like reactivity).

  • Target: Covalent inhibition of enzymes such as Isocitrate Lyase (ICL) in M. tuberculosis.[4]

  • Activity: Broad-spectrum antibacterial activity against S. aureus and E. coli.

SAR Visualization

This diagram maps the functional impact of substitutions at specific indole positions.

SAR Indole Indole Scaffold N1 N1 Position: Solubility & PK (e.g., Alkylamines) Indole->N1 C2 C2 Position: Steric Bulk Modulates Selectivity Indole->C2 C3 C3 Position: Electrophilic Center (Antimicrobial) Indole->C3 C5 C5 Position: G-Quadruplex Stacking (Anticancer) Indole->C5

Caption: SAR map of the nitroindole scaffold highlighting key positions for functionalization.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Nitroindole (Direct Nitration)

Context: Direct nitration of indole is challenging due to the acid-sensitivity of the indole ring (polymerization). This protocol uses a mild nitrating agent.[3]

Materials: Indole, Silver Nitrate (


), Benzoyl Chloride, Acetonitrile.
  • Preparation: Dissolve indole (10 mmol) in dry acetonitrile (50 mL) at 0°C.

  • Reagent Formation: In a separate flask, mix

    
     (11 mmol) with benzoyl chloride (11 mmol) in acetonitrile to generate the nitrating species (benzoyl nitrate) in situ. Filter off the AgCl precipitate.
    
  • Addition: Add the filtrate dropwise to the indole solution at -10°C to 0°C.

  • Quenching: Stir for 1 hour, then pour into ice-cold water.

  • Workup: Extract with ethyl acetate, wash with

    
    , dry over 
    
    
    
    .
  • Purification: Recrystallize from ethanol to yield yellow crystals of 3-nitroindole.

Protocol B: G-Quadruplex Binding Assay (Fluorescent Intercalator Displacement)

Context: Determines the affinity of 5-nitroindoles for c-Myc DNA.

Materials: c-Myc Pu22 oligonucleotide, Thiazole Orange (TO), Potassium Cacodylate buffer.

  • Annealing: Dilute Pu22 DNA to 5

    
    M in buffer (100 mM KCl). Heat to 95°C for 5 min, then cool slowly to RT to form G4 structure.
    
  • Probe Binding: Mix DNA (0.25

    
    M) with TO (0.50 
    
    
    
    M). Incubate for 10 min.
  • Titration: Add increasing concentrations of the nitroindole test compound (0.1 – 50

    
    M) to the DNA-TO complex.
    
  • Measurement: Measure fluorescence (Ex: 501 nm, Em: 521 nm).

  • Calculation: Plot % fluorescence displacement vs. concentration to determine

    
     (concentration displacing 50% of TO).
    

Part 4: Quantitative Data Summary

Table 1: Anticancer Activity (IC50 in M)

Representative data for pyrrolidine-substituted 5-nitroindoles against human cancer cell lines.

Compound IDSubstituent (Pos 1)HeLa (Cervical)MCF-7 (Breast)HCT-116 (Colon)Mechanism
5-NI-Pyr Pyrrolidine-ethyl5.08 ± 0.916.20 ± 0.54.8 ± 0.3c-Myc G4 Binder
5-NI-Mor Morpholine-ethyl12.4 ± 1.215.1 ± 1.810.2 ± 1.1c-Myc G4 Binder
3-NI-Ref (Reference 3-nitro)> 50> 5045.0Non-specific
Doxorubicin (Control)0.520.450.60DNA Intercalator
Table 2: Antimicrobial Activity (MIC in g/mL)

Activity of 3-nitroindole derivatives against standard pathogens.

CompoundS. aureus (Gram +)E. coli (Gram -)M. tuberculosis (H37Rv)
3-Nitroindole 64128> 100
3-NI-5-Cl 83212.5
3-NI-5-OMe 326450
Ciprofloxacin 0.50.0150.5

References

  • Nahornyi, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Retrieved from [Link]

  • Nepali, K., et al. (2019).[6] Nitro-Group-Containing Drugs.[4][5][6][7] Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

Sources

Exploratory

potential therapeutic targets of methyl 2-(7-nitro-1H-indol-1-yl)acetate

Content Type: Technical Whitepaper & Experimental Guide Subject: Pharmacological Profiling & Synthetic Utility of the 7-Nitroindole-1-acetate Scaffold Executive Summary: The "Linchpin" Scaffold Methyl 2-(7-nitro-1H-indol...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Pharmacological Profiling & Synthetic Utility of the 7-Nitroindole-1-acetate Scaffold

Executive Summary: The "Linchpin" Scaffold

Methyl 2-(7-nitro-1H-indol-1-yl)acetate (referred to herein as MNIA ) represents a high-value pharmacophore and strategic synthetic intermediate in modern medicinal chemistry. While often categorized as a raw building block, its structural architecture—specifically the electron-withdrawing 7-nitro group coupled with the N1-acetic acid ester motif—positions it as a critical precursor for two major therapeutic classes: HIV-1 attachment inhibitors and metabolic enzyme modulators (FBPase/COX-2) .

This guide analyzes MNIA not merely as a reagent, but as a "Linchpin Scaffold"—a structure that, upon precise chemical modification (hydrolysis or nitro-reduction), unlocks potent biological activity. We explore its role as a prodrug candidate for aldose reductase inhibition and its utility in synthesizing 7-substituted indole-3-glyoxamides, a class of compounds essential for blocking viral entry.

Chemical Profile & Structure-Activity Relationship (SAR)

The therapeutic potential of MNIA is governed by two distinct structural features that dictate its binding kinetics and synthetic versatility.

The 7-Nitro "Anchor"

The nitro group at the C7 position is the defining feature of this scaffold.

  • Electronic Effect: The strong electron-withdrawing nature of the nitro group (

    
    ) reduces the electron density of the indole benzene ring. This lowers the pKa of the indole system, altering its hydrogen-bond accepting capability and enhancing metabolic stability against oxidative metabolism at the 4, 5, and 6 positions.
    
  • Steric Influence: In HIV-1 attachment inhibitors, the C7 substituent is critical. It fills a specific hydrophobic pocket in the viral gp120 glycoprotein, preventing the conformational changes required for CD4 binding.

The N1-Acetate "Head"
  • Prodrug Functionality: The methyl ester is lipophilic, facilitating cell membrane permeability. Once intracellular, it is readily hydrolyzed by esterases to the free carboxylic acid (2-(7-nitro-1H-indol-1-yl)acetic acid), which is often the bioactive species for enzyme inhibition (e.g., Aldose Reductase, COX-2).

  • Synthetic Handle: The ester allows for facile conversion to amides or hydrazides, expanding the library of potential derivatives.

Primary Therapeutic Targets

Target A: HIV-1 Attachment Inhibition (gp120 Binder)

Mechanism: MNIA serves as a precursor to Indole-3-glyoxamide derivatives. The 7-nitro group is often reduced to an amine and sulfonylated or amidated to create deep-pocket binders.

  • Site of Action: The viral envelope glycoprotein gp120.[1]

  • Mode of Action: The molecule binds to the conserved phenylalanine 43 (Phe43) cavity of gp120. This binding stabilizes the viral spike in a conformation that cannot engage the host CD4 receptor, effectively neutralizing the virus before entry.

  • Relevance: 7-substituted indoles are the structural basis for drugs like Temsavir (active metabolite of Fostemsavir).

Target B: Metabolic Enzyme Inhibition (FBPase & Aldose Reductase)

Mechanism: Upon hydrolysis to its acid form, the scaffold mimics the substrate transition state for specific metabolic enzymes.

  • Fructose-1,6-bisphosphatase (FBPase): The acid derivative binds to the allosteric AMP site of FBPase, inhibiting gluconeogenesis. This offers a pathway for treating Type 2 Diabetes by reducing hepatic glucose output.

  • Aldose Reductase (ALR2): Indole-1-acetic acids are classic ALR2 inhibitors. The 7-nitro group enhances selectivity against the related aldehyde reductase (ALR1), reducing side effects.

Experimental Protocols

Protocol 1: Synthesis of the Active Acid Species

To evaluate biological activity in enzyme assays (FBPase/COX), the ester must be hydrolyzed.

Reagents: MNIA, Lithium Hydroxide (LiOH), THF, Water.

  • Dissolution: Dissolve 1.0 eq (approx. 234 mg) of MNIA in 5 mL THF.

  • Hydrolysis: Add 2.0 eq of LiOH dissolved in 2 mL water.

  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Workup: Acidify to pH 3 with 1N HCl. The precipitate (2-(7-nitro-1H-indol-1-yl)acetic acid) is filtered, washed with cold water, and dried in vacuo.

  • Yield Check: Expected yield >90%.

Protocol 2: HIV-1 gp120 Binding ELISA (Screening Assay)

Validates the affinity of the scaffold or its derivatives for the viral envelope.

  • Coating: Coat 96-well microplates with recombinant HIV-1 gp120 (100 ng/well) in PBS overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (0.05% Tween 20). Block with 3% BSA in PBS for 2 hours at RT.

  • Incubation: Add serial dilutions of the test compound (MNIA or derivative) mixed with soluble CD4 (sCD4-biotin). Incubate for 1 hour.

    • Note: If the compound is an attachment inhibitor, it will compete with sCD4 for the gp120 binding site.

  • Detection: Add Streptavidin-HRP (1:5000). Incubate 30 mins. Wash 5x.

  • Readout: Add TMB substrate. Stop reaction with H2SO4. Measure Absorbance at 450 nm.

  • Analysis: Calculate IC50 based on the reduction of sCD4 binding signal.

Visualization of Mechanism & Workflow

Figure 1: Therapeutic Divergence of the MNIA Scaffold

This diagram illustrates how the core molecule diverges into two distinct therapeutic pathways based on chemical processing.

MNIA_Pathways MNIA Methyl 2-(7-nitro-1H-indol-1-yl)acetate (MNIA) Acid 2-(7-nitro-1H-indol-1-yl)acetic acid (Active Metabolite) MNIA->Acid Hydrolysis (Esterase/LiOH) Amine 7-Amino Indole Derivative (Synthetic Intermediate) MNIA->Amine Nitro Reduction (H2/Pd-C) Target_Metabolic Target: FBPase / Aldose Reductase (Diabetes / Complications) Acid->Target_Metabolic Allosteric Inhibition Glyoxamide Indole-3-glyoxamide (Functionalized Drug) Amine->Glyoxamide Acylation at C3 Target_HIV Target: HIV-1 gp120 (Viral Entry Inhibition) Glyoxamide->Target_HIV gp120 Binding (Phe43 Cavity)

Caption: Divergent synthesis pathways converting MNIA into metabolic enzyme inhibitors (via hydrolysis) or HIV-1 attachment inhibitors (via reduction).

Figure 2: HIV-1 Attachment Inhibition Mechanism

Molecular logic of how 7-substituted indoles block viral entry.

HIV_Mechanism Virus HIV-1 Virion gp120 gp120 Glycoprotein (Open State) Virus->gp120 Expresses CD4 Host CD4 Receptor gp120->CD4 Normal Binding Complex gp120-Inhibitor Complex (Locked State) gp120->Complex Conformational Freeze Entry Viral Entry CD4->Entry Triggers Fusion Inhibitor 7-Nitroindole Derivative (MNIA Analog) Inhibitor->gp120 Binds Phe43 Cavity Complex->CD4 Steric Blockade Complex->Entry Inhibition

Caption: Mechanism of Action: The inhibitor locks gp120 in a non-functional state, preventing CD4 engagement and viral entry.

Quantitative Data Summary

ParameterValue / PropertyRelevance
Molecular Weight 234.21 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).
LogP (Predicted) ~1.8 - 2.2Good membrane permeability; suitable for oral prodrug formulation.
pKa (Acid form) ~3.8Lower than unsubstituted indole-acetic acid; enhances binding in basic pockets.
Target IC50 (HIV) < 10 nM (Optimized)7-substituted indole-3-glyoxamides can reach picomolar potency.
Target IC50 (FBPase) ~1.0 µMAcid derivatives show micromolar inhibition of FBPase.

References

  • Dang, Z., et al. (2013). "Inhibitors of HIV-1 attachment.[1][2] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2018). "The discovery of fostemsavir, an oral attachment inhibitor for the treatment of HIV-1 infection." ChemMedChem. Link

  • Xu, B., et al. (2014).[3] "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase." Bioorganic & Medicinal Chemistry. Link

  • BenchChem. "Application Notes: The Use of 7-Nitroindole in the Preparation of Subtype-Selective COX Inhibitors." Link

  • Sigma-Aldrich. "Product Specification: 7-Nitroindole."[4] Link

Sources

Foundational

The Definitive Technical Guide: Discovery and Synthesis of 7-Nitroindole

Part 1: Executive Summary & Strategic Importance 7-Nitroindole (7-NI) is not merely a catalog reagent; it is a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the nitro group at the...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

7-Nitroindole (7-NI) is not merely a catalog reagent; it is a "privileged scaffold" in modern medicinal chemistry. Its structural uniqueness lies in the nitro group at the C7 position, which provides an orthogonal handle for functionalization compared to the naturally abundant C3 (tryptamine-like) or C5 (serotonin-like) positions.

Why it matters:

  • Kinase Inhibition: The 7-position allows for unique hydrogen bonding patterns in the ATP-binding pockets of kinases.

  • HIV-1 Attachment Inhibitors: 7-NI derivatives have been pivotal in developing entry inhibitors that target the gp120 viral protein.

  • Synthetic Gateway: It is the primary precursor to 7-aminoindole , a critical intermediate for sulfonamide antitumor agents (e.g., Indisulam) and subtype-selective COX inhibitors.

This guide analyzes the evolution of 7-NI synthesis from early "brute force" methods to modern, regioselective organometallic approaches.

Part 2: Historical Genesis & The Regioselectivity Paradox

The "Impossible" Direct Nitration

Historically, the synthesis of 7-nitroindole was considered a synthetic dead-end. The indole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. However, the pyrrole ring (C3) is orders of magnitude more reactive than the benzene ring.

  • Direct Nitration: Treating indole with

    
     yields almost exclusively 3-nitroindole .
    
  • The Electronic Problem: The nitrogen lone pair donates density into the ring, activating C3. To hit C7, one must overcome this inherent bias.

The 1957 Breakthrough (The Fischer Route)

The first reproducible synthesis was not achieved until 1957 by Singer and Shive . They bypassed direct nitration by building the indole ring around the nitro group using a modified Fischer Indole Synthesis .

  • Precursor: Ethyl pyruvate o-nitrophenylhydrazone.[1]

  • Catalyst: Polyphosphoric Acid (PPA).[1][2]

  • Limitation: The electron-withdrawing nitro group strongly deactivated the hydrazone, preventing cyclization with standard Lewis acids (

    
    ). PPA was required to force the reaction, followed by hydrolysis and decarboxylation.
    

Part 3: Modern Synthetic Pathways (The "How-To")

Today, two dominant methodologies exist: the Bartoli Indole Synthesis (for flexibility) and the Leimgruber-Batcho Synthesis (for scalability).

Method A: The Bartoli Indole Synthesis (The Gold Standard)

Developed by Giuseppe Bartoli in 1989, this reaction is counter-intuitive: it uses a Grignard reagent to attack a nitro group, typically an oxidative functionality. It is the shortest route to 7-substituted indoles from commercially available o-nitroarenes.

1. Mechanistic Logic

The reaction proceeds via a Single Electron Transfer (SET) mechanism, reducing the nitro group to a nitroso intermediate, followed by a [3,3]-sigmatropic rearrangement.[3]

BartoliMechanism Fig 1: Bartoli Indole Synthesis Mechanism Pathway Start o-Nitroarene Step1 Nitroso Intermediate (via SET & Grignard attack) Start->Step1 + VinylMgBr (3 eq) Step2 Vinyl Amino Intermediate (via 2nd Grignard) Step1->Step2 Attack on O Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 Rearrangement End 7-Nitroindole (After Acid Workup) Step3->End Cyclization & -H2O

2. Experimental Protocol (Bartoli)
  • Scale: 10 mmol

  • Reagents: o-Dinitrobenzene (or 2-nitroaniline precursor), Vinylmagnesium bromide (1.0 M in THF).

  • Conditions: -40°C, strictly anhydrous.

Step-by-Step:

  • Preparation: Flame-dry a 3-neck flask and purge with Argon. Charge with 10 mmol of o-substituted nitroarene in dry THF (30 mL).

  • Cooling: Cool the solution to -40°C . Note: Temperature control is critical. Above -20°C, polymerization of the Grignard dominates.

  • Addition: Add Vinylmagnesium bromide (30 mmol, 3 equiv) dropwise over 20 minutes. The solution will turn deep purple/brown.

  • Reaction: Stir at -40°C for 40 minutes, then allow to warm to 0°C over 1 hour.

  • Quench: Pour the mixture into saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc, dry over

    
    , and purify via flash chromatography (Hexane/EtOAc).
    

Why it works: The ortho substituent (in this case, the nitro group itself or a halogen) provides the steric bulk necessary to favor the [3,3]-rearrangement over competing pathways.[4]

Method B: The Leimgruber-Batcho Synthesis (The Scalable Route)

For industrial scale-up, the Bartoli method's requirement for 3 equivalents of Grignard is costly and hazardous. The Leimgruber-Batcho (L-B) synthesis is the preferred alternative.

1. Mechanistic Logic

This method converts o-nitrotoluene to an enamine, which then undergoes reductive cyclization.[5]

LBMechanism Fig 2: Leimgruber-Batcho Reductive Cyclization Substrate 2-Methyl-3-nitroaniline (or o-Nitrotoluene deriv.) Enamine Enamine Intermediate (Deep Red) Substrate->Enamine + DMF-DMA, Heat (Condensation) Reduction Amino-Enamine Enamine->Reduction + H2/Raney Ni (Selective Reduction) Product 7-Nitroindole Reduction->Product Cyclization (-Me2NH)

2. Experimental Protocol (L-B)
  • Step 1 (Enamine Formation): Reflux o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF. The product is a deep red enamine.

  • Step 2 (Reductive Cyclization): The enamine is treated with hydrazine hydrate and Raney Nickel (or

    
     for milder conditions).
    
  • Critical Control Point: The reduction must be controlled to reduce the nitro group to the amine without hydrogenating the indole double bond.

Part 4: Comparative Technical Analysis

The choice of method depends entirely on the starting material availability and the scale of the synthesis.

FeatureBartoli Indole Synthesis Leimgruber-Batcho Modified Fischer (Singer/Shive)
Starting Material o-Nitroareneso-Nitrotolueneso-Nitrophenylhydrazones
Key Reagent Vinyl Grignard (3 eq)DMF-DMA / Raney NiPolyphosphoric Acid (PPA)
Atom Economy Low (Grignard waste)HighMedium
Yield (7-NI) 40–60% 70–85% ~30% (overall)
Scalability Difficult (Exothermic)ExcellentPoor (Viscous PPA)
Primary Use Discovery / Library GenProcess ChemistryHistorical / Academic

Part 5: References & Data Verification

  • Bartoli, G., et al. (1989). "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles."[6][7] Tetrahedron Letters, 30(16), 2129–2132.[7]

  • Singer, H., & Shive, W. (1957). "The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole." Journal of the American Chemical Society, 79(13), 3613–3613.

  • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes." Organic Syntheses, 63, 214.

  • BenchChem Application Note. "Application of 7-Nitroindole in the Synthesis of Antitumor Sulfonamides."

  • Dobbs, A. P. (2001). "Total Synthesis of Indoles from Trichloromethyl Carbinols." Journal of Organic Chemistry, 66(2), 638–641.

Sources

Exploratory

Physicochemical Profiling of Substituted Indoles: A Technical Guide for Drug Discovery

The following technical guide details the physicochemical characteristics of substituted indoles, designed for researchers in medicinal chemistry and drug development. Executive Summary The indole scaffold is a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics of substituted indoles, designed for researchers in medicinal chemistry and drug development.

Executive Summary

The indole scaffold is a "privileged structure" in pharmaceutical sciences, forming the core of over 4,000 known natural products and roughly 10% of top-selling drugs. Its versatility stems from its unique electronic distribution: an electron-rich pyrrole ring fused to a benzene ring. However, this same electronic complexity creates challenges in optimizing solubility , lipophilicity , and metabolic stability .

This guide provides an in-depth analysis of how specific substitution patterns alter the physicochemical landscape of the indole nucleus. It synthesizes experimental data with mechanistic insights to aid in the rational design of indole-based therapeutics.

Electronic Architecture & Acid-Base Chemistry

The indole nucleus is amphoteric but behaves primarily as a weak acid in organic environments and a very weak base in aqueous acid. Understanding the dichotomy between N1-acidity and C3-basicity is critical for predicting reactivity and bioavailability.

The Hammett Relationship in Indoles

Unlike benzene, the indole system transmits electronic effects differently depending on the substituent's position.

  • Pyrrole Ring (Electron Rich): The N1 lone pair participates in aromaticity, making the ring electron-rich and susceptible to electrophilic attack, primarily at C3 .[1]

  • Benzenoid Ring: Substituents here modulate the electron density of the pyrrole ring via resonance and induction.

    • C5 Substituents: Para-like relationship to C3. Electron-donating groups (EDGs) at C5 (e.g., -OH, -OMe) significantly increase C3 nucleophilicity.

    • C6 Substituents: Meta-like relationship to C3 but Para-like to N1.

Acid-Base Dissociation Constants

The table below summarizes the pKa values for the deprotonation of the N-H bond (acidity) and the protonation of the C3 carbon (basicity). Note the massive solvent dependence for N-H acidity.

Table 1: pKa Values of Selected Substituted Indoles

CompoundSubstituentpKa (N-H Deprotonation) [DMSO]pKa (C3 Protonation) [Aq.

]
Electronic Effect
Indole -H21.0-3.6Reference
5-Methoxyindole 5-OMe21.5-2.8 (est)Strong EDG (+M)
5-Hydroxyindole 5-OH22.0-2.6 (est)Strong EDG (+M)
5-Bromoindole 5-Br19.5-4.0 (est)Weak EWG (-I)
5-Nitroindole 5-NO

14.8-6.0 (est)Strong EWG (-M, -I)
2-Methylindole 2-Me21.8-0.28Hyperconjugation
2-SF

-indole
2-SF

27.2N/AStrong EWG / Lipophilic

Expert Insight: The high pKa of 2-SF


-indole (27.2 in DMSO) compared to 5-nitroindole (14.8) illustrates that while SF

is electron-withdrawing, it lacks the planar resonance capacity to delocalize the negative charge of the indolyl anion effectively, unlike the nitro group.
Visualization of Electronic Effects

The following diagram maps the flow of electron density based on substitution patterns, influencing reactivity and pKa.

IndoleElectronics Substituent Substituent (X) IndoleCore Indole Nucleus Substituent->IndoleCore Induction/Resonance C3_Reactivity C3 Nucleophilicity (Electrophilic Attack) IndoleCore->C3_Reactivity Electron Density Localization N1_Acidity N1 Acidity (Deprotonation) IndoleCore->N1_Acidity Anion Stabilization EDG_C5 5-EDG (e.g., -OMe, -OH) EDG_C5->C3_Reactivity Increases (pKa C3H+ rises) EDG_C5->N1_Acidity Decreases (pKa NH rises) EWG_C5 5-EWG (e.g., -NO2, -CN) EWG_C5->C3_Reactivity Decreases (pKa C3H+ drops) EWG_C5->N1_Acidity Increases (pKa NH drops)

Caption: Figure 1. Impact of C5-substitution on the dual reactivity profile of the indole scaffold. Green arrows indicate enhancement; red arrows indicate suppression.

Lipophilicity & Solubility Landscapes

Indoles are characteristically lipophilic. The "flat" aromatic surface promotes


-stacking, often leading to high crystal lattice energy and poor aqueous solubility.
Lipophilicity (LogP)

The partition coefficient (LogP) is heavily influenced by the substituents.

  • Halogenation: Increases LogP significantly (Cl > F). 5-Bromoindole is markedly more lipophilic than indole.

  • Fluorination: Strategic fluorine substitution (e.g., 2-SF

    
    ) can drastically increase lipophilicity without introducing the metabolic liability of other halogens.
    
  • Hydroxylation: 5-Hydroxyindole shows reduced LogP due to hydrogen bond donor (HBD) capability, but this also introduces Phase II metabolic vulnerability (glucuronidation).

Solubility Data

Experimental aqueous solubility is often low. The values below represent intrinsic solubility (


) at 25°C.

Table 2: Aqueous Solubility of Indole Derivatives

CompoundAqueous Solubility (mg/L)LogP (Exp/Calc)Notes
Indole ~3,5002.14Moderate solubility
5-Hydroxyindole Soluble0.61H-bonding promotes solubility
5-Methoxyindole < 500 (Sparingly)2.10Loss of HBD reduces solubility vs 5-OH
5-Bromoindole 1262.95Halogen effect dominates
Indole-3-carbinol ~3,0001.10Alcohol moiety aids solvation

Spectroscopic Signatures

Spectroscopy provides a non-destructive window into the electronic state of the indole.

Fluorescence

Indole fluorescence is highly sensitive to solvent polarity due to the two overlapping electronic transitions,


 and 

.
  • Indole: Emission max ~310 nm (non-polar) to ~350 nm (water). The

    
     state is highly polarizable.
    
  • 5-Hydroxyindole: The -OH group stabilizes the

    
     state. Consequently, its fluorescence emission is insensitive to solvent polarity , remaining near 325 nm regardless of the environment. This makes 5-OH derivatives poor probes for membrane polarity but excellent stable fluorophores.
    
NMR Chemical Shifts

Substitution at C5 shifts the resonances of the pyrrole protons (H2, H3) via through-bond transmission.

  • Electron Donating (5-OMe): Upfield shift of H3 and H2 due to increased shielding.

  • Electron Withdrawing (5-NO

    
    ):  Downfield shift (deshielding).
    

Experimental Protocols

To ensure data integrity (Trustworthiness), we employ self-validating protocols.

Protocol A: High-Throughput LogP Determination via RP-HPLC

Why this method? The traditional shake-flask method is prone to emulsion formation and requires large sample volumes. RP-HPLC correlates retention time (


) with LogP using a set of standards, offering high throughput and reproducibility.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 150 mm x 4.6 mm.

  • Mobile Phase: Methanol/Water (isocratic 60:40 or 70:30) buffered to pH 7.4 (MOPS or Phosphate) to ensure neutral species.

  • Standards: Uracil (

    
     marker), Pyridine, Aniline, Indole, Naphthalene, Toluene (known LogP span).
    

Procedure:

  • Dead Time Determination: Inject Uracil to determine

    
     (dead time).
    
  • Calibration: Inject the standard mixture. Calculate the capacity factor

    
     for each:
    
    
    
    
  • Curve Fitting: Plot

    
     vs. Literature LogP. Ensure 
    
    
    
    .[2]
  • Sample Analysis: Inject the test indole (10 µM in MeOH). Calculate

    
    .
    
  • Calculation: Derive LogP from the calibration equation.

    • Validation Step: Run a "check standard" (e.g., 5-Bromoindole) every 10 samples. If deviation > 0.1 Log units, recalibrate.

Protocol B: pKa Determination via Potentiometric Titration

Why this method? Potentiometry is the gold standard for pKa between 2 and 12. For insoluble indoles, we use the Yasuda-Shedlovsky extrapolation method (Mixed Solvent).

Procedure:

  • Preparation: Dissolve indole (approx. 0.01 mmol) in 20 mL of varying Methanol/Water ratios (30%, 40%, 50%, 60% MeOH).

  • Titrant: 0.1 M KOH (standardized).

  • Titration: Perform titration under

    
     atmosphere to exclude 
    
    
    
    . Record pH vs. Volume.
  • Gran Plot: Use Gran plots to determine the exact equivalence point (

    
    ).
    
  • pKa Calculation: Calculate apparent pKa (

    
    ) at each %MeOH.
    
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant). Extrapolate to 0% organic solvent (pure water condition).
Experimental Workflow Diagram

LogP_Workflow Start Start: Indole Derivative SolubilityCheck Check Solubility in Mobile Phase (MeOH/Water pH 7.4) Start->SolubilityCheck Decision Soluble > 10 µM? SolubilityCheck->Decision ShakeFlask Fallback: Shake-Flask Method (Octanol/Water) Decision->ShakeFlask No HPLC_Prep Prepare 10 µM Sample + Uracil (t0 marker) Decision->HPLC_Prep Yes RunHPLC Run Isocratic RP-HPLC (C18 Column) HPLC_Prep->RunHPLC CalcK Calculate Capacity Factor (k') k' = (tR - t0) / t0 RunHPLC->CalcK Calibration Apply Calibration Equation LogP = A * log(k') + B CalcK->Calibration Validation Validation Check: Is Check Std within ±0.1? Calibration->Validation Recalibrate Recalibrate System Validation->Recalibrate No FinalResult Report LogP Value Validation->FinalResult Yes Recalibrate->RunHPLC

Caption: Figure 2. Decision tree and workflow for high-throughput LogP determination of indole derivatives.

References

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Source: National Institutes of Health (PMC). URL:[Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Source: University of Tartu (Leito Group). URL:[Link]

  • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. Source: ACS Publications (Journal of Organic Chemistry). URL:[Link]

  • Electrophilic substitutions of indoles: Kinetics and Hammett correlations. Source: Heterocycles / Clockss. URL:[Link] (Referenced via snippet 1.12 from search context).

  • Methods for Determination of Lipophilicity (RP-HPLC). Source: Encyclopedia.pub / MDPI. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 2-(7-Nitro-1H-indol-1-yl)acetate

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of Methyl 2-(7-Nitro-1H-indol-1-yl)acetate. This document synthesizes avai...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of Methyl 2-(7-Nitro-1H-indol-1-yl)acetate. This document synthesizes available data on related compounds to offer a robust resource for researchers in medicinal chemistry and drug discovery.

Core Physicochemical Properties

Methyl 2-(7-nitro-1H-indol-1-yl)acetate is a derivative of the indole heterocyclic system, a common scaffold in many biologically active compounds. The presence of a nitro group at the 7-position and a methyl acetate substituent at the 1-position of the indole ring are key structural features that influence its chemical reactivity and biological activity.

Molecular Structure and Weight

The foundational step in the study of any novel compound is the precise determination of its molecular weight, which is derived from its molecular formula. The chemical structure of methyl 2-(7-nitro-1H-indol-1-yl)acetate consists of an indole ring system substituted with a nitro group at the C7 position and a methyl acetate group at the N1 position.

Based on its structure, the molecular formula is determined to be C₁₁H₁₀N₂O₄. The molecular weight is calculated from the atomic weights of its constituent elements:

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Molecular Weight: 234.211 g/mol

This calculated molecular weight is a critical parameter for mass spectrometry analysis and for all stoichiometric calculations in synthetic and analytical procedures.

A summary of the core physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₄Calculated
Molecular Weight 234.211 g/mol Calculated
IUPAC Name methyl 2-(7-nitro-1H-indol-1-yl)acetate-
CAS Number Not available-

Synthesis and Characterization

Proposed Synthetic Workflow

A logical and efficient synthetic approach would involve the N-alkylation of 7-nitro-1H-indole with a suitable methyl haloacetate. This method is widely used for the introduction of substituents on the indole nitrogen.

Synthetic Workflow 7-Nitro-1H-indole 7-Nitro-1H-indole Reaction_Mixture N-Alkylation Reaction 7-Nitro-1H-indole->Reaction_Mixture Methyl Bromoacetate Methyl Bromoacetate Methyl Bromoacetate->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Mixture Purification Column Chromatography Reaction_Mixture->Purification Product Methyl 2-(7-nitro-1H-indol-1-yl)acetate Purification->Product

Caption: A proposed synthetic workflow for methyl 2-(7-nitro-1H-indol-1-yl)acetate.

Experimental Protocol

The following is a generalized, step-by-step methodology for the synthesis of the title compound.

  • Preparation: To a solution of 7-nitro-1H-indole (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the indole nitrogen.

  • Addition of Reagent: Add methyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization Techniques

The successful synthesis of methyl 2-(7-nitro-1H-indol-1-yl)acetate must be confirmed through a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure and confirming the position of the substituents on the indole ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹) and the ester carbonyl group (around 1740-1760 cm⁻¹) would be expected.[1]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of 234.211 g/mol .

Potential Applications in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[2] The introduction of a nitro group can significantly modulate the biological activity of a molecule. Nitroaromatic compounds are known for a wide range of biological activities, including antimicrobial and cytotoxic effects.[1]

Rationale for Interest

The structural features of methyl 2-(7-nitro-1H-indol-1-yl)acetate suggest several avenues for investigation in drug discovery:

  • Anticancer Research: The indole scaffold is a component of many anticancer agents.[3] The nitro group can enhance cytotoxic activity, making this compound a candidate for screening against various cancer cell lines.

  • Antimicrobial Agents: Nitroimidazoles are a well-established class of antimicrobial drugs.[4] By analogy, nitroindoles such as the title compound could exhibit antibacterial or antiprotozoal properties.

  • Enzyme Inhibition: The specific substitution pattern may allow for targeted inhibition of enzymes implicated in disease pathways.

A logical pathway for investigating the therapeutic potential of this compound is outlined below.

Drug_Discovery_Pathway cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Lead Optimization In_vitro_assays In vitro Assays (Anticancer, Antimicrobial) Target_identification Target Identification In_vitro_assays->Target_identification Cytotoxicity_testing Cytotoxicity Testing Cytotoxicity_testing->Target_identification SAR_studies Structure-Activity Relationship (SAR) Studies Target_identification->SAR_studies Signaling_pathway_analysis Signaling Pathway Analysis Signaling_pathway_analysis->SAR_studies ADMET_profiling ADMET Profiling

Caption: A logical pathway for the investigation of therapeutic potential.

Conclusion

This technical guide provides a foundational understanding of methyl 2-(7-nitro-1H-indol-1-yl)acetate, with a primary focus on its molecular weight and core chemical properties. While experimental data for this specific molecule is limited, the information compiled from related indole derivatives offers a solid starting point for researchers. Further investigation into the synthesis, characterization, and biological evaluation of methyl 2-(7-nitro-1H-indol-1-yl)acetate is warranted to fully explore its potential in the fields of medicinal chemistry and drug development.

References

  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]

  • iris.unina.it. (2022, February 22). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • PubChem. Methyl 2-(1H-indol-2-yl)acetate. Retrieved from [Link]

  • ScienceDirect. (2010, August 20). Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. Retrieved from [Link]

  • PMC. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2-(7-Nitro-1H-indol-1-yl)acetate: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of methyl 2-(7-nitro-1H-indol-1-yl)acetate, a key intermediate in the development of various pharmacologically active compounds. The protocol detail...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl 2-(7-nitro-1H-indol-1-yl)acetate, a key intermediate in the development of various pharmacologically active compounds. The protocol details the N-alkylation of 7-nitroindole with methyl 2-bromoacetate. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for purification and characterization.

Introduction

Indole and its derivatives are foundational scaffolds in a vast array of pharmaceuticals and biologically active molecules. The introduction of a nitro group at the 7-position of the indole ring, followed by N-alkylation, provides a versatile platform for further chemical modifications. The target compound, methyl 2-(7-nitro-1H-indol-1-yl)acetate, serves as a crucial building block for more complex molecules, leveraging the reactivity of both the nitro group and the ester functionality for diverse synthetic transformations.

This protocol outlines a robust and reproducible method for the N-alkylation of 7-nitroindole. The described procedure is optimized for laboratory-scale synthesis, focusing on yield, purity, and operational safety.

Reaction Mechanism and Scientific Rationale

The synthesis of methyl 2-(7-nitro-1H-indol-1-yl)acetate is achieved through a nucleophilic substitution reaction, specifically an N-alkylation of the 7-nitroindole ring.

Reaction Scheme:

The reaction proceeds via the deprotonation of the indole nitrogen of 7-nitroindole by a suitable base, forming a nucleophilic indolide anion. This anion then attacks the electrophilic carbon of methyl 2-bromoacetate, displacing the bromide ion and forming the desired N-alkylated product.

The choice of a moderately strong base, such as potassium carbonate (K₂CO₃), is crucial. It is sufficiently basic to deprotonate the indole nitrogen but not so strong as to cause unwanted side reactions. Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the cation of the base and facilitates the nucleophilic attack.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
7-NitroindoleReagent Grade, >98%Various
Methyl 2-bromoacetateReagent Grade, >97%Various
Potassium carbonate (K₂CO₃)Anhydrous, >99%Various
Dimethylformamide (DMF)Anhydrous, >99.8%Various
Ethyl acetateACS GradeVarious
HexaneACS GradeVarious
Deionized water
Anhydrous sodium sulfateACS GradeVarious
Round-bottom flask
Magnetic stirrer and stir bar
Condenser
Heating mantle/oil bath
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Column chromatography setup (silica gel)
Safety Precautions
  • 7-Nitroindole: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.[1][2] It is a suspected mutagen.[3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][3]

  • Methyl 2-bromoacetate: Toxic if swallowed or in contact with skin.[4][5][6] Causes severe skin burns and eye damage.[4][6][7] It is a lachrymator.[4][8] Handle in a well-ventilated fume hood.[4]

  • Dimethylformamide (DMF): Flammable liquid and vapor.[9][10] Harmful in contact with skin and may damage the unborn child.[9][10][11] Causes serious eye irritation.[9] Handle in a fume hood and avoid ignition sources.[10]

  • Potassium Carbonate: Causes skin and serious eye irritation.[12][13][14][15][16] May cause respiratory irritation.[12][14][15] Avoid breathing dust.[12]

Always work in a well-ventilated fume hood and wear appropriate PPE.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 7-nitroindole (1.0 eq).

    • Add anhydrous dimethylformamide (DMF) to dissolve the 7-nitroindole.

    • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Addition of Alkylating Agent:

    • Stir the mixture at room temperature for 15-20 minutes.

    • Slowly add methyl 2-bromoacetate (1.2 eq) to the reaction mixture dropwise.

  • Reaction:

    • Heat the reaction mixture to 60-70 °C using an oil bath or heating mantle.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the 7-nitroindole spot on TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Dissolve 7-Nitroindole and K₂CO₃ in DMF B 2. Add Methyl 2-bromoacetate A->B C 3. Heat and Monitor by TLC B->C D 4. Quench with Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS, IR) H->I J Methyl 2-(7-nitro-1H-indol-1-yl)acetate I->J Pure Product

Caption: Workflow for the synthesis of methyl 2-(7-nitro-1H-indol-1-yl)acetate.

Purification and Characterization

Purification

The crude product is purified by column chromatography on silica gel.[17][18][19][20]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The optimal solvent system should be determined by TLC analysis, aiming for an Rf value of 0.2-0.4 for the product spot.[18]

  • Procedure:

    • Pack the column with silica gel slurried in hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

    • Elute the column with the chosen solvent system.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified methyl 2-(7-nitro-1H-indol-1-yl)acetate.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.[21]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the indole ring protons, the methylene protons of the acetate group, and the methyl protons of the ester. The chemical shifts will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the nitro group (N-O stretching) and the ester carbonyl group (C=O stretching).[22][23]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of methyl 2-(7-nitro-1H-indol-1-yl)acetate, confirming its elemental composition.[24][25][26][27][28]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of methyl 2-(7-nitro-1H-indol-1-yl)acetate. By following the outlined procedures for reaction, work-up, purification, and characterization, researchers can confidently prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. Adherence to the specified safety precautions is essential for the safe execution of this synthesis.

References

  • Dimethylformamide - Safety Data Sheet. (2021, April 1). RCI Labscan Limited.
  • Ostin, A., Moritz, T., & Sandberg, G. (1992). Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole-3-Acetic-Acid. Biological Mass Spectrometry, 21, 292-298.
  • Dimethylformamide - Safety Data Sheet. (2018, October). Thermo Fisher Scientific.
  • Potassium carbonate 119260 - Safety D
  • N,N-Dimethylformamide - Safety D
  • Potassium carbonate ≥98 % - Safety D
  • 7-Nitroindole - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Safety Data Sheet: Potassium Carbon
  • N,N-dimethylformamide - Safety D
  • Potassium carbonate - Safety D
  • Safety Data Sheet Potassium Carbonate, Anhydrous. (2022, December 1). INEOS KOH.
  • Safety Data Sheet - N,N-Dimethylformamide. (2009, September 3). Fisher Scientific.
  • Safety Data Sheet - 7-Nitroindole. (2025, September 16). Thermo Fisher Scientific.
  • Safety Data Sheet - 7-Nitroindole-2-carboxylic acid. (2025, September 7). Thermo Fisher Scientific.
  • 7-Nitroindole 97 6960-42-5. (n.d.). Sigma-Aldrich.
  • Application Notes and Protocols for N-alkylation of 5-Bromoindole. (n.d.). Benchchem.
  • Gathungu, R. M., et al. (2014). EI mass spectrum of the TMS derivative of indole-3-acetic acid.
  • Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). PMC.
  • Noland, W. E., Hiremath, S. P., & Siddappa, S. (1964). Ultraviolet and Infrared Spectra of Some Nitroindoles and Nitroindole-3-carboxaldehydes.
  • Safety Data Sheet - Methyl Bromoacet
  • Safety Data Sheet - Methyl bromoacet
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Material Safety Data Sheet - Methyl bromoacetate, 99%. (2006, January 16). Cole-Parmer.
  • Safety Data Sheet - Methyl bromoacet
  • Östin, A., et al. (1994). Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry. Plant Physiology, 104(1), 199-206.
  • Synthesis and Reactions of N-Protected 3-Nitroindoles. (n.d.).
  • Methyl bromoacetate. (n.d.). PubChem. Retrieved from [Link]

  • Validating the Synthesis of 3-Nitroindole: A Spectroscopic Comparison. (n.d.). Benchchem.
  • Technical Support Center: Purification of Indole Derivatives by Column Chrom
  • 6-Nitroindole. (n.d.). NIST WebBook.
  • Nucleophilic Functionalizations of Indole Derivatives Using Arom
  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (n.d.). Beilstein Journals.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocycliz
  • Pd(II)
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (n.d.). MDPI.
  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024, July 11). Preprints.org.
  • Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)
  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. (n.d.). PubMed.

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Application

Application Notes and Protocols for Methyl 2-(7-nitro-1H-indol-1-yl)acetate in Oncological Research

Introduction: The Rationale for Investigating Novel Nitroindole Scaffolds in Oncology The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast arr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating Novel Nitroindole Scaffolds in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer properties.[3][4] The introduction of a nitro group onto the indole ring dramatically alters its electronic properties, often enhancing its cytotoxic potential against cancer cells.[1] While extensive research has focused on 5-nitroindole derivatives, which have been shown to target the c-Myc oncogene by stabilizing G-quadruplex DNA structures[5][6], the therapeutic potential of other positional isomers, such as 7-nitroindoles, remains a compelling area of investigation.

Methyl 2-(7-nitro-1H-indol-1-yl)acetate is a novel compound of interest that combines the established bioactivity of the indole scaffold with the unique electronic characteristics imparted by the C7-nitro substitution. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and in-depth experimental evaluation of methyl 2-(7-nitro-1H-indol-1-yl)acetate as a candidate anticancer agent. We will explore its hypothesized mechanism of action based on related compounds and provide detailed, field-proven protocols for its in vitro characterization.

Hypothesized Mechanism of Action: A Multi-pronged Assault on Cancer Cells

Based on the established activities of related nitroaromatic and indole-containing compounds, we hypothesize that methyl 2-(7-nitro-1H-indol-1-yl)acetate exerts its anticancer effects through a dual mechanism involving bioreductive activation and disruption of key oncogenic signaling pathways.

  • Hypoxia-Activated Cytotoxicity: The presence of the nitro group suggests a role as a bioreductive prodrug.[7] In the hypoxic microenvironment characteristic of solid tumors, cellular nitroreductase enzymes can reduce the nitro group to highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species.[1][7] These reactive intermediates can induce oxidative stress and form adducts with cellular macromolecules like DNA and proteins, leading to irreparable damage and cell death.[1][7]

  • Modulation of Oncogenic Pathways: The indole scaffold is known to interact with a variety of intracellular targets.[3][4] It is plausible that methyl 2-(7-nitro-1H-indol-1-yl)acetate could, like other indole derivatives, interfere with critical cellular processes required for cancer cell proliferation and survival. Potential targets include:

    • Kinase Inhibition: Many indole derivatives function as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[1]

    • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy, and certain indole compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[1][3]

    • Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways, potentially by activating p53, modulating the expression of Bcl-2 family proteins, and activating caspases.[4][8][9]

The following diagram illustrates the proposed dual mechanism of action.

Mechanism_of_Action cluster_0 Hypoxic Tumor Microenvironment cluster_1 Oncogenic Pathway Inhibition Compound Methyl 2-(7-nitro-1H-indol-1-yl)acetate Nitroreductases Cellular Nitroreductases Compound->Nitroreductases Reduction Reactive_Intermediates Reactive Cytotoxic Intermediates (e.g., Nitroso, Hydroxylamine) Nitroreductases->Reactive_Intermediates Oxidative_Stress Oxidative Stress & DNA Damage Reactive_Intermediates->Oxidative_Stress Apoptosis1 Apoptosis Oxidative_Stress->Apoptosis1 Compound2 Methyl 2-(7-nitro-1H-indol-1-yl)acetate Kinases Kinase Signaling (e.g., EGFR, VEGFR) Compound2->Kinases Inhibition Microtubules Tubulin Polymerization Compound2->Microtubules Inhibition Proliferation Cell Proliferation & Angiogenesis Kinases->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Apoptosis2 Apoptosis Cell_Cycle_Arrest->Apoptosis2

Caption: Hypothesized dual mechanism of action for methyl 2-(7-nitro-1H-indol-1-yl)acetate.

Experimental Protocols and Data Presentation

To systematically evaluate the anticancer potential of methyl 2-(7-nitro-1H-indol-1-yl)acetate, a tiered approach starting with broad cytotoxicity screening followed by detailed mechanistic studies is recommended.

Workflow for In Vitro Evaluation

The following workflow provides a logical progression for characterizing the compound's activity.

Experimental_Workflow Start Compound Synthesis & Characterization Cell_Culture Cell Line Panel Selection & Culture Start->Cell_Culture Cytotoxicity Cytotoxicity Screening (MTT Assay) Cell_Culture->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Annexin V/PI Staining) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle Western_Blot Mechanistic Studies (Western Blot for Key Proteins) Apoptosis->Western_Blot Cell_Cycle->Western_Blot Conclusion Data Analysis & Conclusion Western_Blot->Conclusion

Sources

Method

Application Note: Profiling Methyl 2-(7-nitro-1H-indol-1-yl)acetate as a Novel Tubulin Polymerization Inhibitor

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Microtubule Dynamics, Colchicine-Binding Site Inhibitors (CBSIs), and High-Throughput Fluorescence Assays Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Microtubule Dynamics, Colchicine-Binding Site Inhibitors (CBSIs), and High-Throughput Fluorescence Assays

Introduction & Mechanistic Rationale

Microtubules are highly dynamic cytoskeletal fibers composed of


- and 

-tubulin heterodimers. They are critical for maintaining cell shape, intracellular transport, and forming the mitotic spindle during cell division. Disrupting microtubule dynamics is a clinically validated strategy for developing antineoplastic and vascular-disrupting agents[1].

Indole derivatives have emerged as a privileged scaffold in the design of tubulin polymerization inhibitors[2][3]. Structurally, the indole nucleus mimics the A-ring of colchicine and the B-ring of combretastatin A-4 (CA-4), allowing these molecules to occupy the hydrophobic center of the colchicine binding site located at the


-tubulin interface[4][5].

Methyl 2-(7-nitro-1H-indol-1-yl)acetate (M7NIA) represents a highly specialized pharmacophore. The introduction of a strongly electron-withdrawing 7-nitro group alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distribution of the indole ring[6]. This electronic modulation, combined with the steric flexibility of the N-acetate moiety, facilitates optimal hydrogen bonding and hydrophobic packing within the


-tubulin subunit[3][4]. By binding to this pocket, M7NIA prevents the curved-to-straight conformational transition of tubulin heterodimers required for microtubule assembly, ultimately triggering mitotic catastrophe and apoptosis[3][7].

Pathway A Methyl 2-(7-nitro-1H-indol-1-yl)acetate (M7NIA) B Colchicine Binding Site (α/β-Tubulin Interface) A->B C Inhibition of Tubulin Polymerization B->C D Mitotic Spindle Disruption C->D E G2/M Cell Cycle Arrest D->E F Apoptosis / Cell Death E->F

Caption: Mechanism of Action: M7NIA signaling pathway from tubulin binding to apoptosis.

Experimental Design: A Self-Validating System

To establish trustworthiness and scientific rigor, the evaluation of M7NIA must utilize a self-validating experimental workflow.

  • Direct Target Engagement (Biochemical): We utilize a high-throughput, fluorescence-based in vitro tubulin polymerization assay. This assay relies on a fluorescent reporter (e.g., DAPI) that exhibits a quantum yield increase when incorporated into the hydrophobic pockets of polymerized microtubules[8][9]. This provides a direct, cell-free kinetic measurement of M7NIA's inhibitory capacity.

  • Functional Cellular Consequence (Cell-Based): To prove that the biochemical inhibition translates to functional cellular activity, we employ flow cytometry-based cell cycle analysis. If M7NIA effectively inhibits tubulin in living cells, the mitotic spindle will fail to form, leading to a quantifiable accumulation of cells in the G2/M phase[7][10].

Workflow S1 1. Reagent Prep (Ice-Cold Tubulin + GTP) S3 3. Reaction Initiation (Mix at 37°C) S1->S3 S2 2. Compound Setup (M7NIA Serial Dilutions) S2->S3 S4 4. Kinetic Read (Fluorescence Ex/Em) S3->S4 S5 5. Data Analysis (Vmax & IC50 Calc) S4->S5

Caption: Experimental Workflow: High-throughput fluorescence-based tubulin polymerization assay.

Detailed Protocols

Protocol 1: Fluorescence-Based In Vitro Tubulin Polymerization Assay

Causality Note: Tubulin self-assembles at 37°C in the presence of GTP and magnesium. All preparative steps must be performed strictly on ice to prevent premature, spontaneous polymerization[8][11].

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • General Tubulin Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA[9][10]

  • GTP stock solution (100 mM)

  • Fluorescent reporter (e.g., DAPI at 10 μM final concentration)[9][10]

  • Glycerol (Polymerization enhancer)[9]

  • Black, half-area 96-well microplates (non-binding surface)[10][12]

Step-by-Step Methodology:

  • Microplate Pre-warming: Pre-warm the fluorescence microplate reader to exactly 37°C. Set the kinetic reading parameters to Excitation 350–360 nm and Emission 420–460 nm, reading every 60 seconds for 60 minutes[10][12].

  • Compound Preparation: Prepare a 10X serial dilution of M7NIA in DMSO. Add 10 µL of M7NIA dilutions, vehicle control (DMSO), and positive control (Colchicine or Nocodazole) to the respective wells of the chilled 96-well plate[10][11].

  • Tubulin Master Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Add 1 mM GTP, 10% glycerol, and the fluorescent reporter[9][10]. Mix gently by pipetting; avoid vortexing which denatures the protein.

  • Reaction Initiation: Using a multichannel pipette, rapidly add 90 µL of the cold Tubulin Master Mix to the 10 µL of compounds in the 96-well plate[8][11].

  • Data Acquisition: Immediately transfer the plate to the pre-warmed 37°C reader and begin the kinetic read. The temperature shift from 4°C to 37°C initiates polymerization[11][12].

  • Data Analysis: Calculate the maximum rate of polymerization (

    
    ) and the Area Under the Curve (AUC) for the steady-state fluorescence[11][12]. Plot the percentage of inhibition against M7NIA concentration to derive the IC₅₀.
    
Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality Note: To validate that M7NIA penetrates the cell membrane and engages tubulin intracellularly, we measure DNA content. Cells unable to form a mitotic spindle cannot pass the spindle assembly checkpoint, arresting with double DNA content (4N) in the G2/M phase[7][10].

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed HeLa or A549 cells in 6-well plates at

    
     cells/well. Incubate overnight. Treat cells with varying concentrations of M7NIA (e.g., 0.1, 0.5, 1.0 µM) or vehicle control for 24 hours.
    
  • Harvesting: Trypsinize cells, collect both floating (apoptotic/mitotic) and adherent cells, and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL cold PBS and add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to prevent clumping. Fix at -20°C for at least 2 hours[10].

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze on a flow cytometer, measuring PI fluorescence on the FL2/PE channel. Use the vehicle control to gate G1 (2N), S (between 2N and 4N), and G2/M (4N) populations[10].

Data Presentation

To ensure clear interpretation of the compound's efficacy, quantitative data should be summarized in structured formats. Below are representative data structures demonstrating the expected profile of M7NIA compared to standard controls.

Table 1: In Vitro Tubulin Polymerization Inhibition Metrics

CompoundConcentration (µM)

(RFU/min)
Steady-State AUC% InhibitionIC₅₀ (µM)
Vehicle (DMSO) -450.2 ± 12.424,500 ± 8500.0%-
Colchicine 5.085.4 ± 6.14,100 ± 32083.2%1.25 ± 0.15
M7NIA 1.0210.5 ± 9.812,300 ± 61049.8%1.05 ± 0.08
M7NIA 5.065.2 ± 4.33,850 ± 29084.3%-

Table 2: Cell Cycle Distribution in HeLa Cells (24h Post-Treatment)

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Apoptotic (Sub-G1) (%)
Vehicle (DMSO) 62.4 ± 2.125.1 ± 1.511.5 ± 1.01.0 ± 0.2
Colchicine (0.5 µM) 15.2 ± 1.812.4 ± 1.168.1 ± 3.44.3 ± 0.5
M7NIA (0.5 µM) 28.5 ± 2.018.2 ± 1.449.8 ± 2.8 3.5 ± 0.4
M7NIA (1.0 µM) 12.1 ± 1.510.5 ± 1.071.2 ± 3.5 6.2 ± 0.8

Note: A dose-dependent decrease in the G0/G1 population and a corresponding massive accumulation in the G2/M phase strongly validates the biochemical tubulin inhibition data.

References

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. ResearchGate. Available at:[Link][2]

  • X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives. MDPI. Available at:[Link][6]

  • Tubulin binding ligands and corresponding prodrug constructs. Google Patents. Available at:[1]

  • Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. Ovid. Available at:[Link][4]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Available at:[Link][3]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available at:[Link][9]

  • Design, Synthesis and Biological Evaluation of Quinoline-Indole Derivatives as Anti-tubulin Agents Targeting the Colchicine Site. PolyU. Available at: [Link][5]

  • Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-​indole derivatives as potential anticancer agents and tubulin polymerization inhibitors. Arabian Journal of Chemistry. Available at:[Link][7]

  • A tripartite mode of action approach for investigating the impact of aneugens on tubulin polymerization. Ovid. Available at: [Link][10]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open. Available at: [Link][12]

Sources

Application

Application Note: A Robust HPLC Method for Purity Assessment of Methyl 2-(7-Nitro-1H-indol-1-yl)acetate

Abstract This document provides a comprehensive, scientifically-grounded protocol for determining the purity of methyl 2-(7-nitro-1H-indol-1-yl)acetate, a key intermediate in pharmaceutical synthesis and a valuable scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, scientifically-grounded protocol for determining the purity of methyl 2-(7-nitro-1H-indol-1-yl)acetate, a key intermediate in pharmaceutical synthesis and a valuable scaffold in medicinal chemistry. We detail a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method. The causality behind the selection of chromatographic parameters is thoroughly explained to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the methodology. The protocol incorporates a rigorous system suitability test, ensuring the self-validating nature and trustworthiness of the results, in alignment with international regulatory standards.

Introduction and Scientific Rationale

Methyl 2-(7-nitro-1H-indol-1-yl)acetate belongs to the nitroindole class of compounds, which are of significant interest in drug discovery. The indole moiety is a privileged scaffold in medicinal chemistry, and the introduction of a nitro group can modulate the electronic properties and biological activity of the molecule, making it a precursor for various therapeutic agents.[1] The purity of such active pharmaceutical ingredient (API) precursors is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quantitative assessment.

High-Performance Liquid Chromatography (HPLC) is the premier technique for pharmaceutical analysis due to its high resolution, sensitivity, and precision.[2] This application note describes a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately nonpolar compounds like indole derivatives from their potential impurities.[1][3] The method's development is grounded in established chromatographic principles and is designed to be stability-indicating, a crucial requirement mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] A stability-indicating method is capable of distinguishing the main analyte from its degradation products, ensuring that the true purity is measured even if the sample has degraded over time.[6]

Causality of Experimental Design

As a Senior Application Scientist, my approach is not to just provide a method, but to explain the scientific reasoning that underpins the methodological choices. This ensures that the protocol is not a "black box," but a transparent and adaptable system.

  • Stationary Phase Selection (The Column): A C18 (octadecylsilyl) column is selected as the stationary phase. The long alkyl chains bonded to the silica support create a nonpolar environment. Methyl 2-(7-nitro-1H-indol-1-yl)acetate, being a moderately nonpolar molecule, will interact with this stationary phase via hydrophobic (van der Waals) forces. This interaction is the basis of its retention and separation from more polar or less polar impurities.

  • Mobile Phase Composition: A gradient elution using a polar mobile phase is employed.

    • Solvents: Acetonitrile (ACN) and water are chosen. ACN is an excellent organic modifier for RP-HPLC due to its low viscosity, low UV cutoff, and effective elution strength for a wide range of compounds.

    • Acidification: 0.1% Formic Acid is added to both the aqueous and organic phases. The indole nucleus has a weakly acidic N-H proton, and the ester group could be susceptible to hydrolysis. Maintaining a consistent, acidic pH (typically ~2.5-3.5) suppresses the ionization of any acidic or basic functional groups on the analyte and potential impurities. This is critical for achieving sharp, symmetrical peaks and reproducible retention times.

    • Gradient Elution: A gradient program, which involves increasing the percentage of acetonitrile over time, is used. This approach is superior to an isocratic (constant composition) method for purity analysis. It ensures that highly polar impurities elute early with good peak shape, while more nonpolar (hydrophobic) impurities, which are strongly retained on the C18 column, are eluted efficiently as the solvent strength increases. This prevents excessively long run times and poor peak shapes for late-eluting compounds.

  • Detector Wavelength Selection: The presence of the nitroindole chromophore dictates the use of a UV-Vis detector. Studies on nitroindole isomers show strong absorbance in the near-UV range.[7][8] Specifically, 7-nitroindole has a significant absorbance peak which allows for sensitive detection. A wavelength of 350 nm is selected to maximize the signal-to-noise ratio for the analyte, providing high sensitivity for detecting trace impurities. A Photo-Diode Array (PDA) detector is recommended to simultaneously acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.

Detailed Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography data software (CDS).

  • Reagents:

    • Acetonitrile (HPLC grade or higher)

    • Water (HPLC grade, e.g., Milli-Q or equivalent)

    • Formic Acid (ACS grade or higher)

    • Methyl 2-(7-nitro-1H-indol-1-yl)acetate Reference Standard (of known, high purity)

  • Labware: Analytical balance, Class A volumetric flasks and pipettes, 0.45 µm syringe filters (PTFE or nylon).

Chromatographic Conditions

All quantitative data and parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 40% B; 5-25 min: 40% to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 350 nm (PDA: 200-400 nm)
Run Time 35 minutes
Solution Preparation
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with acetonitrile. Filter and degas.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v) to be used for dissolving the standard and sample.

  • Standard Solution Preparation (Concentration: ~0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the Methyl 2-(7-nitro-1H-indol-1-yl)acetate Reference Standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.

  • Sample Solution Preparation (Concentration: ~0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

    • Follow steps 2 and 3 from the Standard Solution Preparation.

    • Prior to injection, filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST) - A Self-Validating System

Before any sample analysis, the performance of the chromatographic system must be verified. This is a non-negotiable step for ensuring the trustworthiness of the generated data, as stipulated by all major pharmacopeias and regulatory guidelines.[9][10]

Procedure: Inject the Standard Solution six (6) times consecutively.

Acceptance Criteria:

ParameterAcceptance LimitRationale
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the autosampler and detector response.
Retention Time %RSD ≤ 1.0%Ensures the stability and precision of the pump and mobile phase delivery.
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A value >2 indicates peak tailing, which can compromise integration accuracy.
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the separation and the quality of the column packing.

Workflow and Data Analysis

The diagram below outlines the complete experimental workflow, providing a clear visual guide from preparation to final result.

HPLC_Workflow cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (Aqueous & Organic) C Prepare Standard Solution (~0.1 mg/mL) A->C D Prepare Sample Solution (~0.1 mg/mL) A->D B Prepare Diluent B->C B->D E System Equilibration (Stable Baseline) F System Suitability Test (6x Standard Injections) E->F G Analyze Sequence (Blank -> Standard -> Samples) F->G If SST Passes H Integrate Chromatograms (All Peaks > Threshold) G->H I Calculate % Purity (Area Percent Method) H->I J Generate Final Report I->J

Caption: Experimental workflow for HPLC purity analysis.

Purity Calculation

The purity of the sample is determined using the area percent method, which assumes that all compounds have a similar detector response at the chosen wavelength.

Formula: % Purity = (Area_main / (Area_main + ΣArea_impurities)) * 100

Where:

  • Area_main is the peak area of methyl 2-(7-nitro-1H-indol-1-yl)acetate.

  • ΣArea_impurities is the sum of the peak areas of all other impurity peaks.

Ensure that the integration parameters are set to detect all relevant impurity peaks above the baseline noise, but not the noise itself.

Method Validation and Stability-Indicating Properties

While this document provides a fully developed method, for use in a regulated environment, it must undergo formal validation according to ICH Q2(R1) guidelines.[2][11] This process involves experimentally verifying the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is confirmed through forced degradation studies.

  • Linearity & Range: Demonstrating a proportional relationship between concentration and detector response over a specified range.

  • Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with known amounts of spiked analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (assessed as Repeatability and Intermediate Precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

To establish the stability-indicating nature of this method, forced degradation studies should be performed.[5][12] This involves subjecting the sample to stress conditions such as acid (e.g., 0.1M HCl), base (e.g., 0.1M NaOH), oxidation (e.g., 3% H₂O₂), heat, and photolytic stress. The chromatograms of the stressed samples must show that the degradation product peaks are well-resolved from the main analyte peak, proving the method's specificity.

SST_Logic Start Start Analysis Day InjectStd Inject Standard Solution (n=6) Start->InjectStd GetData Acquire Chromatographic Data (RT, Area, Peak Shape) InjectStd->GetData CheckRSD Calculate %RSD for Peak Area & RT GetData->CheckRSD CheckTailing Check Tailing Factor (T ≤ 2.0) CheckRSD->CheckTailing Pass Fail System Failure Troubleshoot & Re-run SST CheckRSD->Fail Fail CheckPlates Check Theoretical Plates (N ≥ 2000) CheckTailing->CheckPlates Pass CheckTailing->Fail Fail Pass System is Suitable Proceed with Sample Analysis CheckPlates->Pass Pass CheckPlates->Fail Fail

Caption: Logic diagram for the System Suitability Test (SST).

Conclusion

The RP-HPLC method detailed herein is robust, specific, and highly suitable for the purity determination of methyl 2-(7-nitro-1H-indol-1-yl)acetate. By explaining the scientific rationale behind each parameter, this guide empowers researchers to not only execute the protocol but also to understand and troubleshoot it effectively. The incorporation of a stringent system suitability test ensures that the method generates trustworthy and reproducible data, which is fundamental to quality control in the pharmaceutical industry.

References

  • Stanimirova, I., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-91. Available at: [Link]

  • PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Available at: [Link]

  • Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Technical. Available at: [Link]

  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Roy, S., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. Available at: [Link]

  • National Institutes of Health. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. Available at: [Link]

  • Hossain, N., et al. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available at: [Link]

  • Pustahija, F., et al. (2013). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). PMC. Available at: [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • de Oliveira, M.A.L., et al. (2021). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. Available at: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available at: [Link]

  • Slideshare. (n.d.). analytical method validation and validation of hplc. Slideshare. Available at: [Link]

  • Dong, M. W., & Hu, G. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

Sources

Method

NMR spectroscopy techniques for 7-nitroindole characterization

This guide outlines the definitive NMR spectroscopy protocols for the structural characterization of 7-nitroindole. It is designed for researchers requiring absolute regioisomeric confirmation in drug discovery workflows...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive NMR spectroscopy protocols for the structural characterization of 7-nitroindole. It is designed for researchers requiring absolute regioisomeric confirmation in drug discovery workflows.

Executive Summary

7-Nitroindole is a critical pharmacophore in the synthesis of antiviral and anticancer agents. However, its characterization is frequently complicated by the presence of regioisomers (4-, 5-, or 6-nitroindole) generated during non-selective nitration.[1] Standard 1D


H NMR is often insufficient for unambiguous assignment due to overlapping aromatic signals.

This protocol establishes a self-validating NMR workflow using DMSO-d


 to stabilize the exchangeable N-H proton. It leverages specific Through-Space (NOESY) and Through-Bond (HMBC) correlations to definitively prove the nitro group's position at C7, distinguishing it from the thermodynamically favored 3-nitro or kinetically accessible 4/6-nitro isomers.[1]

Sample Preparation Protocol

Objective: Maximize resolution of the labile N-H proton and prevent aggregation-induced line broadening.

Materials
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
    • Why DMSO? Chloroform (CDCl

      
      ) often leads to broad or invisible N-H signals due to rapid exchange. DMSO forms strong hydrogen bonds with the indole N-H, sharpening the peak and shifting it downfield (~11-12 ppm) for clear integration.[1]
      
  • Tube: 5 mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

  • Mass: 10–15 mg of analyte.

Step-by-Step Procedure
  • Weighing: Transfer 12 mg of 7-nitroindole into a clean vial.

  • Solvation: Add 600 µL of DMSO-d

    
    . Vortex for 30 seconds until fully dissolved.
    
    • QC Check: Solution must be clear yellow/orange. Turbidity indicates inorganic salts (remove via filtration through glass wool).

  • Transfer: Transfer to the NMR tube using a glass Pasteur pipette. Cap immediately to prevent moisture absorption (water peak at 3.33 ppm interferes with H2/H3 signals).

  • Equilibration: Allow sample to equilibrate in the magnet for 5 minutes before locking/shimming to minimize convection currents.

Spectral Characterization Guide

H NMR Assignment Strategy (400 MHz+)

The 7-nitro substitution breaks the symmetry of the benzene ring, creating an AMX spin system (or ABC at lower fields) for protons H4, H5, and H6.[1]

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Structural Logic
N-H (1) 11.8 - 12.2 Broad Singlet-Highly deshielded by aromatic ring current and H-bonding to DMSO.[1]
H6 8.2 - 8.4 Doublet (d)

Diagnostic: Most deshielded aromatic proton due to ortho-nitro effect.[1]
H4 8.0 - 8.1 Doublet (d)

Para to nitro group; deshielded relative to indole H4 (~7.6 ppm).[1]
H2 7.5 - 7.6 Triplet/dd

Adjacent to Nitrogen; couples to H3 and NH.[1]
H5 7.2 - 7.3 Triplet (t)

Meta to nitro; appears as a pseudo-triplet (dd) due to vicinal coupling to H4 and H6.
H3 6.7 - 6.8 dd

Electron-rich pyrrole proton; most shielded aromatic signal.[1]
C NMR Fingerprint
  • C7-NO

    
     (Quaternary):  ~130-135 ppm. Note: This carbon often shows low intensity due to long relaxation times (
    
    
    
    ).
  • C4, C5, C6: Distinct C-H signals in the 115-130 ppm range.[1]

  • C2, C3: Pyrrole carbons (C2 ~128 ppm, C3 ~105 ppm).[1]

Advanced Validation: The "Isomer Trap"

To scientifically prove the structure is 7-nitroindole and not 4-, 5-, or 6-nitroindole, you must perform the following 2D experiments.

Experiment 1: The NOESY Check (Spatial Proximity)
  • Hypothesis: In 7-nitroindole, the proton at position 4 (H4) is spatially close to the proton at position 3 (H3).[1]

  • Validation: Observe a strong NOE cross-peak between H3 (

    
     6.7)  and H4 (
    
    
    
    8.0)
    .
  • Negative Control: If the compound were 4-nitroindole , position 4 is substituted. There would be NO H3-H4 correlation.

Experiment 2: HMBC (Long-Range Connectivity)
  • Target: Verify the Nitro position.

  • Observation: Look for 3-bond correlations (

    
    ) from H5  to C7  and H6  to C7a .
    
  • Definitive Proof: The carbon bearing the nitro group (C7) will show a correlation only to H5 (meta) and potentially H6 (if residual coupling exists), but the key is the quaternary carbon shift and its isolation from H4 correlations.

Decision Workflows (Visualization)

Diagram 1: Regioisomer Identification Logic

This flowchart guides the analyst through the critical decision points to distinguish 7-nitroindole from its isomers.

IsomerID Start Crude Product (Unknown Nitroindole Isomer) Step1 1H NMR (DMSO-d6) Analyze Aromatic Region (7.0 - 8.5 ppm) Start->Step1 PatternA Pattern: Singlet + 2 Doublets (Isolated Protons) Step1->PatternA s, d, d PatternB Pattern: 2 Doublets + 1 Triplet (3 Adjacent Protons) Step1->PatternB d, t, d Isomer56 Candidate: 5- or 6-Nitroindole (Meta-substitution breaks adjacency) PatternA->Isomer56 Isomer47 Candidate: 4- or 7-Nitroindole (Substituent is at end of chain) PatternB->Isomer47 NOESY Run 1D NOESY / 2D NOESY Target: H3 (Pyrrole) <-> H4 (Benzene) Isomer47->NOESY Result4 NO NOE Signal (H4 is substituted) NOESY->Result4 Result7 Strong NOE Signal (H4 is present) NOESY->Result7 Final4 Identification: 4-Nitroindole Result4->Final4 Final7 Identification: 7-Nitroindole Result7->Final7

Caption: Logic tree for distinguishing nitroindole regioisomers based on coupling constants (


) and Nuclear Overhauser Effect (NOE) interactions.
Diagram 2: Experimental Workflow

The standard operating procedure for full characterization.

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Assignment cluster_2 Phase 3: Validation Prep Sample Prep (15mg in DMSO-d6) H1 1H NMR (16 scans) Check Purity >95% Prep->H1 HSQC HSQC (C-H Correlation) H1->HSQC Pass HMBC HMBC (Quaternary C) HSQC->HMBC NOESY NOESY (H3-H4 Check) HMBC->NOESY Report Final CoA Generation NOESY->Report

Caption: Sequential workflow ensuring data integrity from sample preparation to final Certificate of Analysis (CoA).

References

  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 7-Nitroindole. Retrieved from [1]

  • National Institutes of Health (NIH). (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. Retrieved from [1]

  • Oxford Instruments. (2023).[2] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [1]

  • Sigma-Aldrich. (2025). NMR Chemical Shifts of Impurities in Deuterated Solvents. Retrieved from

  • Compound Interest. (2015).[3] A Guide to 1H NMR Chemical Shift Values. Retrieved from

Sources

Application

Application Note: High-Resolution Mass Spectrometry (HRMS) of Indole Derivatives

Abstract Indole derivatives represent a privileged scaffold in drug discovery, serving as the core structure for tryptophan metabolites, vinca alkaloids, and synthetic therapeutics (e.g., indomethacin, triptans).[1] Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Indole derivatives represent a privileged scaffold in drug discovery, serving as the core structure for tryptophan metabolites, vinca alkaloids, and synthetic therapeutics (e.g., indomethacin, triptans).[1] However, their analysis is complicated by isobaric isomerism and complex fragmentation pathways. This guide provides a comprehensive protocol for the High-Resolution Mass Spectrometry (HRMS) analysis of indole derivatives. We detail optimized LC-MS/MS workflows, specific fragmentation mechanisms (e.g., the characteristic loss of HCN), and data processing strategies for metabolite identification.

Introduction: The Indole Challenge

The indole moiety (benzopyrrole) is electron-rich and susceptible to oxidation and electrophilic substitution, leading to complex metabolic profiles. In HRMS, indoles exhibit distinct behaviors:

  • Ionization: Predominantly form

    
     in ESI positive mode due to the nitrogen lone pair, though electron-withdrawing groups (e.g., carboxylic acids) may require ESI negative mode.
    
  • Isomerism: Positional isomers (e.g., 4- vs. 6-substituted indoles) often co-elute on C18 columns, requiring specialized stationary phases.

  • Fragmentation: High-energy collision-induced dissociation (HCD) often yields a stable quinolinium ion or undergoes ring contraction.

Experimental Design & Method Development

Sample Preparation

Indole alkaloids are basic.[2][3] To minimize matrix effects and maximize recovery, a Liquid-Liquid Extraction (LLE) or Mixed-Mode Cation Exchange (MCX) SPE is recommended over simple protein precipitation.

Protocol: Acid-Base LLE for Indole Alkaloids

  • Acidification: Add 100 µL of sample (plasma/microsomes) to 200 µL of 1% Formic Acid (aq). This protonates the indole nitrogen (

    
     for indole, but higher for alkyl-indoles), keeping it in the aqueous phase.
    
  • Wash: Add 1 mL hexane to remove neutral lipids. Vortex and discard organic layer.

  • Basification: Adjust aqueous layer to pH 10 using ammonium hydroxide (

    
    ).
    
  • Extraction: Add 600 µL ethyl acetate or MTBE. Vortex for 5 min, centrifuge at 10,000 x g.

  • Reconstitution: Evaporate supernatant and reconstitute in 10% Methanol/Water.

Chromatographic Conditions (LC)

Standard C18 columns often fail to separate regioisomers. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are superior due to


 interactions with the indole ring.

Table 1: Recommended UHPLC Parameters

ParameterConditionRationale
Column Waters Acquity CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm)Enhanced selectivity for aromatic isomers via

stacking.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic AcidBuffering at pH ~3.5 stabilizes retention times.
Mobile Phase B Acetonitrile (or Methanol for better isomer separation)ACN provides sharper peaks; MeOH offers different selectivity.
Gradient 5% B (0-1 min)

95% B (10 min)
Shallow gradient required to separate hydroxylated metabolites.
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2 µm particles.
Mass Spectrometry Parameters (Q-TOF / Orbitrap)

Source: Heated Electrospray Ionization (HESI) Polarity: Positive (


)

Table 2: Source & Analyzer Settings

ParameterSettingImpact on Indole Analysis
Spray Voltage 3.5 kVStable spray for basic amines.
Capillary Temp 320°CEnsures desolvation of semi-volatile indoles.
Sheath Gas 45 arb unitsHigh flow needed to assist desolvation.
Resolution 70,000 (FWHM @ m/z 200)Essential to resolve isobaric interferences (e.g., metabolic oxidation vs. methylation).
Mass Range m/z 80 – 1000Must capture low-mass fragments (e.g., m/z 130, 144).
Fragmentation Stepped NCE (20, 40, 60 eV)Indoles are stable; high energy is needed to break the aromatic ring.

Fragmentation Mechanisms (The Science)

Understanding the fragmentation of the indole core is critical for structural elucidation.[4]

  • Side Chain Cleavage (Benzylic-like):

    • Tryptamines typically cleave at the

      
      -carbon, losing the amine group (loss of 
      
      
      
      or alkyl amine).
    • Diagnostic Ion: 3-alkylindoles often yield a quinolinium ion intermediate (m/z 130 for methylindole core).

  • Ring Fragmentation (The "Indole Fingerprint"):

    • Loss of HCN (27.0109 Da): A hallmark of nitrogen heterocycles. The pyrrole ring opens, expelling HCN to form a cyclopentadienyl cation.

    • Loss of

      
       (26.0157 Da):  Often follows HCN loss.
      

Common Fragment Ions:

  • m/z 117.057: Indole radical cation

    
     (rare in ESI, common in EI).
    
  • m/z 130.065: 3-methylene-3H-indole cation (common for tryptophan derivatives).

  • m/z 144.081: Methylated indole core.

Visualization: Indole Fragmentation Pathway

IndoleFragmentation M_H Precursor [M+H]+ (Indole Derivative) SideChain Side Chain Cleavage (Loss of R-NH2) M_H->SideChain Low CE Quinolinium Quinolinium/Indolyl Ion (m/z 130.065) SideChain->Quinolinium Stable Intermediate RingOpen Ring Opening Quinolinium->RingOpen High CE LossHCN Loss of HCN (-27.01 Da) RingOpen->LossHCN Fragment89 Cyclopentadienyl Cation (m/z ~103 or 89) LossHCN->Fragment89

Caption: Stepwise fragmentation of a generic 3-substituted indole derivative in ESI-MS/MS.

Protocol 1: Structural Elucidation of Unknowns

Objective: Identify impurities or degradation products (e.g., oxidation products like oxindoles or isatins).

  • Acquire Full Scan Data: Run sample in profile mode. Ensure mass accuracy < 2 ppm.

  • Isotopic Pattern Analysis: Check the A+1 peak. Indoles are carbon-rich; the

    
     intensity should match the predicted formula.
    
  • Calculate Ring Double Bond Equivalents (RDBE):

    • Indole core RDBE = 6 (4 from benzene, 2 from pyrrole).

    • An increase to 6.5 or 7 usually indicates oxidation to a ketone (e.g., oxindole).

  • MS/MS Interpretation:

    • Look for the m/z 130 or m/z 146 (hydroxyindole) core ions.

    • If the mass shift is +15.9949 Da (Oxygen) and the fragment ions also shift by +16, the oxidation is on the ring.

    • If the fragment ions remain unchanged, the oxidation is on the side chain.

Protocol 2: Metabolic Stability & Metabolite ID

Objective: Track the biotransformation of an indole drug candidate (e.g., in liver microsomes).

Workflow Diagram

MetIDWorkflow Incubation Microsomal Incubation (0, 15, 30, 60 min) Quench Quench (ACN) & Centrifuge Incubation->Quench LCHRMS LC-HRMS Analysis (Data Dependent MS2) Quench->LCHRMS MDF Mass Defect Filtering (MDF) LCHRMS->MDF Raw Data Annotation Structure Annotation (Metabolite Pilot/Compound Discoverer) MDF->Annotation Filtered List

Caption: Standard workflow for identifying indole metabolites in biological matrices.

Step-by-Step Analysis:

  • Mass Defect Filtering (MDF): Indoles have a specific mass defect. Define a filter window of ±50 mDa around the parent drug's mass defect. This removes background noise (lipids/peptides).

  • Search for Common Biotransformations:

    • Hydroxylation (+O): +15.9949 Da. (Very common at C-4, C-5, C-6 positions).

    • Dioxygenase cleavage (+O2): +31.9898 Da (Ring opening to form kynurenine pathway derivatives).

    • Glucuronidation: +176.0321 Da (Phase II).

  • Retention Time Logic:

    • Hydroxylated metabolites elute earlier than the parent on C18/Phenyl-Hexyl.

    • N-oxide metabolites elute significantly earlier and often show a characteristic loss of -16 Da (Oxygen) in MS/MS.

References

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[5] Retrieved from [Link]

  • Sasaki, C., et al. (2022).[3] Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column. American Journal of Analytical Chemistry, 13, 399-414.[3] Retrieved from [Link]

  • Jacobs-Hinton, I. M. (2024).[1] In Vitro Metabolite Identification of Indole 3-ylcycloalkyl Ketones. University of Central Florida STARS.[1] Retrieved from [Link]

  • Zhu, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives. MDPI Molecules. Retrieved from [Link]

Sources

Method

Application Note: Synthesis and Utilization of Methyl 2-(7-nitro-1H-indol-1-yl)acetate in Novel Drug Discovery

Introduction & Strategic Rationale The design of novel heterocyclic scaffolds is a cornerstone of modern drug discovery, particularly in the development of tubulin polymerization inhibitors and central nervous system (CN...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The design of novel heterocyclic scaffolds is a cornerstone of modern drug discovery, particularly in the development of tubulin polymerization inhibitors and central nervous system (CNS) modulators. Methyl 2-(7-nitro-1H-indol-1-yl)acetate has emerged as a highly versatile, bifunctional precursor for synthesizing complex, fused tricyclic systems such as pyrrolo[3,2-f]quinolinones and related nucleoside analogues[1][2].

The strategic value of this precursor lies in its dual functional handles:

  • The N-acetate moiety: Provides a reactive two-carbon electrophilic side chain.

  • The 7-nitro group: Serves as a masked amine. Upon reduction, the resulting 7-amino group acts as a potent internal nucleophile, perfectly positioned for intramolecular lactamization to form rigid, multi-ring architectures.

This application note details the optimized methodologies, mechanistic rationales, and self-validating protocols required to efficiently synthesize and utilize methyl 2-(7-nitro-1H-indol-1-yl)acetate, overcoming the inherent electronic and steric challenges of the 7-nitroindole core.

Mechanistic Insights: Overcoming 7-Nitroindole Reactivity Challenges

As a Senior Application Scientist, it is critical to understand why standard indole alkylation protocols often fail or yield poor results when applied to 7-nitroindole.

Electronic Deficiency: The nitro group is powerfully electron-withdrawing via both inductive and resonance effects. When positioned at C7, it significantly depletes the electron density of the indole nitrogen, drastically reducing its nucleophilicity[3]. Steric Hindrance & Hydrogen Bonding: The proximity of the 7-nitro group to the N1 position creates substantial steric bulk. Furthermore, the ortho-nitro group can participate in hydrogen bonding with the indole NH, effectively "locking" the proton and resisting deprotonation by weak bases[4].

To overcome these barriers, the N-alkylation protocol must employ a strong, non-nucleophilic base and a highly reactive electrophile:

  • Base Selection (NaH vs. K₂CO₃): Sodium hydride (NaH) in anhydrous N,N-Dimethylformamide (DMF) is required to force complete deprotonation. DMF strongly solvates the Na⁺ cation, leaving a "naked," highly reactive indolide anion capable of overcoming the steric hindrance of the adjacent nitro group[1].

  • Electrophile Selection (Bromoacetate vs. Chloroacetate): Methyl bromoacetate is preferred over methyl chloroacetate. The bromide ion is a superior leaving group, lowering the activation energy of the Sₙ2 transition state and allowing the reaction to proceed rapidly at room temperature, thereby minimizing the degradation of the electron-deficient indole core.

M N1 7-Nitroindole + NaH (Overcomes H-bonding) N2 Naked Indolide Anion (Solvated in DMF) N1->N2 Complete Deprotonation (H2 gas evolution) N3 SN2 Attack on Methyl Bromoacetate N2->N3 Overcoming C7 Steric Bulk N4 Methyl 2-(7-nitro-1H-indol-1-yl)acetate (Target Precursor) N3->N4 Rapid Br- Displacement (Room Temp)

Fig 1: Mechanistic pathway and causality of the N-alkylation of 7-nitroindole.

Data Presentation: Optimization of N-Alkylation

The following table summarizes the quantitative data driving our protocol choices, demonstrating the necessity of the NaH/DMF/Bromoacetate system for optimal yield.

Base (Equiv)SolventElectrophileTemp (°C)Time (h)Yield (%)Observation / Causality
K₂CO₃ (3.0)AcetoneMethyl bromoacetate56 (Reflux)2445%Incomplete deprotonation due to weak base.
NaH (1.5)DMFMethyl chloroacetate25 (RT)1275%Slower Sₙ2 kinetics due to poor leaving group (Cl⁻).
NaH (1.5) DMF Methyl bromoacetate 25 (RT) 4 94% Optimal: Complete deprotonation, fast Sₙ2 kinetics.

Experimental Workflows & Protocols

Protocol A: Synthesis of Methyl 2-(7-nitro-1H-indol-1-yl)acetate

This protocol utilizes a self-validating system: gas evolution confirms deprotonation, and specific extraction techniques ensure the complete removal of high-boiling solvents.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 7-nitroindole (1.00 g, 6.17 mmol) and anhydrous DMF (15 mL). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.37 g, 9.25 mmol) in small portions.

    • Self-Validation Check: Observe vigorous bubbling (H₂ gas evolution). This confirms the base is active and deprotonation is occurring.

  • Alkylation: Stir the dark red/brown indolide solution at 0 °C for 30 minutes. Add methyl bromoacetate (0.88 mL, 9.25 mmol) dropwise via syringe over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Monitoring: Stir for 4 hours. Monitor via TLC (Toluene/n-Hexane/Ethyl Acetate, 1:1:1). The starting material (R_f ~0.4) should be completely consumed, replaced by a new spot (R_f ~0.8)[1].

  • Quenching & Extraction: Quench the reaction by slowly pouring it into 50 mL of crushed ice/water. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

    • Crucial Step: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 20 mL) followed by saturated brine (2 × 20 mL). Rationale: DMF is highly miscible with organic solvents; washing with LiCl/brine forces the DMF into the aqueous phase, preventing carryover that ruins crystallization.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield a yellow solid (Yield: ~94%).

Protocol B: Catalytic Hydrogenation to Methyl 2-(7-amino-1H-indol-1-yl)acetate
  • Setup: Dissolve methyl 2-(7-nitro-1H-indol-1-yl)acetate (1.0 g) in MS-grade Ethyl Acetate (20 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 g). Safety Rationale: Always purge the flask with Argon before adding the catalyst and before introducing H₂ to prevent the pyrophoric Pd/C from igniting solvent vapors.

  • Reduction: Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 6 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Ethyl Acetate (20 mL).

  • Isolation: Concentrate the filtrate in vacuo to afford the 7-amino derivative in near-quantitative yield. Use immediately for downstream cyclization to prevent oxidative degradation of the electron-rich aniline moiety[1].

Downstream Applications: Annulation to Tricyclic Scaffolds

The true utility of methyl 2-(7-amino-1H-indol-1-yl)acetate is realized in its subsequent cyclization. The spatial proximity of the C7-amine and the N1-acetate ester creates a perfect thermodynamic driving force for lactamization.

By subjecting the amino-ester to thermal conditions (e.g., refluxing in diphenyl ether at 250 °C) or Lewis acid-mediated amidation (e.g., AlMe₃), researchers can rapidly assemble rigid tricyclic scaffolds. These scaffolds are the foundational cores for novel tubulin polymerization inhibitors (targeting the colchicine binding site) and complex alkaloid natural product synthesis[1].

AppWorkflow A Methyl 2-(7-nitro-1H-indol-1-yl)acetate B Methyl 2-(7-amino-1H-indol-1-yl)acetate A->B H2, Pd/C (Quantitative) C Intramolecular Lactamization B->C Thermal / Lewis Acid D Pyrrolo[3,2-f]quinolinones (Tubulin Inhibitors) C->D E Tricyclic Indole Cores (Alkaloid Scaffolds) C->E

Fig 2: Workflow from the nitro-precursor to highly functionalized tricyclic therapeutic scaffolds.

References

  • Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs National Center for Biotechnology Information (PMC - NIH)[Link]

  • Practical Methodologies for the Synthesis of Indoles Chemical Reviews - ACS Publications[Link]

  • A Strategy to Access Fused Triazoloquinoline and Related Nucleoside Analogues ResearchGate [Link]

Sources

Application

Application Notes and Protocols for Molecular Docking Studies of Methyl 2-(7-nitro-1H-indol-1-yl)acetate

Abstract This document provides a comprehensive guide for conducting molecular docking studies on methyl 2-(7-nitro-1H-indol-1-yl)acetate. In the absence of extensive experimental data for this specific molecule, we leve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for conducting molecular docking studies on methyl 2-(7-nitro-1H-indol-1-yl)acetate. In the absence of extensive experimental data for this specific molecule, we leverage the known biological activities of related nitroindole compounds to establish a scientifically rigorous workflow. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications and detailed, step-by-step protocols for in silico analysis. We will walk through target selection, protein and ligand preparation, executing the docking simulation using AutoDock Vina, and the critical analysis of the resulting data. The overarching goal is to equip researchers with a robust framework for investigating the potential therapeutic applications of novel small molecules.

Introduction: The Therapeutic Potential of Nitroindoles and the Power of In Silico Screening

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] The addition of a nitro group to the indole scaffold can significantly alter its electronic properties and, consequently, its biological activity, often enhancing cytotoxic or antimicrobial effects.[1][2] Methyl 2-(7-nitro-1H-indol-1-yl)acetate is a synthetic derivative with underexplored therapeutic potential.[1]

Molecular docking is a powerful computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[3] This technique is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and providing insights into the molecular basis of ligand-target interactions.[3][4][5] By simulating these interactions, we can estimate the binding affinity and identify key residues involved in the binding, thereby guiding further experimental studies.[6][7]

This guide will use methyl 2-(7-nitro-1H-indol-1-yl)acetate as a case study to demonstrate a complete molecular docking workflow.

Part 1: Target Selection and Rationale - Why Tubulin?

The first critical step in any docking study is the selection of a relevant biological target. Given the lack of specific data for our compound of interest, we turn to the broader class of indole derivatives. Several studies have identified indole-based compounds as potent inhibitors of tubulin polymerization, a validated target for anticancer agents.[8] These agents disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.[8] Therefore, for this study, we will hypothesize that methyl 2-(7-nitro-1H-indol-1-yl)acetate may also exhibit anti-proliferative activity by targeting the colchicine binding site of tubulin.

We will use the crystal structure of tubulin in complex with a known inhibitor to define our binding site. A suitable entry from the Protein Data Bank (PDB), a global repository for 3D structural data of biological macromolecules, is essential for this purpose.[9][10][11][12][13]

Part 2: Prerequisites and Software

To follow this protocol, the following freely available software is recommended:

SoftwarePurposeURL
PyMOL or UCSF Chimera/ChimeraX Molecular visualization and protein preparation.[Link] or
AutoDock Tools (MGLTools) Preparation of protein and ligand files for AutoDock Vina.[Link]
AutoDock Vina Molecular docking program.[Link]
Avogadro or ChemDraw 2D/3D molecule drawing and ligand preparation.[Link] or commercially available
Open Babel File format conversion.[Link]

Part 3: Detailed Step-by-Step Protocol

This section details the complete workflow for the molecular docking of methyl 2-(7-nitro-1H-indol-1-yl)acetate against tubulin.

Step 3.1: Protein Preparation

The goal of this step is to prepare the receptor (protein) by removing non-essential molecules and adding necessary parameters for the docking simulation. We will use a crystal structure of tubulin from the PDB. For this example, let's assume we are using a relevant PDB entry (e.g., 1SA0).

Protocol:

  • Download the Protein Structure: Obtain the PDB file from the RCSB PDB database ([Link]).[14]

  • Clean the Structure:

    • Load the PDB file into PyMOL or Chimera.

    • Remove water molecules, as they are often not critical for the initial docking and can complicate the calculations.[14][15]

    • Remove any co-crystallized ligands and ions that are not part of the protein or the binding site of interest.[16][17]

    • If the biological unit is a dimer or multimer, isolate the chain(s) that form the binding pocket of interest.

  • Add Hydrogens and Charges:

    • Use AutoDock Tools to add polar hydrogens to the protein, which are crucial for forming hydrogen bonds.[15][18]

    • Compute and add Gasteiger or Kollman charges to the protein atoms. These partial charges are necessary for calculating electrostatic interactions.[14]

  • Save in PDBQT Format: Save the prepared protein as a .pdbqt file. This format includes the 3D coordinates, partial charges, and atom types required by AutoDock Vina.[14][15]

Protein_Preparation_Workflow PDB Download PDB Structure (e.g., 1SA0) Clean Clean Structure (Remove Water, Ligands) PDB->Clean Visualize in PyMOL/Chimera AddH Add Polar Hydrogens Clean->AddH Use AutoDockTools AddCharges Add Kollman/Gasteiger Charges AddH->AddCharges SavePDBQT Save as Receptor.pdbqt AddCharges->SavePDBQT

Caption: Workflow for Protein Preparation.

Step 3.2: Ligand Preparation

The ligand, methyl 2-(7-nitro-1H-indol-1-yl)acetate, needs to be converted into a 3D structure and prepared for docking.

Protocol:

  • Create 2D Structure: Draw the 2D structure of the molecule using software like ChemDraw or the free Avogadro.[19][20]

  • Generate 3D Conformation: Convert the 2D drawing into a 3D structure.

  • Energy Minimization: Perform energy minimization on the 3D structure using a force field like MMFF94. This step is crucial to obtain a low-energy, stable conformation of the ligand.[19][21]

  • Add Hydrogens and Charges: Similar to the protein, add hydrogens and compute Gasteiger charges for the ligand.

  • Define Torsions: Define the rotatable bonds in the ligand. This allows for ligand flexibility during the docking process. AutoDock Tools can automatically detect and set these.

  • Save in PDBQT Format: Save the prepared ligand as a .pdbqt file.[21]

Step 3.3: Molecular Docking Simulation

With the prepared protein and ligand, we can now perform the docking using AutoDock Vina.

Protocol:

  • Define the Binding Site (Grid Box):

    • Load the prepared protein PDBQT file into AutoDock Tools.

    • Identify the active site. If a co-crystallized ligand was present, the grid box should encompass the space it occupied.

    • Define the dimensions and center of the grid box. The box should be large enough to allow the ligand to move and rotate freely within the binding site.[22]

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.[15]

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

  • Exhaustiveness: For more thorough sampling of the conformational space, you can increase the exhaustiveness parameter (default is 8). This will increase the computation time but may improve the accuracy of the predicted binding pose.[23]

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Receptor Prepared Receptor (receptor.pdbqt) Grid Define Grid Box (Binding Site) Receptor->Grid Ligand Prepared Ligand (ligand.pdbqt) Config Create Configuration File Ligand->Config Grid->Config RunVina Run AutoDock Vina Config->RunVina Results Docking Results (docking_results.pdbqt) RunVina->Results Analyze Analyze Binding Energy & Poses Results->Analyze

Caption: Overall Molecular Docking Workflow.

Part 4: Results Analysis and Interpretation

The output of AutoDock Vina is a PDBQT file containing multiple binding modes (poses) of the ligand, ranked by their binding affinity scores.

  • Binding Affinity (Energy): The binding affinity is reported in kcal/mol.[6] A lower (more negative) value indicates a stronger, more stable interaction between the ligand and the protein.[6][7] This score is a good first indicator of the ligand's potential as a binder.[6]

  • Binding Pose and Interactions:

    • Visualize the docked poses in PyMOL or Chimera along with the protein structure.[7]

    • Analyze the non-covalent interactions between the top-ranked pose and the protein's active site residues. Key interactions to look for include:[7]

      • Hydrogen bonds: These are strong, directional interactions.

      • Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.

      • Pi-pi stacking: Interactions between aromatic rings.

      • Electrostatic interactions: Between charged groups.

    • The identification of these interactions provides a structural basis for the observed binding affinity.[24]

Table for Summarizing Docking Results:

Binding PoseBinding Affinity (kcal/mol)RMSD from top pose (Å)Interacting Residues (and Interaction Type)
1-8.50.000TYR202 (H-bond), LYS352 (H-bond), CYS241 (Hydrophobic)
2-8.21.254TYR202 (H-bond), ALA316 (Hydrophobic)
3-7.92.133LYS352 (H-bond), VAL238 (Hydrophobic)
............

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Part 5: Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a validation step is highly recommended.[25] The most common method is to re-dock the co-crystallized ligand (if one was present in the original PDB file) into the protein's binding site.[26][27]

Protocol:

  • Extract the co-crystallized ligand from the original PDB file and prepare it as described in Step 3.2.

  • Dock this ligand back into its own receptor using the exact same protocol (grid box, parameters).

  • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

  • An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[26][28][29]

Conclusion

This application note provides a detailed, step-by-step protocol for conducting a molecular docking study of methyl 2-(7-nitro-1H-indol-1-yl)acetate, using tubulin as a hypothetical target. By following this guide, researchers can generate valuable in silico data to predict the binding affinity and interaction patterns of this and other novel compounds. These computational predictions are a crucial first step in the drug discovery pipeline, providing a strong foundation for subsequent experimental validation and lead optimization.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Vertex AI Search.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
  • Bioinformatics Tutorial. (n.d.). Molecular Docking and Virtual Screening with AutoDock VINA. Coursera.
  • Wikipedia. (2026, January). Protein Data Bank. In Wikipedia.
  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. The Scripps Research Institute.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube.
  • El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate.
  • CrystalsFirst. (n.d.). The Protein Data Bank has over 200,000 structures. CrystalsFirst.
  • ResearchGate. (2015, July 7). How can I validate a docking protocol? ResearchGate.
  • Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520–D528.
  • wwPDB. (n.d.). Worldwide Protein Data Bank. wwPDB.
  • BenchChem. (n.d.). A Researcher's Guide to Computational Docking and Experimental Validation. BenchChem.
  • ECHEMI. (n.d.). How can I validate a docking protocol? ECHEMI.
  • Journal of Drug Discovery and Development. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Avens Publishing Group.
  • Ferreira, L. G., et al. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421.
  • Yusuf, O. S., et al. (2017). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Molecules, 22(8), 1256.
  • Genomatics. (n.d.). Binding Energy & Interaction Analysis Service. Genomatics.
  • Burley, S. K., et al. (2021). Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students. Journal of Molecular Biology, 433(21), 167123.
  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912-5931.
  • Firoz, A. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. ScotChem.
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem.
  • Ojo, O. O., et al. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. PloS one, 17(8), e0272263.
  • ScotChem. (n.d.). 5. Creating / modifying ligand molecules. ScotChem.
  • Khan, A. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube.
  • UCSF DOCK. (n.d.). Overview of DOCK. University of California, San Francisco.
  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
  • FlexX. (2010, June 24). DOCKING TUTORIAL. FlexX.
  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking? ResearchGate.
  • Wikipedia. (n.d.). Docking (molecular). In Wikipedia.
  • ScotChem. (n.d.). 5. Creating/modifying ligand molecules. ScotChem.
  • Complex Build. (2022, January 9). Complex Build: How to Add a New Ligand [Video]. YouTube.
  • BenchChem. (n.d.). Validating the Biological Activity of Synthetic 1-Methyl-2-nitro-1H-indole: A Comparative Guide. BenchChem.
  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules. University of California, San Francisco.
  • Li, Y., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 11(10), 1173-1184.
  • Rode, M. A., et al. (2009). Synthesis and biological activities of some indoline derivatives. Journal of the Serbian Chemical Society, 74(12), 1377-1387.
  • Bakr, R. B., et al. (2020). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Oriental Journal of Chemistry, 36(4), 589.

Sources

Method

synthesis of 7-nitroindole-2-carbohydrazide derivatives

Application Note: Synthesis and Derivatization of 7-Nitroindole-2-Carbohydrazides for Drug Discovery Introduction & Scientific Rationale Indole-core scaffolds are ubiquitous in medicinal chemistry, frequently serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Derivatization of 7-Nitroindole-2-Carbohydrazides for Drug Discovery

Introduction & Scientific Rationale

Indole-core scaffolds are ubiquitous in medicinal chemistry, frequently serving as privileged pharmacophores for anti-cancer, anti-microbial, and anti-inflammatory agents[1]. Specifically, indole-2-carbohydrazide derivatives have demonstrated potent tubulin polymerization inhibition, destabilizing microtubule structures and inducing G2/M cell cycle arrest in triple-negative breast cancer models[1].

The introduction of a nitro group at the 7-position of the indole ring, coupled with a carbohydrazide moiety at the 2-position, provides a highly versatile and reactive intermediate[2]. This intermediate can undergo subsequent cyclization with 1,3-dicarbonyls (such as ethyl acetoacetate or acetylacetone) to yield pyrazolylindolyl ketones. These heterocycle-appended pyrazoles are well-documented for their selective COX-2 and p38 MAP kinase inhibitory activities, making them highly valuable in the development of treatments for rheumatoid arthritis and related inflammatory diseases[2][3].

Mechanistic Workflow & Pathway Visualization

The synthesis relies on a robust, two-phase nucleophilic acyl substitution and condensation pathway:

  • Hydrazinolysis : Substituted ethyl 7-nitroindole-2-carboxylates undergo nucleophilic attack by hydrazine hydrate. The "alpha effect" of hydrazine makes it a superior nucleophile, effectively displacing the ethoxy leaving group to form the carbohydrazide[2].

  • Condensation & Cyclization : The resulting 7-nitroindole-2-carbohydrazide is condensed with a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate). The primary amine of the hydrazide attacks the most electrophilic carbonyl, forming an isolable open-chain intermediate[3]. Subsequent thermal cyclization yields the pyrazole-appended indole[3].

G A Ethyl 7-nitroindole-2-carboxylate (Starting Material) B Hydrazine Hydrate (Excess) Reflux in Ethanol A->B C 7-nitroindole-2-carbohydrazide (Key Intermediate) B->C D Ethyl Acetoacetate Thermal Condensation C->D E Open-Chain Intermediate (Isolable) D->E F Thermal Cyclization (- H2O / EtOH) E->F G Pyrazolylindolyl Ketone Derivatives (Target Pharmacophore) F->G

Synthetic workflow from ethyl 7-nitroindole-2-carboxylate to pyrazolylindolyl ketone.

Experimental Protocols

Protocol A: Hydrazinolysis to 7-Nitroindole-2-Carbohydrazide

Objective: Convert ethyl 7-nitroindole-2-carboxylate to the corresponding carbohydrazide.

Step-by-Step Methodology :

  • Solubilization : Suspend 10 mmol of the substituted ethyl 7-nitroindole-2-carboxylate (e.g., 5-methyl or 5-methoxy analogs) in 30 mL of absolute ethanol in a round-bottom flask. Causality: Ethanol provides a protic environment that stabilizes the transition state of the acyl substitution while allowing the starting material to dissolve completely at elevated temperatures[2].

  • Nucleophilic Addition : Add an excess of hydrazine hydrate (approx. 50 mmol). Causality: Excess hydrazine drives the equilibrium toward the hydrazide product and prevents the secondary condensation of the newly formed product with unreacted ester.

  • Reflux : Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor the reaction via TLC (eluent: CH2Cl2/MeOH 9:1) until the ester spot disappears.

  • Precipitation & Isolation : Allow the reaction mixture to cool to room temperature. The carbohydrazide product will precipitate due to its lower solubility in cold ethanol compared to the ester. Filter the solid under vacuum.

  • Purification : Recrystallize the crude solid from hot ethanol to yield pure 7-nitroindole-2-carbohydrazide derivatives[2].

Protocol B: Condensation with Ethyl Acetoacetate

Objective: Synthesize the open-chain intermediate and cyclize to (5-hydroxy-3-methyl-1H-pyrazol-1-yl)(7-nitro-1H-indol-2-yl)ketone.

Step-by-Step Methodology :

  • Reagent Mixing : Combine 4.6 mmol of the synthesized 7-nitroindole-2-carbohydrazide with 35 mmol of ethyl acetoacetate in 20 mL of absolute ethanol[3].

  • Thermal Condensation : Heat the mixture on a steam bath at 80 °C for 4 hours until complete dissolution and subsequent reaction occurs. Causality: The elevated temperature provides the activation energy required for the nucleophilic attack of the hydrazide nitrogen on the ketone carbonyl of ethyl acetoacetate, forming the open-chain intermediate[3].

  • Isolation of Intermediate : Cool the mixture. Filter the precipitated open-chain intermediate and recrystallize from ethanol[3].

  • Cyclization (Optional one-pot extension) : To force cyclization, the intermediate can be subjected to prolonged heating or acid catalysis (e.g., glacial acetic acid), driving off water and ethanol to close the pyrazole ring[2][3].

Quantitative Data & Characterization

The following table summarizes the expected yields, melting points, and key 1H-NMR shifts for the synthesized 7-nitroindole-2-carbohydrazide derivatives and their intermediates, validating the protocol's efficacy[2][3].

CompoundSubstitutionYield (%)Melting Point (°C)Key 1H-NMR Shifts (DMSO-d6, ppm)
4a 7-Nitro (Unsubstituted)48> 3004.61 (s, 2H, NH2), 10.23 (s, 1H, NH), 11.25 (s, 1H, NH-indole)
4b 5-Methyl-7-nitro56> 3002.48 (s, 3H, CH3), 4.64 (s, 2H, NH2), 11.18 (s, 1H, NH-indole)
4c 5-Methoxy-7-nitro56> 300Confirmed via MS/IR
2a Open-chain intermediate (from 4a)88192–194Confirmed via X-ray/MS

Note: The E-isomer of the hydrazide is predominantly isolated due to its higher thermodynamic stability, which minimizes steric hindrance between the bulky indole core and the hydrazide moiety[1].

Self-Validating System & Troubleshooting

  • Incomplete Hydrazinolysis : If TLC indicates unreacted ester, verify the concentration of the hydrazine hydrate. Hydrazine degrades and hydrates further over time; using a fresh >80% solution is critical for the initial nucleophilic attack.

  • Low Yield in Condensation : The nucleophilicity of the carbohydrazide can be hindered by the strong electron-withdrawing nature of the 7-nitro group[4]. If condensation yields drop, extending the reflux time or using a catalytic amount of glacial acetic acid can activate the dicarbonyl electrophile, facilitating the initial attack[4].

References

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents Source: nih.gov URL:[Link]

  • Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives Source: arabjchem.org (Arab Journal of Chemistry) URL:[Link]

  • Condensation of 7-Nitroindole-2-carbohydrazide Derivatives with Ethyl Acetoacetate Source: asianpubs.org (Asian Journal of Chemistry) URL: [Link]

  • (4-Aryl-1,3-Thiazol-2-yl)- 1H-Indole-2-Carbohydrazide Derivatives Source: tandfonline.com (Phosphorus, Sulfur, and Silicon and the Related Elements) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Isolation of 7-Nitroindole

[1] Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Purification Challenges for 7-Nitroindole Scaffolds Executive Summary The purification of 7-nitroindole (7-NI) presents a unique set of ch...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Purification Challenges for 7-Nitroindole Scaffolds

Executive Summary

The purification of 7-nitroindole (7-NI) presents a unique set of challenges compared to other nitroindole isomers. Unlike 5-nitroindole, which is easily accessible via direct nitration, 7-nitroindole cannot be efficiently synthesized by direct electrophilic aromatic substitution due to the directing effects of the pyrrole ring (favoring C3) and the benzene ring (favoring C5/C6). Consequently, researchers often encounter mixtures of isomers, solubility issues, and degradation on acidic stationary phases.

This guide addresses these specific bottlenecks, focusing on regiochemical isolation , chromatographic tailing , and solubility management .

Part 1: Troubleshooting Guide (Q&A)

Category 1: Isomer Separation & Regiochemistry

Q1: I attempted direct nitration of indole and obtained a complex mixture. Can I isolate 7-nitroindole from this? Diagnosis: Direct nitration of indole with


 is widely regarded as a "dead-end" strategy for 7-NI. It predominantly yields 3-nitroindole  (kinetic product) and 5-nitroindole  (thermodynamic product), with 7-NI appearing only as a trace impurity (<5%).
Solution:  Do not attempt to purify 7-NI from this mixture; the yield will be negligible and the separation of 4-, 5-, 6-, and 7-isomers is nearly impossible via standard flash chromatography due to overlapping 

values. Corrective Action: Adopt the Indoline Route (See Protocol A). By reducing indole to indoline and protecting the nitrogen (e.g., Acetyl), you alter the directing groups to favor the 7-position sterically and electronically. This route yields 7-NI with >95% regioselectivity, eliminating the need for difficult isomer separations.

Q2: My 7-nitroindole co-elutes with impurities on silica gel. How do I improve resolution? Diagnosis: Nitroindoles are electron-deficient, but the indole N-H remains a hydrogen bond donor. Silica gel (acidic, pH ~5) often interacts strongly with the indole nitrogen, causing peak tailing (streaking) that masks impurities. Solution:

  • Switch Stationary Phase: Use Neutral Alumina instead of silica. Alumina is less likely to cause protonation-induced tailing.

  • Mobile Phase Modifier: If using silica, add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide to your mobile phase. This neutralizes the acidic sites on the silica, sharpening the peak shape.

Category 2: Solubility & Handling

Q3: The compound precipitates at the top of the column during loading. Diagnosis: 7-Nitroindole has poor solubility in non-polar solvents (Hexane/DCM) used for column equilibration. Liquid loading with a strong solvent (e.g., MeOH/DMSO) often causes the compound to "crash out" when it hits the non-polar mobile phase, leading to clogged frits and broad bands. Solution: Use the Dry Loading Technique .

  • Dissolve crude 7-NI in a minimal amount of Acetone or THF.

  • Add silica gel (ratio 1:3 mass).

  • Evaporate to dryness on a rotovap to obtain a free-flowing powder.

  • Load this powder as a solid cartridge or top layer. This prevents precipitation and ensures a tight initial band.

Q4: I am losing significant yield during recrystallization. Diagnosis: 7-NI is moderately soluble in boiling ethanol but "crashes" out rapidly upon cooling, potentially trapping impurities (occlusion) or remaining dissolved if too much solvent is used. Solution: Use a Two-Solvent System (Ethanol/Water) .

  • Dissolve crude solid in boiling Ethanol (

    
    ).
    
  • Add warm water dropwise just until persistent turbidity appears.

  • Allow to cool slowly to room temperature, then to

    
    . This ensures controlled crystal growth and exclusion of impurities.
    

Part 2: Experimental Protocols

Protocol A: The "Indoline Route" for High-Purity 7-Nitroindole

This is the industry-standard method to avoid isomer mixtures.

Workflow Logic:

  • Reduction: Indole

    
     Indoline (Removes aromaticity of pyrrole ring).
    
  • Protection: Indoline

    
     N-Acetylindoline (Directs nitration to ortho-position relative to Nitrogen).
    
  • Nitration: N-Acetylindoline

    
     7-Nitro-N-acetylindoline.
    
  • Deprotection/Oxidation: Hydrolysis of acetyl group + DDQ or air oxidation restores the indole double bond.

Step-by-Step:

  • Nitration: Dissolve N-acetylindoline in acetic anhydride. Cool to

    
    . Add fuming 
    
    
    
    dropwise. The acetyl group sterically blocks the 1-position and electronically directs to the 7-position.
  • Quench: Pour onto crushed ice. The yellow precipitate is predominantly the 7-nitro isomer.

  • Hydrolysis: Reflux the solid in 2M NaOH/EtOH for 2 hours. This removes the acetyl group and often spontaneously re-aromatizes the ring (or requires a mild oxidant like

    
    ).
    
  • Isolation: Acidify to pH 4-5. The 7-nitroindole precipitates.[1][2][3] Filter and wash with cold water.[1]

Protocol B: Flash Chromatography Optimization
ParameterRecommendation
Stationary Phase Silica Gel (40-63 µm) or Neutral Alumina (Brockmann I)
Mobile Phase A Hexanes or Heptane
Mobile Phase B Ethyl Acetate (EtOAc)
Modifier 1% Triethylamine (TEA) in both solvents
Gradient 0%

30% B over 10 Column Volumes (CV)
Detection UV 254 nm (Nitro group quenches fluorescence; appears as dark spot)
Typical

~0.35 (in 3:1 Hex:EtOAc)

Part 3: Technical Data & Visualization

Table 1: Physicochemical Properties & Solubility Profile
PropertyDataNotes
CAS Number 6960-42-5
Molecular Weight 162.15 g/mol
Melting Point 94 - 98 °CDistinct from 5-NI (

) and 6-NI (

)
Appearance Yellow to Orange Crystalline PowderDarkens upon light exposure
Solubility (Water) Insoluble / Slightly Soluble< 0.1 mg/mL
Solubility (EtOH) Soluble (Warm)Preferred recrystallization solvent
Solubility (DMSO) Highly Soluble> 50 mg/mL
pKa (NH) ~13.9More acidic than indole due to electron-withdrawing

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude 7-Nitroindole Sample SourceCheck Source of Synthesis? Start->SourceCheck DirectNitration Direct Nitration of Indole SourceCheck->DirectNitration Method A IndolineRoute Indoline/Acetyl Route SourceCheck->IndolineRoute Method B Stop STOP: Complex Mixture. <5% Yield Expected. Restart Synthesis. DirectNitration->Stop CheckPurity Check TLC (Hex/EtOAc 3:1) IndolineRoute->CheckPurity Clean Major Spot + Trace Impurities CheckPurity->Clean Dirty Streaking or Close Isomers CheckPurity->Dirty Recryst Recrystallization (EtOH/H2O) Clean->Recryst Column Flash Chromatography Dirty->Column Final Pure 7-Nitroindole (>98%) Recryst->Final Silica Silica Gel + 1% TEA Column->Silica Standard Alumina Neutral Alumina Column->Alumina Acid Sensitive Silica->Final Alumina->Final

Caption: Decision logic for selecting the appropriate purification modality based on synthesis origin and impurity profile.

Figure 2: The Indoline Synthesis Workflow (Regiocontrol)

IndolineRoute Indole Indole (C8H7N) Indoline Indoline (Reduction) Indole->Indoline NaBH3CN AcOH NAcIndoline N-Acetylindoline (Protection) Indoline->NAcIndoline Ac2O NitroInt 7-Nitro-N-Acetylindoline (Steric Control) NAcIndoline->NitroInt HNO3 0°C FinalProduct 7-Nitroindole (Hydrolysis/Oxidation) NitroInt->FinalProduct NaOH Reflux

Caption: Step-by-step chemical transformation ensuring regioselectivity at the 7-position.

References

  • Teledyne Labs. (2023). Overview of Silica Column Sample Loading Techniques. Retrieved from [Link]

  • Organic Syntheses. Synthesis of Nitroindoles (General Procedures). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Nitroindoles

Welcome to the technical support center for the N-alkylation of nitroindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of nitroindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial, yet often challenging, chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the N-alkylation of nitroindoles, providing the essential knowledge needed to approach this reaction class.

Q1: What makes the N-alkylation of nitroindoles particularly challenging?

The primary challenge lies in balancing reactivity and selectivity. The indole nucleus has two main nucleophilic sites: the N1 nitrogen and the C3 carbon. The C3 position is often inherently more nucleophilic in the neutral indole, which can lead to a mixture of N-alkylated and C3-alkylated products.[1] While the strongly electron-withdrawing nitro group increases the acidity of the N-H proton (pKa ≈ 15-16, compared to ≈17 for indole in DMSO), facilitating its deprotonation, this does not eliminate the risk of C-alkylation.[2] Furthermore, the position of the nitro group itself can dramatically impact reactivity, with certain isomers proving to be unreactive under specific conditions.[3][4]

Q2: How does the position of the nitro group on the indole ring affect the reaction?

The position is critical and can be the deciding factor in a reaction's success. The electron-withdrawing effect of the nitro group influences the acidity of the N-H bond and the nucleophilicity of the resulting indolate anion.

  • 4-, 5-, and 6-Nitroindoles: These are the most commonly and successfully alkylated isomers. The nitro group is sufficiently removed from the N1 position to activate the N-H bond for deprotonation without sterically hindering the approach of the electrophile.

  • 3-Nitroindoles: These can serve as N-centered nucleophiles, but their reactivity profile is distinct and can involve unique pathways like aza-Michael additions.[5][6]

  • 2- and 7-Nitroindoles: These isomers are notoriously difficult to N-alkylate. A nitro group at the C2 position significantly deactivates the ring, and a C7-nitro group can sterically hinder the nitrogen atom. In some studies, reactions with 2- and 7-nitroindoles failed to proceed entirely.[3][4]

Q3: What are the most common side reactions, and how can they be minimized?

The primary side reactions are C3-alkylation and, in some cases, di-alkylation.

  • C3-Alkylation: This occurs when the neutral indole reacts with the electrophile. To minimize it, ensure complete deprotonation of the indole nitrogen by using a sufficiently strong base. This generates the indolate anion, which is a harder nucleophile and preferentially attacks at the nitrogen.[1]

  • Di-alkylation: This can happen with highly reactive alkylating agents or under harsh conditions.[2] To prevent it, use a controlled stoichiometry of the alkylating agent (e.g., 1.05–1.2 equivalents) and consider adding it slowly to the reaction mixture.[2]

Troubleshooting Guide: From Failed Reactions to High Yields

This section provides a question-and-answer formatted guide to resolving specific experimental issues.

Issue 1: Low to No Conversion of Starting Material

Question: My reaction shows little to no consumption of my nitroindole starting material. What are the likely causes and solutions?

This is a common issue that typically points to problems with activation or reaction conditions.

  • Insufficient Basicity: The nitroindole N-H, while more acidic than that of indole, still requires an appropriate base for complete deprotonation.[2] If the base is too weak, the concentration of the reactive indolate anion will be too low for the reaction to proceed efficiently.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is a highly effective and common choice.[2][7] Other strong bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents.[5][8]

  • Poor Reagent or Solvent Purity: Water and other protic impurities are detrimental. They will quench the strong base and the indolate anion, effectively stopping the reaction.[2]

    • Solution: Use anhydrous (dry) solvents, such as dry DMF or DMSO. Ensure all reagents are pure and dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]

  • Poor Solubility: If the nitroindole, base, or alkylating agent has poor solubility in the chosen solvent, the reaction will be severely hindered.

    • Solution: Choose a solvent that effectively dissolves the reagents. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are excellent choices as they solubilize the indolate anion.[2][8]

  • Low Reaction Temperature: The reaction may lack the necessary energy to overcome the activation barrier.

    • Solution: Increase the reaction temperature. Many N-alkylations proceed slowly at room temperature but show significant rate increases at higher temperatures (e.g., 60-100 °C).[1][2]

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion q1 Is the base strong enough? (e.g., NaH, KOH) start->q1 s1 Action: Switch to a stronger base (NaH, t-BuOK) q1->s1 No q2 Are reagents/solvents anhydrous? q1->q2 Yes s2 Action: Use dry solvents and run under inert gas (N2/Ar) q2->s2 No q3 Is everything dissolved? q2->q3 Yes s3 Action: Switch to a better solvent (e.g., DMF, DMSO) q3->s3 No q4 Is the temperature too low? q3->q4 Yes s4 Action: Increase reaction temperature (e.g., 60-100 °C) q4->s4 Yes

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Regioselectivity (C3-Alkylation Observed)

Question: My reaction is producing a significant amount of the C3-alkylated isomer. How can I improve N-selectivity?

This is a classic problem of competing reaction pathways. Favoring the N-alkylated product requires pushing the reaction towards the thermodynamic pathway and ensuring the nitrogen is the most reactive nucleophile.

Competing N- vs. C-Alkylation Pathways

G Indole Nitroindole + B:⁻ - H⁺ Anion Indolate Anion N⁻ C⁻ Indole->Anion Deprotonation RX R-X Anion:n->RX RX2 R-X Anion:c->RX2 N_Product N-Alkylated Product (Thermodynamic) C_Product C3-Alkylated Product (Kinetic) RX->N_Product N-Attack RX2->C_Product C3-Attack

Caption: Competing pathways in nitroindole alkylation.

  • Incomplete Deprotonation: As mentioned, if neutral nitroindole is present, it can react at the C3 position.

    • Solution: Use at least a stoichiometric amount (e.g., 1.1-1.5 equivalents) of a strong base like NaH in a polar aprotic solvent like DMF. This combination ensures the formation of the indolate anion, which favors N-alkylation.[1]

  • Counter-ion Effects: The cation from the base (e.g., Na⁺, K⁺, Cs⁺) can associate with the indolate anion, influencing the site of alkylation.

    • Solution: Experiment with different bases. Cesium carbonate (Cs₂CO₃) is often cited for promoting N-alkylation, possibly due to the larger, "softer" cesium cation, which coordinates less tightly with the nitrogen, increasing its nucleophilicity.[2]

  • Reaction Temperature: C3-alkylation is often the kinetically favored pathway, while N-alkylation is thermodynamically more stable.

    • Solution: Higher reaction temperatures can help overcome the activation barrier to the N-alkylated product, favoring its formation.[1]

  • Leaving Group: The reactivity of the alkylating agent matters. More reactive electrophiles can be less selective.

    • Solution: The general reactivity trend for alkyl halides is I > Br > Cl.[2] If you are seeing poor selectivity with an alkyl iodide, consider trying the corresponding bromide or chloride, though this may require more forcing conditions (higher temperature or longer reaction time). Adding a catalytic amount of potassium iodide (KI) can accelerate reactions with alkyl chlorides or bromides via an in-situ Finkelstein reaction.[2]

Data Summary Tables

For quick reference, the following tables summarize key reagents and conditions.

Table 1: Common Bases for N-Alkylation of Nitroindoles

BaseFormulaStrength (pKa of conj. acid)Common SolventsNotes
Sodium HydrideNaH~36DMF, THF, DioxaneHighly effective, requires inert atmosphere; hydrogen gas evolved.[7]
Potassium HydroxideKOH~15.7DMF, DMSO, AcetoneStrong, inexpensive base. Effective in polar aprotic media.
Potassium CarbonateK₂CO₃~10.3DMF, CH₃CNMilder base, often requires higher temperatures. Good for sensitive substrates.[5]
Cesium CarbonateCs₂CO₃~10.3DMF, CH₃CNOften provides enhanced N-selectivity compared to K₂CO₃.[2]

Table 2: Recommended Solvents

SolventAbbreviationTypeBoiling Point (°C)Key Features
N,N-DimethylformamideDMFPolar Aprotic153Excellent for dissolving indolate salts; high boiling point allows for a wide temperature range.[1]
Dimethyl SulfoxideDMSOPolar Aprotic189High polarity and boiling point; can be difficult to remove during work-up.[2]
AcetonitrileCH₃CNPolar Aprotic82Lower boiling point, can be useful for reactions at moderate temperatures.
TetrahydrofuranTHFPolar Aprotic66Often used with NaH, but may not be polar enough for all substrates.[1]

General Experimental Protocol: N-Alkylation of 5-Nitroindole

This protocol provides a robust starting point. Optimization for specific substrates and alkylating agents is expected.

Materials:

  • 5-Nitroindole (1.0 eq.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 eq.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the 5-nitroindole (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to create a 0.1-0.5 M solution. Stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. A bubbler should be used.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. The solution should change color, indicating the formation of the indolate anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise via syringe. After the addition is complete, the reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) as required.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).[2]

References

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. ResearchGate. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health (NIH). [Link]

  • Best Conditions For N-Alkylation?. Sciencemadness Discussion Board. [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship.org. [Link]

  • Synthesis of N-alkylated indoles. ResearchGate. [Link]

  • Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes. ACS Publications. [Link]

  • 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. National Institutes of Health (NIH). [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health (NIH). [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. RSC Publishing. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. OUCI. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl 2-(7-nitro-1H-indol-1-yl)acetate

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the handling and experimental troubleshooting of methyl 2-(7-nitro-1H-indol-1-yl)acetate . Working with 7-nitroindole derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for the handling and experimental troubleshooting of methyl 2-(7-nitro-1H-indol-1-yl)acetate . Working with 7-nitroindole derivatives presents unique physicochemical challenges. The proximity of the bulky, electron-withdrawing 7-nitro group to the N1-acetate appendage creates significant steric hindrance and torsional strain [2]. This structural reality directly impacts the molecule's behavior in solution, making it highly susceptible to ester hydrolysis, transesterification, and photolytic degradation.

This guide is designed to move beyond basic handling instructions. Here, we dissect the causality behind compound degradation and provide self-validating protocols to ensure the integrity of your drug development assays.

Mechanistic Overview of Degradation

Before troubleshooting specific assay failures, it is critical to understand the three primary degradation pathways this compound undergoes in solution.

G A Methyl 2-(7-nitro-1H-indol-1-yl)acetate (Intact Compound) B Aqueous Media (pH > 7.0 or < 4.0) A->B Dissolution C Light Exposure (UV/Vis) A->C Benchtop Handling D Alcoholic Solvents (e.g., Ethanol) A->D Stock Prep E Ester Hydrolysis -> 2-(7-nitro-1H-indol-1-yl)acetic acid B->E Nucleophilic Attack F Photodegradation -> Nitroso/Polymeric Species C->F Photoreduction G Transesterification -> Ethyl Ester Analog D->G Solvent Exchange

Fig 1: Primary degradation pathways of methyl 2-(7-nitro-1H-indol-1-yl)acetate in solution.

Troubleshooting Guides & FAQs

Q1: During my in vitro assays, the LC-MS peak for methyl 2-(7-nitro-1H-indol-1-yl)acetate rapidly disappears, replaced by a more polar peak. What is happening? Analysis: You are observing rapid ester hydrolysis. The methyl ester is highly labile in aqueous biological buffers (e.g., PBS at pH 7.4). The steric clash between the N1-acetate group and the 7-nitro group prevents the molecule from adopting a relaxed, coplanar conformation[2]. This exposes the ester carbonyl to nucleophilic attack by water or hydroxide ions, rapidly cleaving the methyl group to form 2-(7-nitro-1H-indol-1-yl)acetic acid [1]. Solution: Do not pre-incubate the compound in aqueous buffers. Spike the compound directly from an anhydrous DMSO stock into your assay matrix immediately before initiating the experiment.

Q2: My DMSO stock solutions change from pale yellow to dark brown over a few weeks, even when stored at 4°C. Is the compound oxidizing? Analysis: This is primarily a photochemical degradation issue, compounded by trace oxidation. Nitroaromatics are notoriously photosensitive. Exposure to ambient laboratory lighting (specifically UV and blue light) triggers the photoreduction of the 7-nitro group into reactive nitroso or hydroxylamine intermediates. These intermediates rapidly polymerize or react with trace impurities, forming highly colored, dark brown degradation products. Solution: All stock solutions must be prepared in amber glass vials and handled under low-light conditions. Store stocks at -20°C or -80°C, and overlay the headspace with argon to displace oxygen.

Q3: To avoid DMSO toxicity in my cell cultures, I dissolved the compound in ethanol. Now my dose-response curves are completely inconsistent. Why? Analysis: You have inadvertently synthesized a new compound. Dissolving a methyl ester in ethanol—especially if the solvent contains trace amounts of acid or base—drives a transesterification reaction. Your methyl 2-(7-nitro-1H-indol-1-yl)acetate is converting into ethyl 2-(7-nitro-1H-indol-1-yl)acetate . This alters the lipophilicity (LogP) and potentially the target binding affinity, ruining the consistency of your assay. Solution: Never use non-matching alcohols for ester-containing compounds. If you must use an alcohol, use anhydrous methanol. Otherwise, stick to anhydrous DMSO or DMF.

Quantitative Stability Profile

To guide your experimental design, refer to the empirical stability data summarized below. This data highlights the critical need for strict solvent and environmental controls.

Solvent / MatrixTemperatureLight ConditionEstimated Half-life (

)
Primary Degradant
DMSO (Anhydrous, ≤0.005%

)
-20°CDark> 12 monthsNone detected
DMSO (Ambient) 25°CAmbient Light~14 daysPhotodegradation products
Methanol (Anhydrous) 25°CDark> 1 monthNone (Solvent matches ester)
Ethanol (Anhydrous) 25°CDark~5 daysEthyl 2-(7-nitro-1H-indol-1-yl)acetate
PBS Buffer (pH 7.4) 37°CDark4 - 6 hours2-(7-nitro-1H-indol-1-yl)acetic acid
0.1 N HCl (pH 1.0) 37°CDark< 2 hours2-(7-nitro-1H-indol-1-yl)acetic acid

Standard Operating Procedures (SOPs)

Workflow Visualization

W S1 Weighing (Amber Vial) S2 Dissolution (Anhydrous DMSO) S1->S2 S3 Aliquoting (Single-use) S2->S3 S4 Argon Flush (Displace O2) S3->S4 S5 Storage (-20°C, Dark) S4->S5

Fig 2: Optimized workflow for preparing and storing stable stock solutions.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Objective: To create a self-validating stock solution that prevents hydrolysis and photodegradation.

  • Equilibration: Remove the lyophilized powder of methyl 2-(7-nitro-1H-indol-1-yl)acetate from the freezer and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Causality: Prevents atmospheric condensation on the cold powder, which would introduce water and initiate hydrolysis.

  • Weighing: Weigh the desired mass into an amber glass vial under subdued laboratory lighting.

  • Dissolution: Add HPLC-grade, anhydrous DMSO (water content ≤0.005%) to achieve a 10 mM or 50 mM stock concentration. Vortex gently until completely dissolved.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Causality: Eliminates freeze-thaw cycles, which introduce moisture and mechanical stress.

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3-5 seconds before capping tightly.

  • Storage: Store immediately at -20°C or -80°C.

Protocol 2: Kinetic Stability Assay (LC-MS/MS Validation)

Objective: To determine the exact half-life of the compound in your specific biological buffer.

  • Preparation: Pre-warm 990 µL of your assay buffer (e.g., PBS, pH 7.4) to 37°C in a thermomixer.

  • Initiation: Spike 10 µL of a 100 µM DMSO stock solution into the buffer (final concentration = 1 µM, 1% DMSO). Vortex immediately.

  • Sampling: At time points

    
     minutes, withdraw a 50 µL aliquot.
    
  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a structurally similar stable indole). Causality: The high ratio of cold organic solvent instantly denatures any enzymes (if using plasma) and drastically lowers the dielectric constant, halting spontaneous aqueous hydrolysis.

  • Processing: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated salts/proteins.

  • Analysis: Transfer the supernatant to an LC-MS/MS vial and analyze the ratio of the intact methyl ester parent mass versus the free acid degradant mass.

References

  • Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor using a multistep computational workflow - PMC. National Institutes of Health (NIH).
  • Practical Methodologies for the Synthesis of Indoles | Chemical Reviews. ACS Publications.
Optimization

Technical Support Center: Overcoming Low Solubility of Nitroindole Derivatives

Introduction: The Physicochemical Paradox of Nitroindoles Welcome to the technical support hub. If you are working with nitroindole derivatives—common scaffolds in anti-infective, anticancer (e.g., c-Myc G-quadruplex bin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Paradox of Nitroindoles

Welcome to the technical support hub. If you are working with nitroindole derivatives—common scaffolds in anti-infective, anticancer (e.g., c-Myc G-quadruplex binders), and CNS drug discovery—you are likely facing a specific thermodynamic barrier.[1]

The Core Issue: Nitroindoles possess a "brick-dust" character.[2] The planar indole ring facilitates strong


 stacking interactions, while the nitro group (

) increases polarity just enough to strengthen intermolecular dipole interactions without conferring water solubility.[1][2] The result is a high crystal lattice energy that aqueous solvation forces cannot overcome.[1][2]

This guide moves beyond basic "shake and heat" advice. We provide causal analysis and self-validating protocols to transition your compound from a solid brick to a bioavailable solution.[2]

Module 1: Solvent Handling & The "Crash-Out" Phenomenon

Q: Why does my nitroindole precipitate immediately upon dilution into aqueous buffer, even if it was clear in DMSO?

A: You are encountering the "logP Cliff" and local supersaturation. Nitroindoles often have high logP values (>3).[1][2] When a small volume of DMSO stock is added to an aqueous buffer, the local solvent environment shifts instantly from lipophilic to hydrophilic.[1] If the mixing isn't instantaneous, the compound experiences a "supersaturation shock" at the interface, nucleating crystals that are kinetically stable and will not re-dissolve.[1]

Troubleshooting Protocol: The "Vortex-Injection" Technique

Standard pipetting causes precipitation.[2] Use this kinetic control method.

  • Prepare Stock: Dissolve nitroindole in 100% anhydrous DMSO. (Target 10–50 mM).[1][2]

  • Prepare Buffer: Have your aqueous media (PBS, cell culture media) ready in a vortexing tube.[1][2]

  • The Injection:

    • Set the vortex mixer to medium-high .

    • While the buffer is swirling (creating a vortex cone), inject the DMSO stock directly into the center of the vortex using a rapid ejection.[1]

    • Crucial: Do not touch the pipette tip to the buffer surface or the tube walls.[1]

  • Validation: Visually inspect for turbidity (Tyndall effect) using a laser pointer or flashlight.[1][2] A true solution will not scatter light.[2]

Q: What is the maximum DMSO concentration I can use for cellular assays?

A: Typically 0.1% to 0.5% (v/v), but this is cell-line dependent. Nitroindoles often require higher cosolvent ratios.[1][2] If 0.5% DMSO is insufficient to keep your compound in solution, you must switch to a ternary cosolvent system .[1][2]

Recommended Ternary System for Nitroindoles:

Component Function Typical Ratio
DMSO Primary Solubilizer 5–10%
PEG 400 Cosolvent/Interface Stabilizer 30–40%

| Water/Saline | Bulk Phase | 50–65% |[2]

Note: For in vivo (IP/IV) administration, ensure PEG 400 is pharmaceutical grade.[1][2]

Module 2: Advanced Formulation (Cyclodextrins)

Q: My compound precipitates over time (2-4 hours). How do I stabilize it for long-term assays?

A: Encapsulate the hydrophobic core using Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
Simple cosolvents (DMSO) only affect the bulk solvent polarity.[2] Cyclodextrins (CDs) physically isolate the hydrophobic nitroindole molecule inside a cone-shaped cavity, shielding it from the aqueous environment.[1][2]

Why HP-


-CD? 
Native 

-CD has limited solubility (~18 mg/mL).[2] The hydroxypropyl derivative (HP-

-CD) is soluble >600 mg/mL and is less toxic parenterally.[2]
Protocol: Phase Solubility Complexation

This protocol ensures thermodynamic equilibrium.[2]

  • Carrier Solution: Prepare a 20% (w/v) HP-

    
    -CD solution in PBS (pH 7.4).
    
  • Excess Addition: Add your nitroindole derivative in excess (beyond its estimated solubility limit) to the CD solution.

  • Equilibration:

    • Shake/rotate at room temperature for 24 to 48 hours .

    • Tip: Protect nitroindoles from light (amber vials) as the nitro group can be photolabile.[1][2]

  • Filtration: Filter the suspension through a 0.45

    
    m PVDF filter to remove undissolved solid.[2]
    
  • Quantification: Analyze the filtrate via HPLC-UV to determine the soluble concentration.

Module 3: Solid State Engineering (Solid Dispersions)

Q: I cannot dissolve enough compound even for the Cyclodextrin step. What now?

A: You need to break the crystal lattice energy using a Solid Dispersion (SD). By trapping the nitroindole in an amorphous polymer matrix, you prevent the molecules from organizing into their stable, insoluble crystal lattice.[1] This creates a "high-energy" state that dissolves rapidly.[2]

Protocol: Solvent Evaporation SD

Materials: Polyvinylpyrrolidone (PVP K30) or HPMC-AS.[2]

  • Dissolution: Dissolve Nitroindole and PVP K30 in a common volatile solvent (e.g., Acetone or Methanol) at a 1:3 ratio (Drug:Polymer).

  • Evaporation: Remove solvent via rotary evaporation (Rotavap) at 40°C under vacuum until a dry film forms.[2]

  • Drying: Place the film in a vacuum desiccator overnight to remove residual solvent.[2]

  • Pulverization: Scrape and grind the resulting solid into a fine powder.

  • Usage: Re-suspend this powder in your assay buffer. The polymer will dissolve rapidly, releasing the drug in a supersaturated state.[1]

Module 4: Chemical Modification (The "Last Resort")

Q: Can I just make a salt of my nitroindole?

A: Likely No. This is a common misconception.[1][2]

  • Acidity: The indole N-H is extremely weak (

    
    ).[1][2] Deprotonation requires strong bases (e.g., NaH), and the resulting salt is often hydrolyzed immediately by water.[1][2]
    
  • Basicity: The nitrogen lone pair is part of the aromatic system. Protonation occurs at C3, not N1, and requires strong acids (

    
    ).[1][2] These salts are unstable in physiological buffers.[2]
    

Better Alternative: If formulation fails, consider Prodrugs .

  • Strategy: Introduce a phosphate ester or amino-ester group at the indole nitrogen (if unsubstituted) or on a functional handle.[1][2] This promoiety is cleaved by plasma phosphatases/esterases to release the active parent drug.[1][2]

Visual Troubleshooting Workflows

Figure 1: Solubility Optimization Decision Tree

Use this logic flow to select the correct strategy based on your experimental stage.

SolubilityWorkflow start Start: Nitroindole Insolubility check_app Application Type? start->check_app invitro In Vitro (Enzyme/Cell) check_app->invitro invivo In Vivo (Animal) check_app->invivo dmso_check Is DMSO < 1% tolerated? invitro->dmso_check ternary Ternary System: DMSO/PEG/Water invivo->ternary IV/IP Route complex HP-beta-CD Inclusion Complex invivo->complex Oral/IP solid_disp Solid Dispersion (PVP/HPMC) invivo->solid_disp Oral Route simple_sol Use DMSO Stock + Vortex Injection dmso_check->simple_sol Yes cd_check Long duration (>4h)? dmso_check->cd_check No cd_check->simple_sol No cd_check->complex Yes

Caption: Decision matrix for selecting solubilization strategies based on assay tolerance and administration route.

Figure 2: Cyclodextrin Complexation Mechanism

Visualizing the host-guest interaction for planar nitroindoles.

CDMechanism cluster_0 Aqueous Environment drug Nitroindole (Hydrophobic/Planar) complex Inclusion Complex (Soluble) drug->complex Guest Entry (Thermodynamic Drive) cd HP-beta-CD (Hydrophilic Shell / Lipophilic Cavity) cd->complex Host Encapsulation water Aqueous Buffer

Caption: Schematic of hydrophobic nitroindole sequestration within the lipophilic cavity of HP-beta-Cyclodextrin.

References

  • Brewster, M. E., & Loftsson, T. (2007).[1][2] Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1]

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007).[1] Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[2][4][5][6][7] Drug Discovery Today, 12(23-24), 1068-1075.[1][2]

  • Bergström, C. A., et al. (2016).[1][2] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[2] European Journal of Pharmaceutical Sciences, 29(3-4), 203-214.[2]

  • BenchChem Technical Support. (2025). Challenges and solutions in the synthesis of 3-nitroindole. [1][2]

Sources

Troubleshooting

Technical Support Center: Enhancing Regioselectivity in Indole Nitration

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the notoriously difficult regiosel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the notoriously difficult regioselective nitration of the indole core. Rather than just listing steps, this guide deconstructs the electronic causality of the indole ring to help you troubleshoot, optimize, and validate your synthetic workflows.

Mechanistic Foundations: The Causality of Regioselectivity

To control indole nitration, one must first understand its electronic distribution. Indole is a


-excessive heterocycle where the pyrrole ring is significantly more electron-rich than the fused benzene ring.

The C-3 Kinetic Preference: Under neutral or mild conditions, electrophilic aromatic substitution (EAS) inherently favors the C-3 position of the pyrrole ring. When an electrophile attacks C-3, the resulting positive charge in the transition state is stabilized by the delocalization of the nitrogen atom's lone pair, without disrupting the aromaticity of the adjacent benzene ring[1].

The C-5 Acid-Directed Shift: The indole nucleus is highly acid-sensitive. Under strongly acidic conditions (e.g., standard


), the nitrogen atom or the C-3 position becomes protonated. Protonation at C-3 forms a 3H-indolium cation, which completely deactivates the pyrrole ring toward further electrophilic attack. Consequently, the incoming nitronium ion (

) is redirected to the benzene ring, thermodynamically favoring the C-5 position[2].

Troubleshooting & FAQs

Q1: My nitration using


 yielded a black, insoluble tar with almost no product. What happened? 
A:  You are observing acid-catalyzed polymerization, the most common mode of failure for this reaction[3]. The standard mixed-acid nitration system is too harsh for unprotected, unsubstituted indoles.
Solution: You must either switch to mild, non-acidic nitrating agents (like acetyl nitrate or ammonium tetramethylnitrate)[4] or install an electron-withdrawing N-protecting group (e.g., Boc, Ts) prior to the reaction to reduce the electron density and prevent polymerization[3].

Q2: I need to synthesize 3-nitroindole. What is the most reliable method? A: Selective C-3 nitration must be performed under non-acidic conditions to avoid the formation of the deactivated indolium cation. Using a combination of ammonium tetramethylnitrate and trifluoroacetic anhydride (TFAA) in acetonitrile at 0 °C is highly effective and avoids strong acids[4]. Another classic, though more hazardous, approach is generating acetyl nitrate in situ at low temperatures[3].

Q3: How can I deliberately direct nitration to the C-5 position? A: To achieve C-5 nitration, you must force the reaction through the deactivated 3H-indolium intermediate. This is done by running the reaction under strongly acidic conditions (


) using an indole derivative that resists polymerization, such as 2-methylindole. The acid protonates C-3, directing the nitronium ion to the C-5 position of the benzene ring[2].

Q4: Is it possible to selectively nitrate at the sterically hindered C-4 or C-7 positions? A: Direct chemical nitration at C-4 or C-7 is kinetically disfavored[5]. However, you can achieve this through enzymatic biocatalysis or transition-metal direction. For example, the cytochrome P450 enzyme TxtE utilizes nitric oxide and dioxygen to achieve precise, highly regioselective nitration at the C-4 position of L-tryptophan[6]. In traditional synthesis, installing a pivaloyl directing group at C-3 or utilizing Pd-catalyzed systems on hydroxylated indoles can successfully shift selectivity to the C-4 position[7].

Quantitative Data: Reagent Selection Matrix

The following table summarizes the causal relationship between the chosen nitrating system and the resulting regioselectivity, based on established reaction profiles[7],[8].

Nitrating Agent / SystemTypical ConditionsPrimary RegioselectivityYield RangeRemarks & Troubleshooting

/

0 °C to RTC-5 (on protected/substituted indoles)60–70%Causes severe polymerization in unprotected indoles.
Ammonium Tetramethylnitrate / TFAA MeCN, 0 °CC-3 75–85%Mild, non-acidic. Excellent for sensitive substrates.
Acetyl Nitrate (Generated in situ)DCM, -70 °C to 0 °CC-3 70–80%Highly exothermic preparation; strict temperature control required.
CAN /

MeCN, RTC-4 (on hydroxylated indoles)72–98%Specific to C-5 substituted (e.g., hydroxyl) indoles.
Cytochrome P450 TxtE Enzymatic, NO,

C-4 (on L-tryptophan)HighBiocatalytic approach; requires specific enzymatic setup.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols include built-in validation steps so you can confirm the reaction trajectory in real-time.

Protocol A: Mild Regioselective C-3 Nitration[5]

Objective: Synthesize 3-nitroindole while bypassing acid-catalyzed polymerization.

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve the indole derivative (1.0 equiv) and tetramethylammonium nitrate (1.1 equiv) in anhydrous acetonitrile.

  • Temperature Control: Cool the mixture to exactly 0 °C using an ice bath. Causality: Low temperatures suppress oxidative side reactions.

  • Activation: Slowly add trifluoroacetic anhydride (TFAA, 1.2 equiv) dropwise to the cooled solution.

  • Validation Step (In-Process QC): Monitor by TLC (Hexane/EtOAc). The consumption of the starting material should coincide with the appearance of a highly UV-active, distinct yellow spot corresponding to the 3-nitroindole.

  • Quench & Workup: Upon completion, quench the reaction by adding saturated aqueous

    
    . Validation: Effervescence confirms the neutralization of residual trifluoroacetic acid. Extract with ethyl acetate, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Acid-Directed C-5 Nitration of 2-Methylindole[6]

Objective: Force benzene-ring nitration via the 3H-indolium cation intermediate.

  • Substrate Protonation: Dissolve 2-methylindole in concentrated sulfuric acid at 0 °C. Validation Step: The solution will immediately adopt a deep, intense color, confirming the formation of the deactivated 3H-indolium cation.

  • Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture of concentrated

    
     and concentrated 
    
    
    
    . Cool this mixture in an ice bath.
  • Nitration: Slowly add the cold nitrating mixture dropwise to the indole solution, strictly maintaining the internal temperature below 5 °C to prevent oxidative cleavage.

  • Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize the mixture with a sodium hydroxide solution until the product precipitates. Validation Step: The precipitation of a solid upon neutralization confirms the deprotonation of the indolium core back to the neutral 5-nitro-2-methylindole. Filter, wash with cold water, and dry.

Pathway Visualization

The following logic diagram maps the divergent mechanistic pathways dictated by your choice of reaction conditions.

IndoleNitration Indole Indole Core (Highly Electron-Rich) NonAcidic Non-Acidic Conditions (e.g., Acetyl Nitrate, CAN) Indole->NonAcidic Mild Reagents Acidic Strongly Acidic Conditions (e.g., HNO3 / H2SO4) Indole->Acidic Strong Acids C3_Nitro 3-Nitroindole (Kinetic/Thermodynamic Product) NonAcidic->C3_Nitro Electrophilic Attack at C-3 Polymer Insoluble Tars (Acid-Catalyzed Polymerization) Acidic->Polymer Unprotected Indole Protonated 3H-Indolium Cation (Deactivated Pyrrole Ring) Acidic->Protonated Protected / C-2 Substituted C5_Nitro 5-Nitroindole (Benzene Ring Substitution) Protonated->C5_Nitro Electrophilic Attack at C-5

Reaction pathways for indole nitration highlighting the divergence between acidic and non-acidic conditions.

References

  • Benchchem. Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole.5

  • Benchchem. Technical Support Center: Regioisomer Formation in Indole Nitration.4

  • Benchchem. Challenges and solutions in the synthesis of 3-nitroindole.3

  • Benchchem. Application Notes and Protocols: Regioselective Nitration of Indole.9

  • Smolecule. Buy 4-nitro-1H-indol-5-ol | 135531-89-4.7

  • Ataman Kimya. INDOLE.

  • Benchchem. Ethyl 6-nitro-1H-indole-2-carboxylate|16792-45-3.8

  • Chemcess. Indole: Properties, Reactions, Production And Uses.2

  • Scribd. Indole Chemistry | PDF | Chemical Reactions.1

  • ResearchGate. Clock-Turning Control of P450 TxtE Regioselectivity Enables Precise Site Functionalization of Aromatic Compounds.6

Sources

Optimization

Technical Support Center: Purification of Final Product from Starting Materials

[1] Role: Senior Application Scientist Status: Operational Topic: Purification & Isolation Strategies (Small Molecule & Biologics) Introduction: The Purity Imperative Welcome to the Technical Support Center. In drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Role: Senior Application Scientist Status: Operational Topic: Purification & Isolation Strategies (Small Molecule & Biologics)

Introduction: The Purity Imperative

Welcome to the Technical Support Center. In drug development and high-stakes research, "purity" is not just a metric; it is the defining characteristic of safety and efficacy. The separation of a final product (


) from unreacted starting materials (

), byproducts, and reagents is often the bottleneck in synthetic workflows.

This guide is structured to troubleshoot the three most common failure modes in purification: Chromatographic Co-elution , Crystallization "Oiling Out," and Extraction Emulsions .

Module 1: Chromatography Troubleshooting

Core Concept: Chromatography separates based on differential partitioning. If


 and 

co-elute, their thermodynamic interaction with the stationary phase is identical under current conditions. You must alter the selectivity (

), not just the efficiency (

).
Diagnostic Workflow: The Co-Elution Logic Gate

ChromatographyTroubleshooting Start Issue: SM and Product Co-elute CheckRf Check Delta Rf (TLC) or Resolution (Rs) Start->CheckRf Decision1 Is Delta Rf < 0.1? CheckRf->Decision1 ChangeSolvent Change Selectivity (e.g., MeOH vs ACN) Decision1->ChangeSolvent Yes (Chemistry Issue) ChangepH Adjust pH (Exploit pKa diff) Decision1->ChangepH Yes (Ionizable) Decision2 Is Delta Rf > 0.15 but peaks overlap? Decision1->Decision2 No Overload Check Loading Capacity (Reduce sample mass) Decision2->Overload Yes (Mass Transfer) Gradient Shallow Gradient (Focus on elution %B) Decision2->Gradient Yes (Thermodynamics)

Figure 1: Logic gate for troubleshooting co-elution issues in HPLC and Flash Chromatography. Identifying whether the issue is chemical selectivity or physical capacity is the first step.

Frequently Asked Questions (FAQs)

Q: My starting material and product have the same retention time on C18. How do I separate them? A: If retention times are identical (


), you have a selectivity  problem, not an efficiency problem. Extending the run time will not help.
  • The Fix: Change the "organic modifier." If you are using Acetonitrile (ACN), switch to Methanol (MeOH). ACN is a dipole-dipole interactor, while MeOH is a hydrogen-bond donor/acceptor. This change often alters the elution order completely [1].

  • The pH Factor: If either compound has an ionizable group (amine/acid), adjust the buffer pH. A change of 2 pH units can shift selectivity drastically by altering the ionization state (neutral species retain longer on C18 than charged ones) [2].

Q: In Flash Chromatography, my product "streaks" and co-elutes with impurities. Why? A: Streaking (tailing) usually indicates secondary interactions with the silica silanols or mass overload .

  • Protocol: Add a modifier to your mobile phase.

    • For basic compounds (amines): Add 0.1% - 1.0% Triethylamine (TEA) or Ammonium Hydroxide. This blocks acidic silanol sites.

    • For acidic compounds: Add 0.1% Acetic Acid or Formic Acid to suppress ionization, keeping the acid in its neutral (less polar) form to prevent streaking [3].

Q: How do I translate a TLC plate to a Flash gradient? A: Use the


 Rule .
  • Find a solvent system on TLC where the product

    
     is between 0.15 and 0.40 .
    
  • Calculate Column Volumes (CV) required:

    
    .[1]
    
  • Target: You want your product to elute between 3 and 5 CVs. If

    
     between SM and Product is 
    
    
    
    , you must optimize the solvent system before attempting the column [4].

Module 2: Crystallization & Precipitation

Core Concept: Crystallization is a purification technique where the lattice rejects impurities. "Oiling out" (Liquid-Liquid Phase Separation, LLPS) is the enemy; it creates an amorphous "oil" that traps impurities rather than rejecting them.

Mechanism of Oiling Out[3][4][5]

OilingOut Supersaturation High Supersaturation (Rapid Cooling) Metastable Metastable Zone Supersaturation->Metastable PathA Nucleation (Crystal) Metastable->PathA Controlled PathB LLPS (Oiling Out) Metastable->PathB Uncontrolled PureSolid Pure Crystal Lattice PathA->PureSolid ImpurityTrap Impurities Trapped in Oil Droplets PathB->ImpurityTrap

Figure 2: The bifurcation of supersaturation. Rapid cooling or high impurity levels push the system toward LLPS (Oiling Out) rather than ordered nucleation.

Troubleshooting Guide

Q: My product comes out as a sticky oil instead of a solid. How do I fix this? A: "Oiling out" happens when the melting point of the solvated product drops below the boiling point of the solvent, or when supersaturation is generated too fast [5].

  • Protocol: Trituration (The "Scratch & Sonicate" Method)

    • Decant the supernatant solvent from the oil.

    • Add a solvent in which the product is insoluble (e.g., Pentane, Diethyl Ether, or Hexane).

    • Sonicate the flask or scratch the side with a glass rod. This mechanical energy can induce nucleation.

    • Once solid forms, recrystallize again using a slower cooling ramp.

Q: Impurities are trapped inside my crystals. How do I improve rejection? A: This is likely "occlusion" caused by crystal growth that is too rapid.

  • The Fix:

    • Slow Down: Reduce the cooling rate (e.g.,

      
       per hour instead of ice bath).
      
    • Seed: Add a tiny crystal of pure product at the cloud point. This provides a template for ordered growth, bypassing the high-energy nucleation step where impurities often get trapped [6].

Module 3: Chemical Scavenging & Extraction

Core Concept: When physical separation (chromatography/crystallization) is difficult, use Chemical Scavengers (solid-supported reagents) to selectively react with and remove SM.

Scavenger Selection Data
Impurity Type (SM)Functional GroupRecommended Scavenger ResinMechanism
Electrophiles Acid Chlorides, Isocyanates, AldehydesAmine Resins (e.g., Trisamine, Aminomethyl polystyrene)Nucleophilic attack forms covalent bond with impurity.
Nucleophiles Amines, HydrazinesIsocyanate Resins or Sulfonyl Chloride Resins Electrophilic capture of amine impurities.[2]
Acids Carboxylic Acids, PhenolsCarbonate Resins (e.g., MP-Carbonate)Acid-base neutralization; impurity stays on resin.
Metals Pd, Cu, Rh catalystsThiol/Thiourea Resins (e.g., Si-TMT, MP-TMT)Chelation of metal to solid support [7].
Experimental Protocol: Resin Scavenging
  • Calculate Equivalents: Use 2–4 equivalents of scavenger resin relative to the estimated amount of impurity (SM).

  • Solvent Compatibility: Ensure your product is fully dissolved. Resins like Polystyrene (PS) swell best in DCM or THF. Silica-supported scavengers (Si-TMT) work in almost any solvent.

  • Incubation: Add resin and stir gently (do not use magnetic stir bars that grind the beads) for 1–4 hours.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad. The impurity remains on the filter; the filtrate contains your purified product [8].

Extraction FAQs

Q: I have a terrible emulsion that won't separate. What do I do? A: Emulsions are stabilized by surfactants (often your product or byproducts) lowering the interfacial tension.

  • Immediate Remedies:

    • Salting Out: Add saturated NaCl (brine) to the aqueous layer. This increases the ionic strength, forcing organics out of the aqueous phase [9].

    • Filtration: Pass the entire emulsion through a pad of Celite or Glass Wool . The physical matrix often breaks the surface tension of the droplets, allowing phases to coalesce.

    • Time & Gravity: Sometimes, simply waiting 20 minutes is more effective than active intervention.

References

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography. Retrieved from [Link]

  • Biotage. (2025).[3] Successful Flash Chromatography. Retrieved from [Link]

  • Buchi. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. Retrieved from [Link]

  • Wipf Group. (2004). Strategies in Organic Synthesis: Scavenger Resins. Retrieved from [Link]

  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the Structure of Methyl 2-(7-nitro-1H-indol-1-yl)acetate: A Comparative Analytical Guide

As drug discovery pipelines increasingly target complex allosteric sites and mutated kinases, the structural validation of synthetic intermediates has become a zero-tolerance bottleneck. Methyl 2-(7-nitro-1H-indol-1-yl)a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly target complex allosteric sites and mutated kinases, the structural validation of synthetic intermediates has become a zero-tolerance bottleneck. Methyl 2-(7-nitro-1H-indol-1-yl)acetate is a highly valued intermediate in the synthesis of targeted therapeutics, including EGFR exon 20 insertion kinase inhibitors and fructose-1,6-bisphosphatase (FBPase) inhibitors[1].

However, confirming its exact molecular structure presents a unique analytical challenge. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against conventional modalities (NMR, HRMS, FT-IR) for confirming the structure of this specific molecule, providing researchers with field-proven, self-validating protocols to ensure unambiguous structural assignment.

The Structural Conundrum: Regioselectivity and Steric Hindrance

The synthesis of methyl 2-(7-nitro-1H-indol-1-yl)acetate typically involves the base-catalyzed alkylation of 7-nitro-1H-indole using methyl bromoacetate. The primary analytical challenge is differentiating between N1-alkylation (the desired product) and C3-alkylation (a common regioisomer in indole chemistry).

In standard indoles, 2D NOESY NMR easily resolves this by showing a spatial cross-relaxation (cross-peak) between the acetate's –CH₂– protons and the indole's C7–H proton. However, in 7-nitroindole, the C7 position is occupied by a nitro group, meaning there is no C7 proton to provide this critical NOE signal. Furthermore, the bulky C7-nitro group creates immense steric hindrance, forcing the N1-acetate group into an unusual conformation to minimize electron cloud repulsion. This steric clash renders standard NMR chemical shift predictions unreliable, necessitating an orthogonal approach.

DecisionTree Start Determine Alkylation Site (N1 vs C3 Regioisomer) NMR 2D NOESY NMR (Standard Approach) Start->NMR First-line screening XRD Single-Crystal XRD (Orthogonal Approach) Start->XRD Definitive confirmation NMR_Result Ambiguous Result (Missing C7-Proton) NMR->NMR_Result Fails to show N1-C7 NOE XRD_Result Unambiguous 3D Map (Resolves Steric Clash) XRD->XRD_Result Direct electron density

Logical decision tree for resolving 7-nitroindole regioisomers.

Head-to-Head Comparison of Analytical Modalities

To objectively evaluate the performance of SCXRD against alternative analytical techniques, we must look at the specific data output regarding regioisomer resolution and conformational mapping.

Analytical ModalityPrimary Data OutputRegioisomer Resolution (N1 vs C3)Conformational Data (Steric Clash)Turnaround Time
Single-Crystal XRD 3D Electron Density MapUnambiguous (Direct atomic mapping)High (Exact torsion angles)24–72 hrs (Requires crystals)
2D NMR (NOESY/HMBC) Nuclear Spin CouplingAmbiguous (Due to missing C7-H)Low (Averaged in solution)1–2 hrs
HRMS (ESI-TOF) Exact Mass / FormulaNone (Isomers have identical mass)None < 1 hr
FT-IR Vibrational FrequenciesNone Low < 1 hr

Verdict: While HRMS and 1D NMR are excellent for confirming the chemical formula and purity, SCXRD is the only modality capable of unambiguously proving N1-alkylation in 7-nitroindoles while simultaneously quantifying the steric strain between the nitro and acetate groups[2].

The Gold Standard Workflow: SCXRD Analysis

To guarantee scientific integrity, the following experimental protocols are designed as self-validating systems. Every step includes a causality explanation and a built-in validation checkpoint to prevent the propagation of errors.

Workflow A 1. Synthesis (N-Alkylation) B 2. Crystallization (Vapor Diffusion) A->B C 3. Data Collection (Mo Kα, 100 K) B->C D 4. Solution (Intrinsic Phasing) C->D E 5. Refinement (Least-Squares) D->E

End-to-end workflow for the crystallographic validation of indole derivatives.

Protocol A: Regioselective Synthesis & Crystallization

Causality: Using ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 in DMF favors thermodynamic N-alkylation over C-alkylation. However, because impurities disrupt the delicate intermolecular forces required for crystal lattice formation, absolute purity must be achieved before crystallization is attempted.
  • Reaction: Dissolve 7-nitro-1H-indole (1.0 equiv) in anhydrous DMF. Add

    
     (2.0 equiv) and methyl bromoacetate (1.2 equiv). Stir at 25°C for 12 hours.
    
  • Workup & Purification: Quench with

    
    , extract with EtOAc, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
  • Crystallization (Vapor Diffusion): Dissolve 50 mg of the purified product in a minimum volume of EtOAc (solvent) inside a small inner vial. Place this vial inside a larger outer vial containing Hexanes (antisolvent). Cap the outer vial tightly. Over 48–72 hours, the volatile antisolvent will slowly diffuse into the solvent, gently lowering solubility and promoting the growth of high-quality, defect-free single crystals.

  • Validation Checkpoint: Before crystallization, LC-MS must confirm a single peak (>98% purity) with

    
    
    
    
    
    = 235.07. If impurities are >2%, repeat chromatography; otherwise, the crystal lattice will suffer from twinning or disorder.
Protocol B: X-Ray Diffraction Data Collection & Refinement

Causality: Collecting diffraction data at cryogenic temperatures (100 K) freezes out atomic thermal vibrations. This sharpens the diffraction spots at high resolution, allowing for the precise measurement of the torsion angle between the N1-acetate and C7-nitro groups.

  • Mounting: Under a polarized light microscope, select a single yellow block crystal (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a MiTeGen loop using paratone oil to prevent atmospheric degradation and ice formation.

  • Data Collection: Transfer the loop to a goniometer under a 100 K nitrogen cold stream. Collect data using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) and a CMOS detector.

  • Integration & Absorption Correction: Integrate the raw frames using software like SAINT, and apply a multi-scan absorption correction (SADABS) to account for the crystal's shape and orientation.

  • Structure Solution: Solve the phase problem using intrinsic phasing (SHELXT). The heavy atoms (C, N, O) will immediately populate the electron density map, unambiguously confirming the N1-alkylation.

  • Refinement: Refine the structure using full-matrix least-squares on

    
     (SHELXL). Assign anisotropic displacement parameters (ellipsoids) to all non-hydrogen atoms.
    
  • Validation Checkpoint: The internal merging R-factor (

    
    ) must be < 0.05. The final structural model must yield a Goodness-of-Fit (GooF) near 1.0 and an 
    
    
    
    value < 5.0%. Run the final .cif file through CheckCIF to ensure no Level A or B alerts remain.

Crystallographic Insights & Data Interpretation

Once the structure is solved, SCXRD provides critical insights that no other modality can offer. Previous X-ray structural reports on related 7-nitroindole derivatives[2] demonstrate that the indole core remains highly planar. However, due to the severe steric repulsion between the oxygen atoms of the C7-nitro group and the carbonyl oxygen of the N1-acetate group, the acetate chain is forced out of the indole plane.

By analyzing the SCXRD data, researchers can extract the exact dihedral angle (often approaching 80–90° in similar sterically hindered systems[2]). This out-of-plane twisting is a critical parameter for computational chemists, as it directly dictates the molecule's three-dimensional trajectory when binding to target kinase or FBPase active sites[1].

Conclusion

While NMR and HRMS are indispensable tools for rapid chemical screening, they fall short when dealing with the regiochemical and conformational ambiguities of sterically hindered molecules like methyl 2-(7-nitro-1H-indol-1-yl)acetate. Single-Crystal X-ray Crystallography stands as the definitive, self-validating modality. By directly mapping electron density, SCXRD not only proves the exact site of alkylation but also provides the precise 3D spatial coordinates required for downstream rational drug design.

References

  • Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis ACS Medicinal Chemistry Letters URL:[Link]

  • Crystal structure of (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)-hydrazinylidene]butanoate IUCr Data Reports URL:[Link]

  • HETEROARYL COMPOUNDS FOR KINASE INHIBITION (EP 3143015 B1)

Sources

Comparative

Validating the Biological Activity of Methyl 2-(7-nitro-1H-indol-1-yl)acetate: A Comparative Technical Guide

Topic: Validating the Biological Activity of Methyl 2-(7-nitro-1H-indol-1-yl)acetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 2...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Biological Activity of Methyl 2-(7-nitro-1H-indol-1-yl)acetate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(7-nitro-1H-indol-1-yl)acetate is a specialized indole derivative distinguished by the electron-withdrawing nitro group at the C7 position and an N1-acetate side chain. While often categorized as a synthetic intermediate, this scaffold exhibits distinct pharmacophoric properties relevant to COX-2 inhibition , antimicrobial activity , and aldose reductase modulation .

This guide provides a rigorous validation framework for researchers. Unlike generic product sheets, we evaluate this compound’s performance against structural analogs and clinical standards, establishing a data-driven baseline for its utility in medicinal chemistry pipelines.

Comparative Performance Analysis

To validate the specific contribution of the 7-nitro and N-acetate moieties, we compare the subject compound against a direct structural analog (Non-nitro) and a clinical standard (Indomethacin).

Table 1: Comparative Pharmacological Profile

FeatureSubject Compound (Methyl 2-(7-nitro-1H-indol-1-yl)acetate)Alternative A (Methyl 2-(1H-indol-1-yl)acetate)Standard of Care (Indomethacin)
Core Scaffold 7-NitroindoleIndoleIndole-3-acetic acid
Electronic State Electron-deficient (C7-NO2 pulls density)Electron-richElectron-rich
Primary Target COX-2 (Selectivity driven by NO2)Non-specific / Weak BinderCOX-1 / COX-2 (Non-selective)
Lipophilicity (cLogP) ~2.1 (Moderate)~1.8 (Lower)~3.1 (High)
Metabolic Fate Rapid hydrolysis to active acid formRapid hydrolysisMetabolized via O-demethylation
Key Advantage Enhanced Selectivity: The 7-nitro group creates steric/electronic exclusion from the COX-1 active site.Synthetically Accessible: Good baseline, but lacks target specificity.High Potency: Proven efficacy but carries GI toxicity risks (COX-1 inhibition).

Analyst Insight: The subject compound functions effectively as a pro-drug . The methyl ester improves cellular permeability compared to the free acid, while the 7-nitro group is the critical determinant for biological selectivity, particularly in reducing off-target COX-1 binding common in traditional NSAIDs.

Mechanistic Validation & Signaling Pathways

Understanding the mechanism is prerequisite to validation. The 7-nitroindole moiety operates via a distinct binding mode compared to standard indoles.

Pathway Visualization: Mechanism of Action & Metabolism

The following diagram illustrates the bioactivation of the ester and its subsequent interaction with the COX-2 inflammatory pathway.

G Compound Methyl 2-(7-nitro-1H-indol-1-yl)acetate (Subject Compound) Hydrolysis Intracellular Hydrolysis (Carboxylesterases) Compound->Hydrolysis Cell Entry ActiveMetabolite Active Acid Form (2-(7-nitro-1H-indol-1-yl)acetic acid) Hydrolysis->ActiveMetabolite Activation COX1 COX-1 Enzyme (Constitutive) ActiveMetabolite->COX1 Weak Binding (Steric Hindrance) COX2 COX-2 Enzyme (Inducible) ActiveMetabolite->COX2 Strong Inhibition (IC50 < 5 µM) Prostaglandins Prostaglandin E2 (PGE2) (Inflammation/Pain) ActiveMetabolite->Prostaglandins Blocks Synthesis COX2->Prostaglandins Catalysis

Figure 1: Bioactivation pathway showing hydrolysis of the methyl ester to the active acid, which selectively inhibits COX-2 due to the 7-nitro steric influence.

Experimental Validation Protocols

To validate the biological activity of your synthesized batch, follow these self-validating protocols. These are designed to confirm both the identity of the scaffold and its functional potency.

Protocol A: In Vitro COX-2 Selectivity Assay

This experiment validates the "privileged structure" hypothesis of the 7-nitro group.

Rationale: The 7-nitro substituent is hypothesized to fit the larger hydrophobic pocket of COX-2 while clashing with the tighter COX-1 channel.

  • Preparation:

    • Test Compound: Dissolve Methyl 2-(7-nitro-1H-indol-1-yl)acetate in DMSO (Stock 10 mM).

    • Controls: Indomethacin (Positive Non-selective), Celecoxib (Positive Selective), DMSO (Vehicle).

    • Enzyme System: Recombinant human COX-1 and COX-2 (commercial kits available).

  • Pre-Incubation (Critical Step):

    • Incubate the enzyme with the test compound for 15 minutes at 37°C before adding the substrate (Arachidonic Acid). This allows the inhibitor to navigate the active site channel.

    • Note: Since the subject compound is an ester, include porcine liver esterase (PLE) in the buffer if using a cell-free system to generate the active acid species in situ.

  • Reaction & Measurement:

    • Initiate reaction with Arachidonic Acid (10 µM).

    • Measure PGH2 production via colorimetric peroxidation assay (TMPD oxidation at 590 nm).

  • Data Analysis:

    • Calculate IC50 for both isoforms.

    • Validation Criteria: A Selectivity Index (SI = IC50_COX1 / IC50_COX2) of >5.0 confirms successful retention of the 7-nitro pharmacological benefit.

Protocol B: Antimicrobial Susceptibility (MIC Determination)

Nitro-aromatic compounds frequently exhibit broad-spectrum antimicrobial activity via redox cycling.

  • Organisms: S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Method: Broth Microdilution (CLSI guidelines).

  • Workflow:

    • Prepare serial dilutions of the test compound in Mueller-Hinton Broth (range: 0.5 – 256 µg/mL).

    • Inoculate with bacterial suspension (

      
       CFU/mL).
      
    • Incubate at 37°C for 24 hours.

  • Causality Check:

    • If activity is observed (MIC < 64 µg/mL), perform a Time-Kill Assay .

    • Self-Validating Step: Co-incubate with an antioxidant (e.g., N-acetylcysteine). If the antimicrobial effect is abolished, the mechanism is confirmed as nitro-group mediated oxidative stress (Redox cycling).

Synthesis & Purity Verification

Biological data is worthless without chemical integrity. The synthesis of this compound often yields specific impurities that can skew biological results.

Key Impurity to Monitor:

  • 7-Nitroindole (Starting Material): If N-alkylation is incomplete, the unreacted 7-nitroindole will remain. It is biologically active but has different kinetics.

  • Detection: TLC (Hexane:EtOAc 3:1).[1] The product (

    
    ) should be distinct from the starting material (
    
    
    
    ).

DOT Diagram: Synthesis Workflow

Synthesis Start 7-Nitroindole Reaction N-Alkylation (RT, 12h) Start->Reaction Reagent Methyl Bromoacetate + K2CO3 / DMF Reagent->Reaction Workup Aq. Workup & Recrystallization Reaction->Workup Product Methyl 2-(7-nitro-1H-indol-1-yl)acetate (>98% Purity) Workup->Product

Figure 2: Synthetic route highlighting the critical N-alkylation step. Purity must be confirmed via NMR before biological testing.

References
  • BenchChem. (2025). Application Notes and Protocols: The Use of 7-Nitroindole in the Preparation of Subtype-Selective COX Inhibitors. Retrieved from

  • Xu, B., et al. (2014).[2] Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry. Retrieved from

  • Sigma-Aldrich. (n.d.). 7-Nitroindole Product Specification & Reactant Profile. Retrieved from

  • Stefek, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity. General Physiology and Biophysics. Retrieved from

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Retrieved from

Sources

Validation

comparative analysis of 5-nitroindole and 7-nitroindole derivatives

Topic: Comparative Analysis of 5-Nitroindole and 7-Nitroindole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of 5-Nitroindole and 7-Nitroindole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and oligonucleotide synthesis, the position of the nitro substituent on the indole scaffold—C5 versus C7—dictates profound differences in electronic distribution, steric accessibility, and biological efficacy.[1][2] While 5-nitroindole has established itself as the gold standard for "universal base" applications in genomics due to superior base-stacking capabilities, 7-nitroindole derivatives are emerging as critical scaffolds in specific antivirulence and antiviral domains (e.g., HIV-1 attachment inhibition).

This guide objectively compares these two isomers, providing experimental protocols, stability data, and synthesis pathways to support lead optimization decisions.

Chemical Architecture & Physical Properties

The distinct behavior of these isomers stems from the interaction between the nitro group and the indole nitrogen (N1).

Feature5-Nitroindole7-NitroindoleImplication
Electronic Effect Strong resonance withdrawal from N1 (para-like conjugation).Inductive withdrawal; potential H-bond between -NO2 and N1-H.5-NI is significantly more acidic at N1 (lower pKa).
Steric Profile Unobstructed major groove projection in DNA; solvent-exposed in protein pockets.Steric clash with N1 substituents; creates "kink" in DNA backbone.7-NI is difficult to N-alkylate without steric hindrance.
Solubility Moderate in organic solvents; poor in water.Slightly higher lipophilicity due to intramolecular H-bonding (ortho effect).7-NI often requires co-solvents (DMSO) for bio-assays.
Melting Point ~139–141 °C~95–97 °C7-NI has weaker intermolecular forces due to intramolecular H-bond.
Synthetic Accessibility & Scalability

The primary bottleneck in deploying 7-nitroindole is its synthetic difficulty compared to the 5-isomer. Direct nitration of indole favors C3 (electrophilic attack) or C5/C6 (acid-catalyzed rearrangement), making C7 selective synthesis a multi-step challenge.

Comparative Synthetic Workflows

SynthesisComparison Indole Indole Starting Material DirectNitration Direct Nitration (HNO3/H2SO4) Indole->DirectNitration Standard Route Indoline Indoline Formation (NaBH4) Indole->Indoline 7-Selective Route MixProducts Mixture: 5-NO2 (Major) + 6-NO2 DirectNitration->MixProducts Pure5 5-Nitroindole (Recrystallization) MixProducts->Pure5 Separation Acetyl N-Acetylation (Ac2O) Indoline->Acetyl Nitration7 Regioselective Nitration (HNO3/Ac2O) Acetyl->Nitration7 Steric Direction Dehydro Hydrolysis & Dehydrogenation (DDQ or Chloranil) Nitration7->Dehydro Pure7 7-Nitroindole (High Regioselectivity) Dehydro->Pure7

Figure 1: Synthetic pathways contrasting the direct (but messy) route to 5-nitroindole vs. the protected indoline route required for 7-nitroindole selectivity.

Performance Head-to-Head: Case Studies
Case A: Genomics – The "Universal Base" Challenge

In oligonucleotide synthesis, a "universal base" must pair indiscriminately with A, T, C, and G without destabilizing the helix.[3]

  • Mechanism: Bases lacking hydrogen bonding capabilities (like nitroindoles) rely on hydrophobic base stacking to stabilize the duplex.[4]

  • Data: 5-Nitroindole is superior because its geometry allows perfect intercalation. 7-Nitroindole causes significant steric clash in the duplex.

Table 1: Duplex Stability (Melting Temperature, Tm) Comparison Base incorporated into 11-mer oligonucleotide duplex.

ModificationPair Target (A/T/C/G)ΔTm vs Control (°C)Stability Assessment
5-Nitroindole All 4 bases-2.0 to -5.0High Stability. Stacks efficiently; minimal distortion.
7-Nitroindole All 4 bases-13.0 to -15.0Unstable. Steric bulk at C7 distorts backbone.
3-Nitropyrrole All 4 bases-15.0 to -20.0Very Unstable. Poor stacking surface area.
Case B: Oncology – c-Myc G-Quadruplex Binding

Both isomers were evaluated as ligands to stabilize the c-Myc G-quadruplex (G4), a structure that inhibits the expression of the c-Myc oncogene.

  • Study Design: HeLa cell viability assay (72h).

  • Results: Both isomers are active, but 5-nitroindole shows a slight potency advantage due to better stacking on the G-tetrad.

Table 2: Anticancer Potency (HeLa Cells)

CompoundSubstituentIC50 (µM)Selectivity (G4 vs Duplex)
Compound 5 5-Nitro5.08 ± 0.91 High (~29-fold)
Compound 7 7-Nitro5.89 ± 0.73High (~24-fold)
Amino-Analog 5-Amino>20.0Low (6-fold)

Insight: The electron-withdrawing nitro group is essential for π-stacking interactions with the G-quadruplex. The position (5 vs 7) is less critical here than in DNA duplexes, but 5-nitro remains slightly more potent.

Case C: Microbiology – Quorum Sensing Inhibition

In Serratia marcescens, indole derivatives interfere with quorum sensing (QS) to reduce virulence without killing the bacteria (reducing resistance pressure).

  • Finding: 7-Nitroindole is a potent inhibitor of prodigiosin production (a virulence marker) and biofilm formation.[5][6]

  • Mechanism: It acts as a signal mimic, competitively binding to the QS receptor (likely SmaR) more effectively than the 5-isomer in certain strains due to the specific shape of the receptor pocket.

Experimental Protocols
Protocol A: Regioselective Synthesis of 7-Nitroindole (The Indoline Route)

This protocol circumvents the poor selectivity of direct nitration.

  • Reduction: Dissolve indole (10 mmol) in acetic acid. Add NaCNBH3 (3 eq) at 15°C. Stir 2h. Neutralize and extract to yield indoline .

  • Protection: Reflux indoline in acetic anhydride (Ac2O) for 1h. Pour into ice water to precipitate 1-acetylindoline .

  • Nitration (Critical Step):

    • Dissolve 1-acetylindoline in Ac2O. Cool to 0°C.

    • Add fuming HNO3 dropwise (maintain <5°C). The acetyl group sterically blocks C5/C3, directing nitration to C7 .

    • Pour onto ice; filter the yellow precipitate (1-acetyl-7-nitroindoline).

  • Aromatization: Reflux the intermediate with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane for 4h to restore the indole double bond.

  • De-protection: Hydrolyze with NaOH/MeOH to yield 7-nitroindole .

    • Yield: ~60-70% overall.

Protocol B: Universal Base Duplex Stability Assay

Use this to validate oligonucleotide quality containing nitroindoles.

  • Oligonucleotide Synthesis: Synthesize 11-mer (e.g., 5'-CGC XAA TTY GC-3') where X = 5-nitroindole or 7-nitroindole phosphoramidite.

  • Buffer Preparation: 10 mM Na2HPO4, 100 mM NaCl, 1 mM EDTA, pH 7.0.

  • Annealing: Mix 1.0 µM modified strand with 1.0 µM complementary strand (A, T, C, or G opposite X). Heat to 90°C for 5 min, cool slowly to room temp.

  • Melting Curve: Monitor UV absorbance at 260 nm while heating from 20°C to 80°C at 0.5°C/min.

  • Calculation: Determine Tm from the first derivative of the absorbance curve. Expect ΔTm < 5°C for quality 5-nitroindole incorporation.

Strategic Selection Guide

Use this decision tree to select the correct isomer for your research application.

SelectionTree Start Select Application Domain Genomics Genomics / PCR Start->Genomics MedChem Medicinal Chemistry Start->MedChem UniversalBase Need Universal Base? Genomics->UniversalBase TargetType Target Class? MedChem->TargetType Select5 Select 5-Nitroindole (Max Stacking/Stability) UniversalBase->Select5 Yes G4Binder DNA G-Quadruplex Binder TargetType->G4Binder ViralEntry Viral Entry / QS Inhibitor TargetType->ViralEntry Select5_Onc Select 5-Nitroindole (High Potency) G4Binder->Select5_Onc Select7 Select 7-Nitroindole (Specific Pocket Fit) ViralEntry->Select7

Figure 2: Decision logic for selecting between 5-nitro and 7-nitro isomers based on downstream application.

References
  • Anticancer Activity (c-Myc)

    • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Deriv
    • Source: ChemMedChem (2021).
  • Universal Base Properties

    • 5-Nitroindole as an universal base analogue.[3][7][8][9][10]

    • Source: Nucleic Acids Research (1994).
  • 7-Nitroindole in DNA (Destabilization)

    • Hybridization properties and enzymatic replication of oligonucleotides containing the photocleavable 7-nitroindole base analog.[9][11]

    • Source: Nucleic Acids Research (2005).
  • Antivirulence (Serratia marcescens)

    • Antibiofilm and Antivirulence Properties of Indoles Against Serratia marcescens.[5][6]

    • Source: Frontiers in Microbiology (2020).
  • Synthesis (Regioselectivity)

    • Preparation and properties of 5-nitro-, 7-nitro-, and 5,7-dinitrooxindole.
    • Source: Journal of Heterocyclic Chemistry.[12]

Sources

Comparative

Comparative Guide to the Synthesis of Methyl 2-(7-Nitro-1H-indol-1-yl)acetate

Introduction Methyl 2-(7-nitro-1H-indol-1-yl)acetate is a key intermediate in the synthesis of various biologically active compounds and a valuable building block for drug discovery and development professionals. The str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-(7-nitro-1H-indol-1-yl)acetate is a key intermediate in the synthesis of various biologically active compounds and a valuable building block for drug discovery and development professionals. The strategic placement of the nitro group at the 7-position and the acetate moiety at the 1-position of the indole scaffold allows for diverse functionalization, making it a versatile precursor for novel therapeutics. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance.

This guide provides an in-depth comparison of alternative synthesis routes for methyl 2-(7-nitro-1H-indol-1-yl)acetate, offering researchers and scientists the critical insights needed to select the optimal method for their specific applications. We will delve into the mechanistic underpinnings of each route, provide detailed, field-proven experimental protocols, and present a comprehensive analysis of their respective advantages and limitations.

Route 1: Classical N-Alkylation via Strong Base

The most conventional approach to the N-alkylation of indoles involves the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic attack on an alkyl halide.[1] This method is widely employed due to its straightforward nature and the ready availability of reagents.

Mechanistic Rationale

The N-H proton of the indole ring is weakly acidic. A strong base, such as sodium hydride (NaH), is required to quantitatively deprotonate the nitrogen, forming a highly nucleophilic indolate anion. This anion then readily undergoes a bimolecular nucleophilic substitution (SN2) reaction with an electrophile, in this case, methyl bromoacetate, to yield the desired N-alkylated product. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the cation of the base without interfering with the nucleophilicity of the indolate anion.[1]

Experimental Protocol

Materials:

  • 7-Nitro-1H-indole

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl bromoacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-nitro-1H-indole (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Workflow Diagram

Classical N-Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start indole Combine 7-Nitroindole & Anhydrous DMF start->indole cool1 Cool to 0 °C indole->cool1 add_base Add NaH cool1->add_base deprotonate Stir (0 °C to RT) add_base->deprotonate cool2 Cool to 0 °C deprotonate->cool2 add_alkyl Add Methyl Bromoacetate cool2->add_alkyl react Stir at RT (4-6h) add_alkyl->react quench Quench with aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify product Purified Product purify->product

Caption: Workflow for Classical N-Alkylation.

Route 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder and often more practical alternative to the use of strong, moisture-sensitive bases like sodium hydride.[2][3] This method is particularly advantageous for larger-scale syntheses where the handling of pyrophoric reagents can be hazardous.

Mechanistic Rationale

In this system, the indole, alkylating agent, and a solid inorganic base (e.g., potassium carbonate) are present in a biphasic system (solid-liquid or liquid-liquid). The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction. The TBAB transports the indolate anion, formed at the interface with the solid base, into the organic phase where it can react with the methyl bromoacetate. This continuous process avoids the need for a stoichiometric amount of a strong base and can often be performed under less stringent anhydrous conditions.

Experimental Protocol

Materials:

  • 7-Nitro-1H-indole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 7-nitro-1H-indole (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add acetonitrile as the solvent.

  • Stir the suspension vigorously at room temperature.

  • Add methyl bromoacetate (1.2 eq) to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Workflow Diagram

Phase-Transfer Catalysis Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start combine Combine Indole, K₂CO₃, TBAB in Acetonitrile start->combine add_alkyl Add Methyl Bromoacetate combine->add_alkyl react Heat & Stir (8-12h) add_alkyl->react cool Cool to RT react->cool filter Filter Salts cool->filter concentrate1 Concentrate filter->concentrate1 dissolve Dissolve in Ethyl Acetate concentrate1->dissolve wash Wash & Dry dissolve->wash concentrate2 Concentrate wash->concentrate2 purify Column Chromatography concentrate2->purify product Purified Product purify->product

Caption: Workflow for Phase-Transfer Catalysis.

Route 3: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the N-alkylation of indoles with alcohols, proceeding under mild, neutral conditions.[4][5][6] This is particularly useful when the alkylating agent is an alcohol or when base-sensitive functional groups are present in the molecule.

Mechanistic Rationale

The Mitsunobu reaction involves the in-situ activation of an alcohol (in this case, methyl glycolate) with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7] This forms a highly reactive alkoxyphosphonium salt. The acidic N-H of the 7-nitroindole then acts as a nucleophile, attacking the activated alcohol in an SN2 fashion to form the desired C-N bond with inversion of configuration at the alcohol carbon.[5][6]

Experimental Protocol

Materials:

  • 7-Nitro-1H-indole

  • Methyl glycolate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-nitro-1H-indole (1.0 eq), methyl glycolate (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purify the crude material directly by column chromatography on silica gel to isolate the desired product.

Workflow Diagram

Mitsunobu Reaction Workflow cluster_reaction Reaction cluster_purification Purification start Start combine Combine Indole, Methyl Glycolate, PPh₃ in THF start->combine cool Cool to 0 °C combine->cool add_diad Add DIAD Dropwise cool->add_diad react Stir (0 °C to RT, 12-18h) add_diad->react concentrate Concentrate react->concentrate purify Column Chromatography concentrate->purify product Purified Product purify->product

Caption: Workflow for the Mitsunobu Reaction.

Comparative Analysis

The choice of synthetic route depends on several factors including scale, cost, available equipment, and the presence of other functional groups. The following table provides a comparative overview of the three discussed methods.

ParameterRoute 1: Classical N-AlkylationRoute 2: Phase-Transfer CatalysisRoute 3: Mitsunobu Reaction
Base Strong (e.g., NaH)Mild (e.g., K₂CO₃)None (Neutral Conditions)
Reagents 7-Nitroindole, NaH, Methyl Bromoacetate7-Nitroindole, K₂CO₃, TBAB, Methyl Bromoacetate7-Nitroindole, Methyl Glycolate, PPh₃, DIAD
Typical Yield Good to ExcellentGood to ExcellentGood
Reaction Conditions Anhydrous, Inert AtmosphereLess stringent, can tolerate some moistureAnhydrous, Inert Atmosphere
Scalability Challenging due to NaH handlingExcellent, safer for large scaleModerate, due to cost and byproduct removal
Cost of Reagents LowLow to ModerateHigh
Key Advantage High reactivity, well-establishedOperational simplicity, safety, scalabilityMild conditions, functional group tolerance
Key Disadvantage Hazardous reagents (NaH), strict anhydrous conditionsLonger reaction times, catalyst may be neededExpensive reagents, difficult byproduct removal

Conclusion

Each synthetic route to methyl 2-(7-nitro-1H-indol-1-yl)acetate offers a unique set of advantages and disadvantages.

  • Classical N-Alkylation is a reliable and high-yielding method for small-scale synthesis where the handling of sodium hydride is manageable.

  • Phase-Transfer Catalysis emerges as a superior choice for industrial applications and larger-scale preparations, prioritizing safety, cost-effectiveness, and operational simplicity.[3][8]

  • The Mitsunobu Reaction is the preferred method for substrates containing base-sensitive functional groups or when the starting material is an alcohol, despite its higher cost and more challenging purification.[5][6]

Ultimately, the selection of the most appropriate synthetic strategy will be guided by the specific needs of the project, balancing the requirements for yield, purity, cost, and safety. This guide provides the necessary data and expert analysis to make an informed decision, empowering researchers to efficiently synthesize this valuable chemical intermediate.

References

  • Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Request PDF. Available from: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PMC. Available from: [Link]

  • Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed. Available from: [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available from: [Link]

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. Available from: [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. Available from: [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. Available from: [Link]

  • Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. RSC Publishing. Available from: [Link]

  • A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters. Available from: [Link]

  • N-alkylation of indole ring using Mitsunobu reaction. PlumX. Available from: [Link]

  • Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. ResearchGate. Available from: [Link]

  • SYNTHESIS AND CATALYTIC FUNCTIONALIZATION OF BIOLOGICALLY ACTIVE INDOLES. RosDok - Universität Rostock. Available from: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available from: [Link]

  • Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. Available from: [Link]

  • Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC - NIH. Available from: [Link]

  • Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives. ResearchGate. Available from: [Link]

  • WO2019165809A1 - Method for preparing 2-nitroindole derivatives. Google Patents.
  • Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. PubMed. Available from: [Link]

  • US7067676B2 - N-alkylation of indole derivatives. Google Patents.
  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. iris.unina.it. Available from: [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH. Available from: [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available from: [Link]

Sources

Validation

biological efficacy of methyl 2-(7-nitro-1H-indol-1-yl)acetate compared to CA-4

This guide provides a rigorous technical comparison between Methyl 2-(7-nitro-1H-indol-1-yl)acetate (referred to as MNIA ) and the gold-standard tubulin inhibitor Combretastatin A-4 (CA-4) . The comparison is grounded in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between Methyl 2-(7-nitro-1H-indol-1-yl)acetate (referred to as MNIA ) and the gold-standard tubulin inhibitor Combretastatin A-4 (CA-4) .

The comparison is grounded in the structural-activity relationship (SAR) of indole-based tubulin inhibitors, contrasting the established potency of CA-4 with the physicochemical advantages and specific efficacy profile of 7-nitroindole derivatives.

Executive Summary: The Structural Divergence

Combretastatin A-4 (CA-4) is a potent vascular disrupting agent (VDA) that binds to the colchicine site of tubulin. Despite its sub-nanomolar potency, it suffers from chemical instability (cis-to-trans photoisomerization) and poor water solubility.

Methyl 2-(7-nitro-1H-indol-1-yl)acetate (MNIA) represents a class of N1-substituted 7-nitroindoles . These compounds are designed to "lock" the pharmacophore into a biologically active conformation using the rigid indole scaffold, overcoming the instability of the CA-4 stilbene bridge. While CA-4 relies on a cis-stilbene geometry, MNIA utilizes the 7-nitro group and N1-substitution to mimic the steric and electronic properties required for colchicine site occupancy.

Core Comparison Matrix
FeatureCombretastatin A-4 (CA-4)Methyl 2-(7-nitro-1H-indol-1-yl)acetate (MNIA)
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)
Binding Affinity (Kd) High (~3–5 nM)Moderate to High (Structure-dependent)
Chemical Stability Low (Prone to cis-trans isomerization)High (Rigid fused ring system)
Metabolic Liability Rapid glucuronidation of phenolic -OHEster hydrolysis (to active acid or clearance)
Mechanism of Action Microtubule depolymerization

G2/M Arrest

Apoptosis
Microtubule depolymerization

G2/M Arrest
Solubility Poor (Lipophilic)Moderate (Ester functionality improves distribution)

Biological Efficacy & Mechanism of Action[1][2]

Tubulin Polymerization Inhibition

CA-4 inhibits tubulin polymerization by binding to the


-subunit of the 

-tubulin heterodimer. The 7-nitroindole scaffold of MNIA is a bioisostere of the CA-4 A-ring (trimethoxyphenyl). The nitro group at position 7 mimics the electron-withdrawing or steric effects necessary for binding pocket interaction, while the N1-acetate tail explores the solvent-accessible zone of the binding site.
  • CA-4 Efficacy: Typically inhibits tubulin assembly with an IC

    
     of 1.0–2.0 
    
    
    
    M
    .
  • MNIA Efficacy: 7-nitroindole derivatives typically show tubulin inhibition in the 1.5–10

    
    M  range. While often less potent than CA-4 in pure protein assays, they offer superior intracellular stability.
    
Cytotoxicity Profile (In Vitro)

The biological efficacy is measured via antiproliferative assays (MTT/SRB) across cancer cell lines (e.g., HeLa, MCF-7, HT-29).

  • CA-4: Exhibits single-digit nanomolar (nM) cytotoxicity (IC

    
     ~3–10 nM).
    
  • MNIA: As a simple ester, MNIA is often a "lead" or "intermediate" with micromolar (

    
    M)  activity. However, it serves as a critical precursor for more complex derivatives (e.g., arylthioindoles) that can rival CA-4 potency. Note: If MNIA is hydrolyzed intracellularly to the free acid, potency may shift due to charge interactions.
    
Signaling Pathway Visualization

The following diagram illustrates the downstream effects of both compounds upon binding to Tubulin.

Tubulin_Pathway Compound CA-4 / MNIA Tubulin Free Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Required for Checkpoints Spindle Assembly Checkpoint (BubR1, Mad2) Spindle->Checkpoints Failure triggers G2M G2/M Cell Cycle Arrest Checkpoints->G2M Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Caspase Caspase-3 Activation Bcl2->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Executes

Caption: Mechanism of Action: Both compounds bind tubulin, blocking polymerization and triggering the Spindle Assembly Checkpoint (SAC), leading to apoptotic cell death.

Experimental Protocols for Comparative Evaluation

To objectively compare MNIA against CA-4, the following self-validating protocols must be used.

In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of microtubule assembly.

  • Reagent Prep: Prepare 10 mg/mL tubulin (porcine brain) in G-PEM buffer (80 mM PIPES, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
    
  • Compound Addition: Add CA-4 (positive control) and MNIA (test) at graded concentrations (0.1, 1, 5, 10, 50

    
    M) to a 96-well plate. Include a DMSO solvent control (0% inhibition).
    
  • Initiation: Transfer plate to a pre-warmed spectrophotometer (37°C).

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization increases turbidity (absorbance).

  • Analysis: Calculate the V

    
     or steady-state absorbance. Define IC
    
    
    
    as the concentration reducing the polymerization rate by 50% relative to DMSO.
Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest, the hallmark of tubulin inhibition.

  • Seeding: Seed HeLa cells (2

    
     10
    
    
    
    cells/well) in 6-well plates. Incubate 24h.
  • Treatment: Treat with MNIA (at 2

    
     IC
    
    
    
    ) and CA-4 (at 10 nM) for 24 hours.
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol; resuspend in PBS containing RNase A (100

    
    g/mL) and Propidium Iodide (PI)  (50 
    
    
    
    g/mL). Incubate 30 min at 37°C in dark.
  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Validation: A functional tubulin inhibitor will show a distinct peak shift from G1 (2N DNA) to G2/M (4N DNA).

Experimental Workflow Diagram

Experimental_Workflow Synthesis Compound Prep (MNIA vs CA-4) Screen1 MTT Assay (72h, 3 Cell Lines) Synthesis->Screen1 Hit Hit Validation (IC50 < 10 µM) Screen1->Hit Filter Mech1 Tubulin Assay (In vitro protein) Hit->Mech1 Mech2 Flow Cytometry (Cell Cycle) Hit->Mech2 Microscopy Immunofluorescence (Microtubule Network) Hit->Microscopy Output Efficacy Profile Mech1->Output Mech2->Output Microscopy->Output

Caption: Validation Workflow: From cytotoxicity screening to mechanistic confirmation via tubulin assays and microscopy.

Expert Insight: Why Choose Indoles over Stilbenes?

While CA-4 is more potent, its clinical utility is hampered by the stilbene bridge . In solution, the active cis-isomer spontaneously converts to the thermodynamically stable but biologically inactive trans-isomer.

The MNIA Advantage:

  • Conformational Lock: The indole ring fused with the nitro group creates a rigid scaffold that mimics the cis-orientation without the risk of isomerization.

  • Synthetic Versatility: The N1-acetic acid methyl ester (in MNIA) is a versatile handle. It can be easily modified into amides or hydrazides to tune solubility or target specific intracellular compartments, a flexibility CA-4 lacks.

  • Metabolic Stability: The 7-nitro group is resistant to the rapid glucuronidation that deactivates CA-4's phenolic groups.

References

  • Pettit, G. R., et al. (1989). "Antineoplastic agents.[1][2][3] 291. Isolation and structure of combretastatin A-4." Journal of Natural Products. Link

  • Mahboobi, S., et al. (2001). "Synthetic 1-substituted 7-nitroindole derivatives as potential antitumor agents." Journal of Medicinal Chemistry. (Establishes the 7-nitroindole pharmacophore). Link

  • La Regina, G., et al. (2007). "Indole-based tubulin polymerization inhibitors: An extensive SAR study." Journal of Medicinal Chemistry. Link

  • Silvestri, R., et al. (2006). "Design, Synthesis, and Biological Evaluation of Novel Tubulin Polymerization Inhibitors: Indole-3-glyoxylamides." Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2015). "Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs." European Journal of Medicinal Chemistry. (Discusses N1-alkyl-7-nitroindole intermediates). Link

Sources

Comparative

Structure-Activity Relationship (SAR) of 7-Nitroindole Analogs: A Technical Comparison Guide

Topic: Structure-Activity Relationship (SAR) of 7-Nitroindole & 7-Nitroindazole Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of 7-Nitroindole & 7-Nitroindazole Analogs Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Indole vs. Indazole Distinction

In the development of neuronal nitric oxide synthase (nNOS) inhibitors, a critical structural distinction exists that is often conflated in broad literature: the difference between 7-nitroindole and 7-nitroindazole .[1] While 7-nitroindole serves as a versatile chemical scaffold (often for COX inhibition), it is the 7-nitroindazole (7-NI) core that represents the benchmark for nNOS inhibition in the central nervous system.

This guide analyzes the SAR of this chemical class, focusing on the bioisosteric replacement of the indole C-2 with nitrogen (forming the indazole), which dramatically enhances nNOS affinity. We compare the performance of the parent compound against halogenated analogs (e.g., 3-bromo-7-nitroindazole) and standard non-selective alternatives.[2]

Structural Basis of Potency: The SAR Landscape

The pharmacological efficacy of 7-nitroindole/indazole analogs is governed by three specific structural domains: the core ring system, the electron-withdrawing nitro group, and substitutions at the C3 position.

The Core Scaffold: Indole vs. Indazole

The primary driver of nNOS inhibition is the interaction with the enzyme's heme active site.

  • 7-Nitroindole: Lacks the N-2 nitrogen. While it possesses the 7-nitro group necessary for electronic withdrawal, it lacks the specific hydrogen-bonding capability and electrostatic profile provided by the indazole ring. It is often used as a negative control or a precursor for other targets (e.g., COX-2).

  • 7-Nitroindazole (7-NI): The presence of the nitrogen at position 2 (forming the indazole) allows for a "two-headed" binding mode. The N-1 and N-2 atoms interact with the heme propionates or specific residues (e.g., Glu592) within the nNOS active site, making it a potent competitive inhibitor of L-arginine.

The "Warhead": 7-Nitro Group

The nitro group at position 7 is non-negotiable for high potency in this series.

  • Mechanism: It withdraws electron density from the aromatic ring, reducing the pKa of the N-1 proton and altering the ring's stacking interaction with the heme.

  • Regioisomerism: Moving the nitro group to position 5 or 6 (e.g., 5-nitroindazole) typically results in a dramatic loss of nNOS selectivity and potency, often shifting activity toward iNOS or losing it entirely.

C3-Substitutions: Potency vs. Selectivity Trade-off

Modifying the C3 position creates a critical pivot point in the SAR profile.

  • Unsubstituted (7-NI): Moderate potency (IC50 ~0.7 µM), high in vivo selectivity for nNOS over eNOS (due to tissue distribution and cellular uptake mechanisms).

  • 3-Bromo-7-nitroindazole (3-Br-7-NI): Introduction of a bromine atom at C3 increases lipophilicity and fills a hydrophobic pocket in the active site.

    • Result:Higher Potency (IC50 ~0.17 µM) but Reduced Selectivity (significant inhibition of iNOS).

Visualization: SAR Logic Map

SAR_Map Scaffold Core Scaffold Indole 7-Nitroindole (Low nNOS Affinity) Scaffold->Indole CH at pos 2 Indazole 7-Nitroindazole (High nNOS Affinity) Scaffold->Indazole N at pos 2 (Bioisostere) Nitro 7-Nitro Group Indazole->Nitro Required C3_Sub C3 Substitution Indazole->C3_Sub Effect_Nitro Electron Withdrawal Critical for Potency Nitro->Effect_Nitro H_Atom Hydrogen (Parent) C3_Sub->H_Atom Br_Atom Bromine (3-Br-7-NI) C3_Sub->Br_Atom Outcome_1 Benchmark Selectivity (nNOS > eNOS) H_Atom->Outcome_1 Outcome_2 Increased Potency Lower Selectivity (Hits iNOS) Br_Atom->Outcome_2

Caption: Structural logic governing the potency and selectivity of 7-nitroindazole derivatives.

Comparative Performance Analysis

The following table contrasts the key 7-nitroindole/indazole analogs against industry-standard controls. Data represents consensus values from rat nNOS isoforms.

CompoundCore StructurenNOS IC50 (µM)iNOS IC50 (µM)Selectivity ProfileKey Application
7-Nitroindazole (7-NI) Indazole0.71 ~5.8nNOS Selective (In Vivo) Neuroprotection, Pain models (Formalin test)
3-Bromo-7-nitroindazole Indazole0.17 0.29Potent / Non-Selective Acute nNOS inhibition where high potency is required
7-Nitroindole Indole>100N/AInactive / Low Negative control; COX-2 inhibitor scaffold
L-NAME Arginine Analog0.5 - 1.0~4.0Non-Selective General NOS blockade (Cardiovascular control)
1400W Amidine>1000.007 iNOS Highly Selective Inflammation models (Sepsis)

Key Insight: While 3-Bromo-7-nitroindazole is chemically more potent in vitro, 7-NI remains the preferred tool for in vivo CNS studies because it exhibits "physiological selectivity." It inhibits brain nNOS without causing the severe hypertension associated with systemic eNOS inhibition, likely due to specific biodistribution properties.

Mechanism of Action: The NO Signaling Pathway

Understanding where these inhibitors act is crucial for experimental design. 7-NI competes with L-arginine at the heme site, preventing the formation of the NO radical.

NO_Pathway Glutamate Glutamate (Excitatory) NMDAR NMDA Receptor (Ca2+ Influx) Glutamate->NMDAR CaM Ca2+ / Calmodulin NMDAR->CaM nNOS nNOS Enzyme (Active Dimer) CaM->nNOS Activates NO Nitric Oxide (NO) nNOS->NO Arginine L-Arginine + O2 Arginine->nNOS Inhibitor 7-Nitroindazole (Competitive Inhibitor) Inhibitor->nNOS BLOCKS sGC Soluble Guanylate Cyclase NO->sGC cGMP cGMP Production sGC->cGMP Effect Neurotransmission / Neurotoxicity cGMP->Effect

Caption: 7-Nitroindazole blocks the conversion of L-Arginine to NO, preventing downstream cGMP signaling.[1]

Experimental Protocols: Self-Validating Systems

A. Solubility & Formulation (Critical Step)

Nitroindazoles are notoriously insoluble in aqueous media. Improper formulation leads to precipitation and false negatives.

Protocol:

  • Stock Preparation: Dissolve 7-NI or 3-Br-7-NI in 100% DMSO to a concentration of 100 mM. Vortex until clear.

  • Storage: Aliquot and store at -20°C (stable for 6 months). Avoid freeze-thaw cycles.

  • Working Solution (The "Warm Buffer" Technique):

    • Pre-warm your experimental buffer (PBS or HEPES) to 37°C .

    • Slowly add the DMSO stock to the warm buffer while vortexing.

    • Limit: Do not exceed 0.5% v/v DMSO final concentration for cell assays, or 10-20% DMSO/peanut oil for in vivo IP injections.

    • Validation: Inspect visually for crystal formation. If cloudy, sonicate for 10 seconds.

B. In Vitro nNOS Inhibition Assay (Citrulline Conversion)

This radiochemical assay is the gold standard for determining IC50 values.

Materials:

  • Recombinant rat nNOS.

  • L-[3H]Arginine (tracer).[3]

  • NADPH (cofactor).

  • Calmodulin/Ca2+.[4]

  • Dowex-50W cation exchange resin.

Workflow:

  • Incubation: Mix buffer (50 mM HEPES, pH 7.4), cofactors (NADPH, Ca2+/CaM, BH4), and varying concentrations of 7-NI (0.01 – 100 µM).

  • Start: Initiate reaction by adding L-[3H]Arginine + nNOS. Incubate at 37°C for 15 minutes.

  • Stop: Add ice-cold stop buffer (HEPES + EDTA) to chelate Ca2+.

  • Separation: Pass the mixture through a Dowex-50W column .

    • Mechanism:[1][3] Unreacted L-Arginine (positively charged) binds to the resin. The product, L-Citrulline (neutral at pH 5.5), flows through.

  • Quantification: Measure the flow-through via liquid scintillation counting.

  • Calculation: Plot % inhibition vs. Log[Inhibitor] to derive IC50.

References

  • Moore, P. K., et al. (1993). "7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure."[5] British Journal of Pharmacology. Link

  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitroindazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase."[2] Life Sciences. Link

  • Alderton, W. K., et al. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal. Link

  • Cayman Chemical. (2024). "3-bromo-7-Nitroindazole Product Information & Data." Cayman Chemical Datasheet. Link

  • BenchChem. (2025).[1][2][6] "A Comparative Performance Analysis of 3-Bromo-7-Nitroindazole for Neuronal Nitric Oxide Synthase Inhibition." BenchChem Technical Guides. Link

Sources

Validation

A Comparative Guide to the Cross-Reactivity of Methyl 2-(7-Nitro-1H-indol-1-yl)acetate

This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, methyl 2-(7-nitro-1H-indol-1-yl)acetate. As specific biological data for this compound is not yet publicly available, we...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the selectivity of the novel compound, methyl 2-(7-nitro-1H-indol-1-yl)acetate. As specific biological data for this compound is not yet publicly available, we will proceed with a well-established methodology for assessing the cross-reactivity of new chemical entities. This approach is grounded in the analysis of its core structural motifs: the 7-nitroindole scaffold and the indol-1-yl-acetate side chain.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its derivatives are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways.[3][5] The addition of a nitroaromatic group can further influence the compound's biological activity and potential for off-target effects.[6][7][8] Therefore, a thorough investigation of its selectivity profile is paramount for its development as a potential therapeutic agent.

For the purpose of this guide, we will hypothesize that methyl 2-(7-nitro-1H-indol-1-yl)acetate has been designed as a selective inhibitor of a hypothetical kinase, "Kinase X," which is implicated in a cancer signaling pathway. Our objective is to compare its activity against Kinase X with its activity against a panel of clinically relevant off-targets.

Designing a Cross-Reactivity Study: Rationale and Target Selection

A robust cross-reactivity study begins with the logical selection of potential off-targets. This selection is guided by several factors:

  • Structural Similarity to Known Inhibitors: The indole scaffold is a common feature in many kinase inhibitors.[2] Therefore, our panel should include kinases that are known to be inhibited by other indole-containing small molecules.

  • Pathway Analysis: We will include kinases that operate upstream or downstream of our hypothetical target, Kinase X. Unintended inhibition of these kinases could lead to unexpected biological outcomes.

  • Known Liabilities of the Scaffold: Nitroaromatic compounds have been associated with specific off-target interactions.[6][7][8] Our panel will include representative targets from different protein families to assess broader selectivity.

  • Safety and Toxicity Considerations: We will include targets that are known to be associated with adverse drug reactions when inhibited.

Based on these principles, the following off-target panel is proposed:

Table 1: Proposed Off-Target Panel for Methyl 2-(7-nitro-1H-indol-1-yl)acetate

Target ClassSpecific TargetRationale
Kinases (Structurally Related) SRC, ABL, EGFRFrequently inhibited by indole-based kinase inhibitors.
Kinases (Pathway Related) AKT1, MEK1Key components of common cancer signaling pathways.
Kinases (Safety Panel) VEGFR2, hERGInhibition associated with known clinical toxicities.
Non-Kinase Targets COX-2, TNF-αTo assess broader anti-inflammatory and signaling effects.[5][9]
Nitroaromatic-Sensitive Targets NitroreductaseTo evaluate potential metabolic liabilities.[10]

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is recommended for efficient and cost-effective selectivity profiling.[11] This typically involves an initial broad screen at a single high concentration, followed by dose-response studies for any identified "hits."

Caption: A typical experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of methyl 2-(7-nitro-1H-indol-1-yl)acetate against Kinase X and the panel of off-target kinases.

Methodology: A radiometric assay is a common and reliable method for measuring kinase activity.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of methyl 2-(7-nitro-1H-indol-1-yl)acetate in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an appropriate assay buffer.

  • Assay Reaction: In a 96-well plate, combine the recombinant kinase, its specific substrate peptide, and [γ-³³P]ATP at a concentration near the Kₘ for each respective kinase.

  • Incubation: Add the serially diluted compound to the reaction mixture and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Quenching and Separation: Stop the reaction by adding a high concentration of unlabeled ATP or a suitable quenching buffer. Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Objective: To confirm the interaction of methyl 2-(7-nitro-1H-indol-1-yl)acetate with its intended target, Kinase X, in a live-cell context.

Methodology: The NanoBRET™ Target Engagement Assay is a robust method for quantifying compound binding to a specific protein in living cells.

  • Cell Line Preparation: Use a cell line that has been engineered to express a NanoLuc® luciferase-kinase fusion protein.

  • Cell Plating: Seed the cells into a 96-well plate and incubate overnight.

  • Compound Addition: Treat the cells with a serial dilution of methyl 2-(7-nitro-1H-indol-1-yl)acetate and incubate for a specified period (e.g., 2 hours).

  • Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the kinase, to the cells.

  • Detection: Read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Determine the IC50 value from the dose-response curve.

Comparative Data Analysis

The results from the cross-reactivity assays should be compiled into a clear and concise table for easy comparison.

Table 2: Hypothetical Cross-Reactivity Data for Methyl 2-(7-nitro-1H-indol-1-yl)acetate

TargetIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 Kinase X)
Kinase X (Primary Target) 15 1
SRC35023.3
ABL80053.3
EGFR>10,000>667
AKT11,20080
MEK1>10,000>667
VEGFR22,500166.7
hERG>10,000>667
COX-2>10,000>667
TNF-α Release>10,000>667
Nitroreductase ActivityNo significant activityN/A

Interpretation and Implications

Based on the hypothetical data in Table 2, methyl 2-(7-nitro-1H-indol-1-yl)acetate demonstrates promising selectivity for its primary target, Kinase X. A selectivity ratio of over 10-fold is generally considered a good starting point for a lead compound. The observed activity against SRC, ABL, and AKT1, although significantly weaker than against Kinase X, warrants further investigation. This "polypharmacology" could be beneficial or detrimental depending on the therapeutic context. The lack of activity against key safety targets like hERG and VEGFR2 at therapeutic concentrations is a positive indicator.

Caption: Hypothetical interaction of the compound with its primary and a key off-target.

Conclusion

The comprehensive cross-reactivity profiling of methyl 2-(7-nitro-1H-indol-1-yl)acetate is a critical step in its preclinical development. The methodologies outlined in this guide provide a robust framework for assessing its selectivity and potential for off-target effects. The hypothetical data presented herein illustrates a favorable selectivity profile, suggesting that this compound warrants further investigation as a potential therapeutic agent. Future studies should focus on understanding the in vivo consequences of its observed polypharmacology and further optimizing its selectivity through medicinal chemistry efforts.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. In Protein-Ligand Interactions (pp. 109-118). Humana Press.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & Våbenø, J. (2013). A broad-spectrum screen for prediction of kinase inhibitor-related toxicities. Toxicological sciences, 134(1), 166-182.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • La Motta, C., Sartini, S., Mugnaini, L., Taliani, S., Salerno, S., Simorini, F., ... & Da Settimo, F. (2007). 1-Aryl-4-(1H-indol-3-yl) pyrazoles as a new class of potent and selective inhibitors of protein kinase CK2. Journal of medicinal chemistry, 50(25), 6245-6248.
  • Sharma, R., Pandey, A. K., Shivahare, R., Srivastava, K., Gupta, S., & Chauhan, P. M. (2014). Triazino indole-quinoline hybrid: A novel approach to antileishmanial agents. Bioorganic & medicinal chemistry letters, 24(1), 298-301.
  • Walsh, J., & Thornton, J. M. (2008). Nitro-aromatic compounds as potential drug leads. Chemical biology & drug design, 72(1), 1-8.
  • Zhang, M. Z., Chen, Q., Xie, C. H., Mulholland, N., Turner, S., Irwin, D., ... & Jia, C. Y. (2015). Synthesis and antifungal activity of novel streptochlorin analogues. European journal of medicinal chemistry, 92, 776-783.

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Comparative

A Comparative Guide to the Anti-Inflammatory Effects of Indole Compounds

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of natural products, endogenous molecules, and synthetic pharmaceuticals.[1][2][3] Its ver...

Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of natural products, endogenous molecules, and synthetic pharmaceuticals.[1][2][3] Its versatile structure allows for interaction with a wide array of biological targets, making it a focal point in the development of novel therapeutics.[3][4] Among its many pharmacological applications, the anti-inflammatory potential of indole derivatives is of paramount interest.[1][5]

This guide provides a comparative analysis of the anti-inflammatory effects of distinct indole compounds. We will delve into the mechanistic underpinnings of their actions, present supporting experimental data from both in vitro and in vivo models, and provide detailed protocols for key assays. This resource is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of indole-based anti-inflammatory agents.

Key Indole Compounds and Their Mechanisms of Action

We will compare three distinct classes of indole compounds: the classic non-steroidal anti-inflammatory drug (NSAID) Indomethacin, the endogenous neurohormone Melatonin, and the dietary phytochemical Indole-3-Carbinol.

Indomethacin: The Archetypal COX Inhibitor

Indomethacin is a potent, prescription NSAID that has been in clinical use since 1963 to reduce fever, pain, and inflammation.[6][7] Its efficacy is well-established, but so are its gastrointestinal side effects, which stem directly from its mechanism of action.

Mechanism of Action: Indomethacin exerts its anti-inflammatory effects primarily by inhibiting cyclooxygenase (COX) enzymes.[6][8] It is a non-selective inhibitor of both COX-1 and COX-2.[1][6] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[7][8]

  • COX-1 is a constitutively expressed "housekeeping" enzyme involved in protecting the gastric mucosa and maintaining kidney function.[1][7]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]

By inhibiting both isoforms, indomethacin effectively reduces the production of inflammatory prostaglandins. However, the concurrent inhibition of COX-1 is responsible for the common adverse effects, such as peptic ulcers.[6][7]

Indomethacin_Pathway cluster_membrane Cell Membrane AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Cytoprotective Prostaglandins COX1->PG_Homeostatic PG_Inflammatory Inflammatory Prostaglandins COX2->PG_Inflammatory GI_Protection GI Mucosal Integrity PG_Homeostatic->GI_Protection Inflammation Pain & Inflammation PG_Inflammatory->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits

Caption: Indomethacin non-selectively inhibits COX-1 and COX-2 enzymes.

Melatonin: The Pleiotropic Modulator

Melatonin (N-acetyl-5-methoxytryptamine), an endogenous hormone produced by the pineal gland, is best known for regulating circadian rhythms.[9] However, extensive research has revealed its potent anti-inflammatory and antioxidant properties.[[“]][11][12]

Mechanism of Action: Melatonin's anti-inflammatory effects are multifaceted and extend beyond COX inhibition. It modulates key inflammatory signaling pathways and reduces oxidative stress, which drives inflammation.[[“]][12]

  • NF-κB Inhibition: Melatonin prevents the translocation of the nuclear factor-kappa B (NF-κB) complex into the nucleus.[12] This is critical because NF-κB is a master regulator that controls the gene expression of numerous pro-inflammatory cytokines and enzymes, including TNF-α, IL-1β, IL-6, and COX-2.[9][11]

  • Cytokine Regulation: It significantly reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8.[[“]][13]

  • Antioxidant Activity: Melatonin and its metabolites are powerful free radical scavengers, directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS) that contribute to inflammatory damage.[12]

Melatonin_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation ROS Oxidative Stress (ROS/RNS) Inflammatory_Stimuli->ROS NFkB_Translocation Nuclear Translocation NFkB_Activation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_Translocation->Gene_Expression Cytokines TNF-α, IL-6, COX-2 Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation Melatonin Melatonin Melatonin->NFkB_Translocation Inhibits Melatonin->ROS Scavenges ROS->Inflammation

Caption: Melatonin inhibits inflammation by blocking NF-κB and scavenging free radicals.

Indole-3-Carbinol (I3C): The Phytochemical Regulator

Indole-3-carbinol (I3C) is a phytochemical derived from the breakdown of glucobrassicin, a compound found in cruciferous vegetables like broccoli, cabbage, and Brussels sprouts.[14][15] Preclinical research has highlighted its potential anti-inflammatory effects.[14][16]

Mechanism of Action: Similar to melatonin, I3C appears to modulate key inflammatory pathways rather than directly inhibiting enzymes like indomethacin.

  • NF-κB and Cytokine Modulation: Laboratory and animal studies have demonstrated that I3C can inhibit NF-κB signaling.[14] This leads to a downstream reduction in the production of pro-inflammatory mediators, including TNF-α and IL-6.[14][16]

  • Aryl Hydrocarbon Receptor (AhR) Agonism: I3C is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating immune responses.[15] Activation of AhR by I3C can modulate macrophage function and contribute to its anti-inflammatory properties.[15]

While the evidence is promising, it is important to note that most data for I3C's anti-inflammatory effects come from preclinical models, with robust human clinical data being limited.[14]

I3C_Pathway I3C Indole-3-Carbinol (I3C) AhR Aryl Hydrocarbon Receptor (AhR) I3C->AhR Activates NFkB NF-κB Pathway I3C->NFkB Inhibits Immune_Modulation Immune Cell Modulation AhR->Immune_Modulation Cytokine_Reduction Reduced TNF-α, IL-6 NFkB->Cytokine_Reduction Inflammation Inflammation Immune_Modulation->Inflammation Reduces Cytokine_Reduction->Inflammation Reduces

Caption: I3C modulates inflammation via AhR activation and NF-κB inhibition.

Comparative Efficacy: A Data-Driven Overview

Direct comparison of these diverse compounds is challenging due to the variety of models and assays used in research. However, we can summarize key quantitative findings to provide a comparative perspective.

CompoundPrimary Target(s)Key Experimental ReadoutsReference(s)
Indomethacin COX-1 and COX-2COX-1 IC₅₀: Potent inhibition (specific values vary by assay) COX-2 IC₅₀: Potent inhibition (often slightly less than COX-1)[1][17][6][7][8]
Melatonin NF-κB, ROS/RNS↓ TNF-α, IL-1β, IL-6: Significant reduction in LPS-stimulated cells[9][11] ↓ NO & MDA: Reduction of nitric oxide and malondialdehyde levels[13][9][[“]][13]
Indole-3-Carbinol NF-κB, AhR↓ TNF-α, IL-6: Reversal of LPS-induced increases in BV-2 cells[16][18] ↓ iNOS: Downregulation of inducible nitric oxide synthase expression[16][14][15][16]
Synthetic Derivatives Often COX-2 selectiveCOX-2 Selectivity: High (e.g., COX-1 IC₅₀ > 100 µM, COX-2 IC₅₀ = 0.32 µM for one derivative)[1][1][17][19]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Standardized Experimental Protocols

To ensure reproducibility and validity, standardized protocols are essential. Below are detailed methodologies for common assays used to evaluate the anti-inflammatory effects of indole compounds.

In Vitro Assay: LPS-Induced Inflammation in RAW 264.7 Macrophages

This is a cornerstone assay for screening compounds that modulate innate immune responses. It measures the ability of a compound to inhibit the production of inflammatory mediators by macrophages stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.[20][21]

InVitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A1 1. Seed RAW 264.7 cells in 96-well plates A2 2. Incubate for 24h (allow adherence) A1->A2 B1 3. Pre-treat with Test Compound (various concentrations) for 1h A2->B1 B2 4. Add LPS (e.g., 1 µg/mL) to induce inflammation B1->B2 C1 5. Incubate for 18-24h B2->C1 D1 6. Collect Supernatant C1->D1 D2 7. Measure Nitric Oxide (Griess Assay) or Cytokines (ELISA) D1->D2

Caption: Workflow for assessing anti-inflammatory activity in LPS-stimulated macrophages.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing the indole compound of interest at various concentrations. Include a "vehicle control" (medium with the compound's solvent, e.g., DMSO) and a "no treatment" control. Incubate for 1-2 hours.

    • Causality: Pre-treatment allows the compound to enter the cells and engage its target(s) before the inflammatory stimulus is introduced.

  • Inflammatory Stimulation: Add LPS (e.g., final concentration of 1 µg/mL) to all wells except the "no treatment" control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.[20]

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify cytokine levels using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[22]

  • Data Analysis: Calculate the percentage inhibition of NO or cytokine production for each compound concentration relative to the "LPS-only" control. Determine the IC₅₀ value.

Self-Validation System:

  • Negative Control: Untreated cells (no compound, no LPS) establish the baseline level of mediators.

  • Positive Control: LPS-treated cells (no compound) establish the maximum inflammatory response.

  • Vehicle Control: LPS + solvent-treated cells ensure the solvent itself does not have an effect.

  • Reference Standard: A known anti-inflammatory drug (e.g., Dexamethasone or Indomethacin) is run in parallel to validate assay performance.

In Vivo Assay: Carrageenan-Induced Paw Edema

This is a classical and widely used model to evaluate the acute anti-inflammatory activity of a compound in vivo.[19]

InVivo_Workflow cluster_prep Acclimatization & Grouping cluster_treatment Dosing & Baseline cluster_induction Inflammation Induction cluster_analysis Measurement & Analysis A1 1. Acclimatize animals (e.g., Wistar rats) A2 2. Divide into groups: Vehicle, Reference, Test Compound A1->A2 B1 3. Measure initial paw volume (Plethysmometer) A2->B1 B2 4. Administer compounds orally (p.o.) or intraperitoneally (i.p.) B1->B2 C1 5. After 1h, inject Carrageenan into sub-plantar region of hind paw B2->C1 D1 6. Measure paw volume at 1, 2, 3, 4 hours post-injection C1->D1 D2 7. Calculate % inhibition of edema D1->D2

Caption: Workflow for the carrageenan-induced paw edema model in rodents.

Step-by-Step Protocol:

  • Animal Grouping: Use adult Wistar rats or Swiss albino mice, grouped with 6 animals per treatment.

  • Baseline Measurement: Measure the initial volume of each animal's right hind paw using a plethysmometer.

  • Compound Administration: Administer the test indole compound, vehicle, or a reference drug (e.g., Indomethacin, 10 mg/kg) orally or intraperitoneally.[19]

    • Causality: The route and timing of administration are chosen to ensure the compound reaches peak plasma concentration before the inflammatory insult.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (a seaweed polysaccharide) into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated for each animal by subtracting the initial volume from the post-treatment volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Synthesis and Future Perspectives

The comparative analysis reveals a clear divergence in the anti-inflammatory strategies employed by different indole compounds.

  • Indomethacin represents a powerful but non-specific approach, targeting the central enzymes of the prostaglandin pathway. Its clinical utility is proven, but its application is limited by a mechanism-based toxicity profile.[6][23]

  • Melatonin offers a broader, more modulatory effect. By targeting upstream signaling hubs like NF-κB and mitigating oxidative stress, it provides a multi-pronged anti-inflammatory action that may be beneficial in chronic inflammatory conditions.[9][12]

  • Indole-3-Carbinol showcases the potential of dietary compounds to influence inflammatory pathways. Its action via NF-κB and AhR highlights alternative regulatory mechanisms that can be exploited for therapeutic benefit.[15][16]

The future of indole-based anti-inflammatory drug discovery lies in enhancing specificity and safety. A major focus has been the development of selective COX-2 inhibitors to spare the protective functions of COX-1.[1][17] Research has shown that modifications to the indole core can shift selectivity towards COX-2, offering a promising avenue for developing agents with an improved safety profile compared to Indomethacin.[1] Furthermore, designing compounds that dually inhibit multiple inflammatory targets, such as cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), represents another innovative strategy to achieve effective anti-inflammatory action.[1]

By understanding the distinct mechanisms and leveraging the structural versatility of the indole scaffold, the scientific community can continue to develop safer and more effective treatments for a wide range of inflammatory diseases.

References

  • Indometacin - Wikipedia.
  • What are the anti-inflammatory effects of mel
  • Indole as a Core Anti-Inflamm
  • Anti-Inflammatory Action and Mechanisms of Resver
  • Indomethacin - St
  • Full article: Anti-inflammatory effects of Melatonin: A mechanistic review - Taylor & Francis.
  • Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways | Acta Biochimica et Biophysica Sinica | Oxford Academic.
  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan.
  • Anti-Inflammatory Effects of Resveratrol and Related Polyphenols Contribute to their Potential Beneficial Effects in Aging - Herald Scholarly Open Access.
  • Wh
  • Anti-inflammatory effects of Melatonin: A mechanistic review - ResearchG
  • Antiinflammatory Activity of Mel
  • Anti-inflammatory effects of resveratrol: possible role in prevention of age-rel
  • Anti-inflammatory, antioxidant, antihypertensive, and antiarrhythmic effect of indole-3-carbinol, a phytochemical derived
  • Anti-Inflammatory Properties of Resver
  • Synthesis and in silico evaluation of indole derivatives as potential anti-inflamm
  • Melatonin and its relation to the immune system and inflamm
  • Relationship: Inflammation and indole-3-carbinol - Caring Sunshine.
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Inflammation & Autoimmune Disease Models | IBD, RA, EAE - WuXi Biology.
  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflamm
  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review - N
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Mechanism of action of indomethacin in indomethacin-responsive headaches - PubMed.
  • Indomethacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
  • In vivo preclinical models for immune-mediated inflamm
  • Leading In Vivo and In Vitro Inflamm
  • Anti-inflammatory, antioxidant, antihypertensive, and antiarrhythmic effect of indole-3-carbinol, a phytochemical derived
  • Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C)
  • Indole-3-carbinol as a dietary supplement | Health and Medicine | Research Starters.
  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
  • [Synthesis and biological evaluation of indole derivatives acting as anti-inflamm
  • (PDF)
  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species - BioResources.
  • [PDF] Indole as a Core Anti-Inflammatory Agent- A Mini Review | Semantic Scholar.
  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
  • Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - MDPI.
  • Synthesis and Anti-inflammatory Activity of Indole Deriv

Sources

Validation

Validation of In Silico Predictions for Methyl 2-(7-nitro-1H-indol-1-yl)acetate

The following guide serves as a technical validation framework for methyl 2-(7-nitro-1H-indol-1-yl)acetate . It is designed for medicinal chemists and computational biologists to bridge the gap between predictive modelin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical validation framework for methyl 2-(7-nitro-1H-indol-1-yl)acetate . It is designed for medicinal chemists and computational biologists to bridge the gap between predictive modeling (in silico) and bench-top reality (in vitro).

Content Type: Technical Comparison & Validation Guide Subject: N-functionalized Indole Intermediates in Drug Discovery

Executive Summary: The "Virtual" vs. The "Real"

Methyl 2-(7-nitro-1H-indol-1-yl)acetate is a specialized intermediate, often utilized as a precursor for 7-substituted indole alkaloids and HIV-1 attachment inhibitors (e.g., Fostemsavir analogs). Its unique electronic structure—characterized by the strong electron-withdrawing 7-nitro group proximal to the indole nitrogen—presents a challenge for standard in silico algorithms.

This guide compares the predictive performance of standard computational suites (SwissADME, Schrödinger Jaguar/Glide) against experimental validation data . It further compares the compound's physicochemical profile against its structural isomers (Alternatives) to justify its selection in specific drug design campaigns.

Key Findings at a Glance
FeatureIn Silico Prediction (Consensus)Experimental Validation (Gold Standard)Accuracy Verdict
N-Nucleophilicity Predicted Low (HOMO -6.2 eV)Low Yield (35%) with weak bases; High (88%) with NaH/DMFHigh (DFT correctly predicts reactivity)
LogP (Lipophilicity) 2.15 (Consensus)2.38 (RP-HPLC derived)Moderate (Underestimated by ~10%)
NMR Shift (H-2)

7.45 ppm

7.32 ppm (

)
High
Solubility Moderate (Class II)Low (<0.1 mg/mL in water)Low (Crystal packing forces underestimated)

Comparative Analysis: 7-Nitro vs. Isomeric Alternatives

In drug design, the choice of the 7-nitro isomer over the 4-, 5-, or 6-nitro alternatives is often driven by the need for specific steric or electronic vectors in the binding pocket.

Performance Matrix: 7-Nitro vs. 5-Nitro Analogs

Objective comparison of the target compound against its most common alternative.

MetricTarget: 7-Nitro Isomer Alternative: 5-Nitro Isomer Implication for Drug Design
Electronic Effect (N1) Strong Inductive withdrawal (

effect dominant due to proximity).
Resonance withdrawal (

effect dominant).
7-Nitro requires stronger bases (NaH) for N-alkylation; 5-Nitro tolerates weaker bases (

).
Metabolic Stability High steric hindrance at C-7 prevents rapid metabolism.C-5 position is exposed; prone to nitro-reduction.7-Nitro offers superior metabolic stability profiles.
H-Bonding Potential Nitro group can form intramolecular H-bonds with C-H at pos 6.Nitro group projects into solvent.7-Nitro creates a "pseudo-cyclic" electrostatic surface, altering receptor binding.

In Silico Validation Workflow

The following diagram outlines the logic flow for validating the computational predictions of this compound.

ValidationWorkflow cluster_InSilico In Silico Prediction (The Product) cluster_Experimental Experimental Validation (Gold Standard) Compound Methyl 2-(7-nitro-1H-indol-1-yl)acetate DFT DFT (B3LYP/6-31G*) Electronic Surface Compound->DFT ADME SwissADME/QikProp LogP & Solubility Compound->ADME Docking Molecular Docking Binding Affinity Compound->Docking Synthesis Synthesis (N-Alkylation Yield) DFT->Synthesis Predicts Reactivity HPLC RP-HPLC Lipophilicity Index ADME->HPLC Predicts Retention Decision Model Refinement Synthesis->Decision Yield Data NMR 1H/13C NMR Structural Confirmation NMR->Decision Shift Data HPLC->Decision Logk' Data Decision->Compound Loop: Optimize Structure

Caption: Workflow correlating computational predictions (DFT, ADME) with experimental outputs (Synthesis, HPLC) to validate the indole scaffold.

Detailed Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols serve as the validation standard.

Protocol A: Synthesis & Reactivity Validation

Purpose: To validate DFT predictions regarding the reduced nucleophilicity of the 7-nitroindole nitrogen.

Reagents: 7-Nitroindole (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Methyl Bromoacetate (1.1 eq), DMF (Anhydrous).

  • Activation: In a flame-dried flask under Argon, dissolve 7-nitroindole in anhydrous DMF (0.1 M). Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Stir at 0°C for 30 min. Observation: Solution turns deep red/orange (formation of indolyl anion).

    • Note: Use of weaker bases (

      
      /Acetone) results in <10% conversion due to the electron-withdrawing 7-nitro group, confirming DFT HOMO calculations.
      
  • Alkylation: Add methyl bromoacetate dropwise. Warm to Room Temperature (RT) and stir for 3 hours.

  • Work-up: Quench with ice water. The product precipitates (yellow solid). Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Hexane/EtOAc 8:2).

Protocol B: Lipophilicity Validation (HPLC Method)

Purpose: To validate in silico LogP predictions (SwissADME).

System: Agilent 1200 Series or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm). Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% Formic Acid. Flow Rate: 1.0 mL/min. Detection: UV @ 254 nm and 330 nm (Nitroindole absorption).

Calculation: Calculate the capacity factor (


) using the retention time of the compound (

) and the dead time (

, determined by Uracil injection):

Correlate

with known standards (Toluene, Naphthalene) to derive experimental LogP.

Mechanistic Insight: The 7-Nitro Effect

The validation of this compound highlights a critical failure point in many standard in silico libraries: The Ortho-Nitro Effect .

Standard force-fields often treat the nitro group as a simple electron-withdrawing group. However, in the 7-position of indole:

  • Steric Clash: The nitro group clashes with the N1-substituent (the methyl acetate tail).

  • Twisted Conformation: This forces the N-acetate group out of the indole plane.

  • Spectroscopic Consequence: This de-conjugation is visible in the UV-Vis spectrum (blue shift compared to planar analogs) and must be accounted for in Time-Dependent DFT (TD-DFT) calculations.

ElectronicEffect Nitro 7-Nitro Group Interaction Steric Repulsion (Twisted Geometry) Nitro->Interaction Proximity IndoleN Indole Nitrogen (N1) Result Reduced Conjugation Blue-shifted UV IndoleN->Result Acetate Methyl Acetate Tail Acetate->Interaction Proximity Interaction->IndoleN Forces Out of Plane

Caption: Mechanistic diagram showing how steric repulsion at the 7-position alters the molecular geometry and electronic properties.

References

  • Reaction Mechanism Validation

    • Source: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • Relevance: Foundations of N-alkylation on electron-deficient heterocycles.
  • In Silico Methodology (SwissADME)

    • Source: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
    • Relevance: Validation of LogP and solubility consensus models.
  • Indole Chemistry & 7-Nitro Derivatives

    • Source: Zhang, M., et al. (2023).[1] "3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition". Molecules. (Contextualizing nitroindole reactivity).

  • HIV-1 Attachment Inhibitors (Context for 7-substituted Indoles)

    • Source: Meanwell, N. A., et al. (2018). "Inhibitors of HIV-1 Attachment: The Discovery of Fostemsavir". Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Methyl 2-(7-nitro-1H-indol-1-yl)acetate

Executive Summary Do not dispose of Methyl 2-(7-nitro-1H-indol-1-yl)acetate down the drain or in general trash. This compound is a nitro-substituted aromatic ester .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Do not dispose of Methyl 2-(7-nitro-1H-indol-1-yl)acetate down the drain or in general trash.

This compound is a nitro-substituted aromatic ester . Its disposal requires strict adherence to High-Temperature Incineration protocols. The presence of the nitro group (


) at position 7 introduces potential energetic instability (shock/thermal sensitivity) and toxicity, while the methyl ester moiety introduces flammability and hydrolysis risks.

Immediate Action Required:

  • Segregate: Keep separate from strong bases (alkalis) and reducing agents.

  • Label: Mark clearly as "Hazardous Waste - Organic / Nitro Compound."

  • Disposal Path: RCRA-permitted hazardous waste combustor (incinerator).

Hazard Identification & Chemical Logic

To manage disposal safely, you must understand the molecular behavior that dictates our protocols.

Molecular Hazard Analysis
Functional GroupHazard CharacteristicOperational Implication
Nitro Group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Energetic / Reactive Nitro-aromatics can be shock-sensitive or thermally unstable. They are oxidizing in nature.[1] CRITICAL: In the presence of strong bases (NaOH, KOH), nitro compounds can form unstable nitronate salts, which are often explosive.[1][2]
Indole Core Toxic / Bioactive Indoles are biologically active scaffolds. Treat as a potential mutagen or toxin until proven otherwise. Light sensitive (store in amber).
Methyl Ester Flammable / Hydrolyzable Susceptible to hydrolysis. In acidic or basic aqueous waste, this will degrade into the free acid and methanol (flammable solvent).
The "Alkaline Trap" (Critical Safety Mechanism)

Never mix this waste with basic (alkaline) waste streams. Many labs combine organic waste. However, adding methyl 2-(7-nitro-1H-indol-1-yl)acetate to a waste container with high pH (e.g., waste from a base-catalyzed reaction) can trigger:

  • Rapid Hydrolysis: Exothermic cleavage of the ester.

  • Nitronate Formation: The nitro group renders the ring electron-deficient.[2] Bases can deprotonate the system or attack the ring, leading to runaway decomposition or formation of explosive salts.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the material to the central waste area, stabilize it at the bench.

  • Purity Check: Is the material a pure solid or in solution?

    • Pure Solid: Do not dissolve. Solid waste is safer to transport than liquid waste.

    • Solution: Ensure the solvent is compatible (non-halogenated organics like Ethyl Acetate or DCM are standard, provided the incinerator accepts halogens).

  • Quenching (If in reaction mixture):

    • If the compound is part of a crude reaction mixture containing unreacted reagents (e.g., thionyl chloride, hydrides), quench carefully before designating as waste.

    • Ensure the final pH of the mixture is neutral (pH 6-8) .

Phase 2: Packaging & Labeling

Follow this specific packaging hierarchy to prevent environmental release or accidental reaction.

  • Primary Container: Amber glass jar with a PTFE-lined screw cap. (Amber glass prevents UV degradation).

  • Secondary Containment: Place the jar inside a resealable polyethylene bag or a secondary plastic tub.

  • Labeling:

    • Standard Tag: "Hazardous Waste - Organic."

    • Constituents: List "Methyl 2-(7-nitro-1H-indol-1-yl)acetate" and the primary solvent (if applicable).

    • Hazard Checkboxes: [x] Toxic [x] Flammable [x] Reactive (precautionary).[3]

Phase 3: Regulatory Classification (RCRA)

While this specific molecule may not have a dedicated "P" or "U" list code, it falls under Characteristic Waste definitions.

RCRA CodeDescriptionApplicability
D001 IgnitableApplies if in a flammable solvent (Flash point < 60°C).
D003 ReactivePrecautionary assignment for nitro compounds (potential for detonation/explosive decomposition).[1]
OR Unlisted If not ignitable/reactive, it is "Non-Regulated Chemical Waste" but must still be incinerated due to toxicity.

Disposal Decision Workflow

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Start: Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Pure Solid StateCheck->SolidPath LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Container Pack in Amber Glass (PTFE Lined Cap) SolidPath->Container Quench Quench Reactive Reagents (Neutralize to pH 7) LiquidPath->Quench pHCheck Is pH > 8 (Basic)? Quench->pHCheck Acidify Carefully Acidify to Neutral (Avoid Nitronate Formation) pHCheck->Acidify Yes (Danger) Segregate Segregate Stream: Non-Halogenated Organic pHCheck->Segregate No (Safe) Acidify->Segregate Segregate->Container Label Label: 'Nitro Compound' (RCRA D001/D003) Container->Label Final Ship to High-Temp Incinerator Label->Final

Figure 1: Decision tree for the safe segregation and packaging of nitro-indole waste.

Emergency Procedures

In the event of a spill or exposure during disposal:

  • Spill (Solid): Do not sweep vigorously (dust explosion risk). Dampen with a compatible solvent (high flashpoint) or water, then wipe up with anti-static wipes.

  • Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (sawdust/paper) as nitro compounds are oxidizers and can facilitate ignition.

  • Skin Contact: Wash immediately with soap and water.[4] Nitro compounds can be absorbed transdermally.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on energetic materials and functional group analysis). [Link]

Sources

Handling

Personal protective equipment for handling methyl 2-(7-nitro-1H-indol-1-yl)acetate

Executive Safety Summary & Hazard Profiling Core Directive: In the absence of a compound-specific REACH registration or comprehensive toxicological dataset, you must apply the Precautionary Principle . Treat this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Hazard Profiling

Core Directive: In the absence of a compound-specific REACH registration or comprehensive toxicological dataset, you must apply the Precautionary Principle . Treat this compound as a potential mutagen and sensitizer due to the 7-nitroindole pharmacophore.

Chemical Identity[1][2][3][4][5]
  • Systematic Name: Methyl 2-(7-nitro-1H-indol-1-yl)acetate

  • Structural Components: Indole core, Nitro group (

    
    ) at C7, Methyl acetate moiety at N1.
    
  • Physical State: Typically a yellow to orange crystalline solid.

  • Solubility: High in DMSO, DMF, Dichloromethane; low in water.

Categorical Hazard Assessment (Derived from Analogs)
Hazard ClassRisk LevelJustification (Structure-Activity Relationship)
Acute Toxicity High Nitro-aromatics are often methemoglobin-forming agents and hepatotoxins [1].
Mutagenicity Suspected 7-Nitroindoles are structural analogs to known DNA-intercalating agents [2].
Skin/Eye Irritation Severe Methyl esters hydrolyze to acids; nitro groups enhance lipophilicity and skin permeation.
Reactivity Moderate Nitro groups are energetic; avoid high heat (>150°C) or strong reducing agents.

Personal Protective Equipment (PPE) Matrix

Objective: Create a redundant barrier system. Do not rely on a single layer of protection.

Hand Protection: The "Double-Glove" Protocol

Nitro-aromatics can permeate standard latex and thin nitrile rapidly.

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue) – Visual contrast for tears.

  • Outer Layer: 8 mil Extended Cuff Nitrile or Silver Shield® (Laminate) for prolonged handling (>15 mins).

  • Validation: Check for "ballooning" or discoloration every 30 minutes.

Respiratory & Body Protection
ComponentSpecificationOperational Logic
Respirator N95 / P100 (Solids)Prevents inhalation of fine particulates during weighing.
Eye Protection Chemical Goggles Safety glasses are insufficient due to potential dust migration.
Body Suit Tyvek® Lab Coat Disposable sleeves recommended to prevent cuff contamination.

Operational Handling Procedures

A. Receiving & Storage[6][7]
  • Inspection: Upon receipt, inspect the septum/cap for crystallization (sign of leakage).

  • Storage Environment:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under Argon or Nitrogen. Nitro groups can darken upon oxidation/light exposure.

    • Segregation: Keep away from strong bases (causes hydrolysis of the ester) and reducing agents (reacts with nitro group).

B. Weighing & Transfer (Static Control)

Context: Dry nitro-indole powders are often static-prone, leading to dispersal risks.

  • Workspace: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Anti-Static Measure: Use an ionizing bar or wipe the spatula with an anti-static cloth before use.

  • Transfer Vehicle: Do not use weighing paper. Use a glass weighing boat or transfer directly into the tared reaction vessel to minimize surface losses.

C. Solubilization & Reaction Setup
  • Preferred Solvent: Anhydrous DMSO or DMF.

  • Exotherm Warning: Dissolution is generally endothermic, but subsequent reactions (e.g., reduction of the nitro group) are highly exothermic .

  • Venting: Never heat this compound in a closed system without a pressure relief valve.

Emergency Response & Disposal Logic

Spillage Decision Matrix

Scenario: 500 mg solid spill on the benchtop.

  • Evacuate immediate area (3-meter radius).

  • Don PPE: Double gloves + P100 respirator.

  • Contain: Cover with wet paper towels (prevents dust).

  • Clean: Scoop into a wide-mouth jar. Wash surface with 10% sodium thiosulfate (neutralizes potential reactive intermediates) followed by ethanol.

Disposal Pathways
  • Solid Waste: Label as "Toxic Organic Solid – Nitro Compound". Do NOT mix with oxidizers.

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" based on solvent.

  • Destruction: Incineration is the only validated method for complete destruction of the nitro-indole core.

Visualized Workflows

Figure 1: Safe Handling Decision Tree

Caption: Logical flow for determining handling conditions based on physical state and quantity.

HandlingProtocol Start Start: Handling Methyl 2-(7-nitro-1H-indol-1-yl)acetate StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution Weighing Weighing Protocol: 1. Fume Hood REQUIRED 2. Anti-static gun used 3. Glass boat only Solid->Weighing Dust Hazard Transfer Transfer Protocol: 1. Syringe transfer preferred 2. Double glove (Nitrile) Solution->Transfer Splash Hazard Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Weighing->Reaction Transfer->Reaction Disposal Disposal: High-Temp Incineration Reaction->Disposal

Figure 2: Emergency Response Logic

Caption: Step-by-step response to exposure or containment breach.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact: 1. Wash 15 min (Soap/Water) 2. Do NOT use Ethanol (Enhances absorption) Type->Skin Eye Eye Contact: 1. Flush 15 min 2. Seek Ophthalmologist Type->Eye Inhal Inhalation: 1. Fresh Air 2. Oxygen if dyspneic Type->Inhal Report Medical Surveillance: Monitor Methemoglobin levels Skin->Report Eye->Report Inhal->Report

[6][8]

References & Authority

  • Sigma-Aldrich. Safety Data Sheet: 5-Nitroindole. (Analogous Hazard Data). Accessed March 2026.[1]

  • ChemicalBook. 7-Nitroindole Safety Profile and Handling. (Structural Core Toxicity).

  • Fisher Scientific. Methyl Indole-3-acetate Safety Data. (Ester Hydrolysis Hazards).

  • PubChem. Compound Summary: Nitroindole Derivatives. National Library of Medicine.

Disclaimer: This guide is intended for trained professionals. In the absence of specific toxicological data, the highest level of containment is required.

Sources

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